N6-Lauroyl Cordycepin-d23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H35N5O4 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuterio-N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]dodecanamide |
InChI |
InChI=1S/C22H35N5O4/c1-2-3-4-5-6-7-8-9-10-11-18(30)26-20-19-21(24-14-23-20)27(15-25-19)22-17(29)12-16(13-28)31-22/h14-17,22,28-29H,2-13H2,1H3,(H,23,24,26,30)/t16-,17+,22+/m0/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |
InChI Key |
SMLBNGQUSUEUEO-QZUWMQRSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N6-Lauroyl Cordycepin-d23
This technical guide provides a comprehensive overview of N6-Lauroyl Cordycepin-d23, a deuterated derivative of a modified nucleoside analog. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, biological significance, and application in experimental contexts.
Core Identity and Chemical Properties
This compound is the deuterated form of N6-Lauroyl Cordycepin (B1669437). The "-d23" designation indicates that the 23 hydrogen atoms on the lauroyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry analysis of N6-Lauroyl Cordycepin.
N6-Lauroyl Cordycepin itself is a derivative of Cordycepin (3'-deoxyadenosine), a bioactive compound originally isolated from the fungus Cordyceps militaris. The attachment of a lauroyl group to the N6 position of the adenine (B156593) base modifies its lipophilicity and pharmacokinetic properties. It is classified as an adenosine (B11128) deaminase inhibitor[1].
Table 1: Chemical and Physical Properties
| Property | Value (for N6-Lauroyl Cordycepin) | Value (for this compound) | Reference |
| Alternate Names | 3'-Deoxy-N-(1-oxododecyl)adenosine | 3'-Deoxy-N-(1-oxododecyl-d23)adenosine | [1] |
| CAS Number | 77378-06-4 | 1332965-96-4 | [1] |
| Molecular Formula | C₂₂H₃₅N₅O₄ | C₂₂H₁₂D₂₃N₅O₄ | [1] |
| Molecular Weight | 433.54 g/mol | ~456.72 g/mol | [1] |
Synthesis and Experimental Protocols
The synthesis of N6-acyl cordycepin derivatives has been described in the literature. The following protocol is adapted from the work of Wei et al. (2009) for the synthesis of N-lauroyl-cordycepin[2]. The synthesis of the deuterated analog would follow a similar procedure, utilizing deuterated lauroyl chloride.
Proposed Synthesis of N6-Lauroyl Cordycepin
Objective: To synthesize N6-Lauroyl Cordycepin by acylating the N6-amino group of cordycepin.
Materials:
-
Cordycepin
-
Lauroyl chloride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
Cordycepin is dissolved in a mixture of anhydrous pyridine and anhydrous DCM.
-
The solution is cooled in an ice bath.
-
Lauroyl chloride is added dropwise to the cooled solution with constant stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to yield N6-Lauroyl Cordycepin.
For the synthesis of this compound, lauroyl chloride-d23 would be used as the acylating agent.
Experimental Protocol: Quantification of N-acyl-cordycepin derivatives in plasma using LC-MS/MS with a deuterated internal standard
Objective: To determine the concentration of an N-acyl-cordycepin derivative in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
Materials:
-
Plasma samples containing the N-acyl-cordycepin analyte
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
C18 HPLC column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound solution (at a known concentration) as the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution suitable for separating the analyte and internal standard.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Detection mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.
-
-
Biological Activity and Mechanism of Action
The biological activity of N6-Lauroyl Cordycepin is intrinsically linked to its parent compound, cordycepin. Cordycepin exhibits a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, and immunomodulatory activities[3]. The lauroyl modification is designed to improve the pharmacokinetic profile of cordycepin, potentially enhancing its bioavailability and metabolic stability[2].
Quantitative Data
Table 2: Pharmacokinetic Parameters of Cordycepin and its N-acyl Derivatives in Rats
| Compound | Tmax (h) | Cmax (µg/mL) | AUC (µg/h/mL) | Half-life (t1/2) (h) | Reference |
| Cordycepin | 0.25 | 0.05 | 0.04 | 0.3 | [2] |
| N-propionyl-cordycepin | 0.5 | 0.12 | 0.21 | 0.8 | [2] |
| N-octanoyl-cordycepin | 1.0 | 1.51 | 2.72 | 1.5 | [2] |
| N-lauroyl-cordycepin | 1.5 | 0.89 | 2.54 | 2.1 | [2] |
| N-stearoyl-cordycepin | 2.0 | 0.23 | 1.12 | 3.5 | [2] |
Table 3: Cytotoxicity of Cordycepin
| Parameter | Value | Cell Lines/Context | Reference |
| Median IC50 | 135 µM | Based on a systematic review of 192 papers on cell survival and proliferation. | [4] |
Signaling Pathways
Cordycepin influences several critical signaling pathways involved in cell growth, proliferation, and apoptosis.
-
AMPK Pathway Activation: Cordycepin is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of anabolic pathways and the activation of catabolic pathways.
Caption: Cordycepin activates the AMPK signaling pathway.
-
PI3K/Akt/mTOR Pathway Inhibition: Cordycepin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and plays a crucial role in cell proliferation, survival, and growth.
References
An In-depth Technical Guide on the Core Mechanism of Action of N6-Lauroyl Cordycepin-d23
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the specific molecule N6-Lauroyl Cordycepin-d23 is not extensively available in peer-reviewed literature. This guide is therefore based on the well-documented mechanism of its parent compound, cordycepin (B1669437) (3'-deoxyadenosine) . The N6-Lauroyl modification is a lipophilic addition that may enhance cellular uptake and alter receptor interactions, potentially acting as a prodrug. The d23 (deuterium-23) labeling on the lauroyl group is presumed to be for metabolic tracing and is not expected to alter the fundamental biological mechanism of the core cordycepin molecule.
Executive Summary
Cordycepin, a naturally occurring adenosine (B11128) analogue, is a compound of significant interest due to its broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and immunomodulatory effects.[1] Its primary mechanisms of action are rooted in its structural similarity to adenosine, allowing it to interfere with fundamental cellular processes. This guide elucidates the core molecular mechanisms of cordycepin, which are presumed to be conserved in its N6-lauroyl derivative. Key mechanisms include the inhibition of RNA synthesis, modulation of critical cell signaling pathways such as AMPK and PI3K/AKT/mTOR, induction of apoptosis and cell cycle arrest, and interaction with adenosine receptors.[2][3]
Core Mechanism of Action: A Multi-Faceted Approach
The biological effects of cordycepin are not mediated by a single target but rather through a complex interplay of several intracellular events.
Inhibition of Nucleic Acid Synthesis
The foundational hypothesis for cordycepin's action is its role as a nucleic acid synthesis inhibitor.[4]
-
Cellular Uptake: Cordycepin enters the cell via equilibrative nucleoside transporters (ENTs).[4]
-
Phosphorylation: Intracellularly, it is phosphorylated to cordycepin monophosphate, diphosphate, and ultimately the active triphosphate form, cordycepin triphosphate (COR-tp).[4]
-
RNA Chain Termination: Due to its structural similarity to adenosine triphosphate (ATP), COR-tp is incorporated into nascent RNA chains by RNA polymerases. However, because cordycepin lacks a hydroxyl group at the 3' position of its ribose sugar moiety, it prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature termination of RNA elongation.[4]
-
Inhibition of Polyadenylation: Cordycepin also inhibits the polyadenylation of messenger RNA (mRNA), which is crucial for mRNA stability, nuclear export, and translation. This disruption leads to a global reduction in protein synthesis.[5]
References
An In-depth Technical Guide to the Synthesis and Biosynthesis of N6-Lauroyl Cordycepin-d23
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and biosynthesis of N6-Lauroyl Cordycepin-d23, a deuterated analog of the bioactive N6-Lauroyl Cordycepin (B1669437). This document details the biosynthetic pathway of its precursor, cordycepin, and outlines a plausible chemical synthesis route for the deuterated final compound. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate understanding and replication.
Introduction
Cordycepin (3'-deoxyadenosine) is a nucleoside analog originally isolated from the fungus Cordyceps militaris. It exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Chemical modification of cordycepin, such as acylation at the N6-position of the adenine (B156593) base, can modulate its therapeutic properties. N6-Lauroyl Cordycepin, for instance, has been investigated for its pharmacological potential. The introduction of a deuterated lauroyl group (d23) can offer advantages in drug development, such as altering metabolic rates and enhancing pharmacokinetic profiles, making this compound a compound of significant interest.
This guide focuses on two key aspects: the natural biosynthesis of the cordycepin core and the chemical synthesis required to produce the final deuterated derivative.
Biosynthesis of Cordycepin
While the direct biosynthesis of N6-Lauroyl Cordycepin has not been described, the biosynthetic pathway of its precursor, cordycepin, in Cordyceps militaris has been elucidated.[1][2][3] The pathway involves a gene cluster (cns1-cns4) that encodes the necessary enzymes for the conversion of adenosine (B11128).
The key steps in the biosynthesis of cordycepin are:
-
Phosphorylation of Adenosine: The pathway initiates with the phosphorylation of adenosine at the 3'-hydroxyl group to form adenosine-3'-monophosphate (3'-AMP). This reaction is catalyzed by the nucleoside/nucleotide kinase domain of the Cns3 enzyme.[1][2]
-
Dephosphorylation: The Cns2 enzyme, a metal-dependent phosphohydrolase, then dephosphorylates 3'-AMP to yield 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA).[1][2]
-
Reduction: Finally, the Cns1 enzyme, an oxidoreductase, reduces the 2'-carbonyl group of 2'-C-3'-dA to a hydroxyl group, forming cordycepin (3'-deoxyadenosine).[1][2]
It is noteworthy that the Cns4 gene product is believed to be an ATP-binding cassette (ABC) transporter involved in the transport of cordycepin.[2]
Biosynthetic Pathway Diagram
Caption: Biosynthetic pathway of cordycepin in Cordyceps militaris.
Chemical Synthesis of this compound
The chemical synthesis of this compound can be envisioned as a multi-step process involving the preparation of the deuterated acylating agent and the subsequent selective acylation of the cordycepin nucleoside.
Synthesis Workflow
The proposed synthetic workflow consists of three main stages:
-
Preparation of Lauroyl-d23 Chloride: This stage involves the synthesis of perdeuterated lauric acid (lauric acid-d23) and its subsequent conversion to the more reactive lauroyl-d23 chloride.
-
Protection of Cordycepin: The hydroxyl groups of cordycepin are protected to prevent side reactions during the acylation of the N6-amino group.
-
N6-Acylation and Deprotection: The protected cordycepin is reacted with lauroyl-d23 chloride, followed by the removal of the protecting groups to yield the final product.
Caption: Proposed workflow for the chemical synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Lauroyl-d23 Chloride from Lauric Acid-d23
-
Materials: Lauric acid-d23 (commercially available from suppliers such as Sigma-Aldrich and Cayman Chemical[4]), thionyl chloride (SOCl₂), or phosgene (COCl₂).
-
Procedure (using Thionyl Chloride):
-
To a solution of lauric acid-d23 in an inert solvent (e.g., toluene), add thionyl chloride dropwise at room temperature.[2]
-
Heat the reaction mixture to 75°C and stir for 2 hours.[2]
-
Increase the temperature to 90°C and reflux for an additional 2 hours to ensure complete reaction.[2]
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Purify the resulting lauroyl-d23 chloride by vacuum distillation.
-
Protocol 2: Protection of Cordycepin (Acetylation)
-
Materials: Cordycepin, acetic anhydride (B1165640), pyridine.
-
Procedure:
-
Dissolve cordycepin in pyridine.
-
Add an excess of acetic anhydride to the solution at room temperature.
-
Stir the reaction mixture until thin-layer chromatography (TLC) indicates the completion of the reaction.
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 2',5'-di-O-acetyl-cordycepin by column chromatography.
-
Protocol 3: N6-Acylation and Deprotection
-
Materials: Protected cordycepin, lauroyl-d23 chloride, a suitable base (e.g., triethylamine), a solvent (e.g., dichloromethane), and a deprotection reagent (e.g., methanolic ammonia).
-
Procedure:
-
Dissolve the protected cordycepin in the chosen solvent and add the base.
-
Cool the solution in an ice bath.
-
Add a solution of lauroyl-d23 chloride in the same solvent dropwise.
-
Allow the reaction to proceed until completion, as monitored by TLC.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the N6-lauroyl-d23 protected cordycepin by column chromatography.
-
For deprotection, dissolve the purified product in methanolic ammonia (B1221849) and stir at room temperature until the protecting groups are removed (monitored by TLC).
-
Concentrate the solution under reduced pressure and purify the final product, this compound, by column chromatography or recrystallization.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis and biosynthesis processes.
Table 1: Cordycepin Production in Cordyceps militaris
| Parameter | Value | Reference |
| Cordycepin Yield (Mutant Strain G81-3) | 6.84 g/L | [5] |
| Cordycepin Yield (G81-3 with Adenosine) | 8.60 g/L | [5] |
| Optimal Glucose Concentration | 86.2 g/L | [5] |
| Optimal Yeast Extract Concentration | 93.8 g/L | [5] |
| Cordycepin Content with NAA (4000 mg/L) | 675.9 mg/100g | [6] |
Table 2: Chemical Synthesis Parameters for Lauroyl Chloride
| Parameter | Value | Reference |
| Reactant Ratio (Lauric Acid:Thionyl Chloride) | Stoichiometric to slight excess of thionyl chloride | [2] |
| Reaction Temperature | 75°C followed by 90°C | [2] |
| Reaction Time | 4 hours | [2] |
| Typical Yield | ~80% | [2] |
Conclusion
This technical guide provides a detailed framework for the synthesis and biosynthesis of this compound. The biosynthesis of the cordycepin core is well-understood and relies on the enzymatic machinery of Cordyceps militaris. The chemical synthesis of the final deuterated product, while not explicitly detailed in a single source, can be reliably planned based on established methods for nucleoside modification and fatty acid chemistry. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the exploration of this promising deuterated nucleoside analog.
References
- 1. Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Lauroyl chloride synthesis method and density-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]
- 3. A novel complementary pathway of cordycepin biosynthesis in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transcriptome and metabolome profiling unveils the mechanisms of naphthalene acetic acid in promoting cordycepin synthesis in Cordyceps militaris [frontiersin.org]
The Untapped Potential of Deuteration: A Technical Guide to the Biological Activity of Cordycepin Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cordycepin (B1669437) (3'-deoxyadenosine), a naturally occurring nucleoside analog, has garnered significant attention for its broad spectrum of biological activities, including potent anticancer, antiviral, and anti-inflammatory properties. However, its therapeutic potential is often limited by rapid metabolic degradation. A promising strategy to overcome this limitation is the selective replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. This "deuteration" can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, potentially leading to improved stability, reduced toxicity, and enhanced efficacy. This technical guide provides a comprehensive overview of the known biological activities of cordycepin and its non-deuterated analogs, and explores the prospective advantages of developing deuterated cordycepin analogs. While direct comparative data on deuterated cordycepin analogs is not yet available in published literature, this paper outlines a detailed roadmap for their synthesis, characterization, and biological evaluation, providing a blueprint for future research and development in this promising area.
Introduction to Cordycepin and the Rationale for Deuteration
Cordycepin is a derivative of the nucleoside adenosine (B11128), differing by the absence of a hydroxyl group at the 3' position of its ribose moiety. This structural modification is responsible for its diverse biological functions. Cordycepin exerts its effects through multiple mechanisms, including the inhibition of RNA synthesis and the modulation of various signaling pathways. Despite its therapeutic promise, the clinical utility of cordycepin is hampered by its rapid in vivo deamination by adenosine deaminase (ADA) into an inactive metabolite.
Deuteration, the strategic replacement of hydrogen with its heavier, stable isotope deuterium, offers a compelling approach to mitigate this metabolic instability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a "kinetic isotope effect" that can slow down metabolic processes involving the cleavage of this bond. This can result in a longer plasma half-life, increased systemic exposure, and potentially a more favorable therapeutic index for the deuterated drug.
Biological Activity of Non-Deuterated Cordycepin Analogs
Extensive research has been conducted on the biological effects of cordycepin and its various non-deuterated analogs. The following tables summarize the key quantitative data from in vitro studies, primarily focusing on their anticancer and enzyme-inhibitory activities.
Table 1: In Vitro Cytotoxicity of Cordycepin and its Analogs against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Cordycepin | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition | 0.9 (in presence of dCF*) | [1] |
| 2-Chloro-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition | 0.045 | [1] |
| 2-Bromo-2'-deoxyadenosine (B1615966) | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition | 0.068 | [1] |
| 2-Chlorodeoxyadenosine | CCRF-CEM (malignant lymphoblasts) | Growth Inhibition | 0.003 | [2] |
| 2-Fluorodeoxyadenosine | CCRF-CEM (malignant lymphoblasts) | Growth Inhibition | 0.15 | [2] |
*dCF (deoxycoformycin) is an adenosine deaminase inhibitor.
Table 2: Enzyme Inhibition by Cordycepin Analogs
| Compound | Enzyme | Substrate | Ki (µM) | Reference |
| Naringin | Adenosine Deaminase (ADA1) | Cordycepin | 58.8 (mouse erythrocytes) | [3] |
| Naringin | Adenosine Deaminase (ADA1) | Cordycepin | 168.3 (human erythrocytes) | [3] |
| Naringin | Adenosine Deaminase (ADA1) | Adenosine | 371 | [3] |
| Naringin | Adenosine Deaminase (ADA1) | 2'-Deoxyadenosine | 197 | [3] |
Key Signaling Pathways Modulated by Cordycepin
Cordycepin's anticancer effects are mediated through its influence on several critical intracellular signaling pathways. Upon entering the cell, cordycepin is phosphorylated to its active triphosphate form, which can then interfere with ATP-dependent processes.
Proposed Framework for the Development and Evaluation of Deuterated Cordycepin Analogs
Given the absence of direct comparative data, a structured approach is necessary to explore the potential of deuterated cordycepin analogs. The following sections outline a hypothetical experimental workflow.
Synthesis and Characterization
The synthesis of deuterated cordycepin analogs can be approached through chemical or enzymatic methods. A plausible chemical synthesis route, adapted from known methods for deuterated nucleosides, is outlined below.
Protocol for Synthesis (Hypothetical): A potential route involves the enzymatic synthesis of ribonucleotides specifically deuterated at each ribose carbon atom. This method has been used to synthesize deuterated ATP, CTP, GTP, and UTP. The protocol would involve a one-pot enzymatic synthesis followed by chromatographic purification. Characterization of the final product would be performed using NMR and high-resolution mass spectrometry to confirm the position and extent of deuterium incorporation.
In Vitro Biological Evaluation
A direct comparison of the biological activity of deuterated cordycepin analogs with their non-deuterated counterparts is crucial. The following experimental protocols are recommended.
4.2.1. Cytotoxicity Assays
-
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of deuterated and non-deuterated cordycepin analogs in various cancer cell lines.
-
Method (MTT Assay):
-
Seed cancer cells (e.g., CCRF-CEM, HepG2, L1210) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds (deuterated and non-deuterated analogs) for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[4]
-
4.2.2. Enzyme Inhibition Assays
-
Objective: To assess the inhibitory effect of deuterated cordycepin analogs on key metabolic enzymes, particularly adenosine deaminase (ADA).
-
Method (HPLC-based Assay):
-
Prepare a reaction mixture containing the enzyme (e.g., purified ADA), the substrate (cordycepin or its deuterated analog), and the test inhibitor in a suitable buffer.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Stop the reaction and analyze the concentration of the remaining substrate and the product by HPLC.
-
Determine the inhibition constant (Ki) by measuring the reaction rates at various substrate and inhibitor concentrations.[3]
-
4.2.3. Cell Cycle Analysis
-
Objective: To investigate the effect of deuterated cordycepin analogs on cell cycle progression.
-
Method (Flow Cytometry):
-
Treat cancer cells with the test compounds for a defined period.
-
Harvest the cells, fix them in ethanol, and stain with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Potential Advantages and Expected Outcomes of Deuteration
The strategic deuteration of cordycepin analogs is anticipated to yield several therapeutic benefits.
Expected Outcomes:
-
Increased Metabolic Stability: Deuterated analogs are expected to exhibit a slower rate of deamination by ADA, leading to higher plasma concentrations and a longer half-life.
-
Enhanced Potency: The increased stability may translate to a lower IC50 value in cytotoxicity assays, indicating greater potency.
-
Improved Therapeutic Window: By potentially reducing the required dose and minimizing the formation of certain metabolites, deuteration could lead to a better safety profile.
Conclusion and Future Directions
While the biological activity of cordycepin and its non-deuterated analogs is well-documented, the exploration of their deuterated counterparts represents a significant and largely untapped area of research. The strategic application of deuterium substitution holds the promise of transforming cordycepin from a promising natural product into a clinically viable therapeutic agent with an improved pharmacological profile. The experimental framework outlined in this guide provides a clear path forward for researchers to systematically synthesize, evaluate, and unlock the full potential of deuterated cordycepin analogs in the treatment of cancer and other diseases. Future in vivo studies in relevant animal models will be critical to validate the in vitro findings and to fully assess the pharmacokinetic and therapeutic advantages of this innovative approach.
References
- 1. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxycytidine kinase-mediated toxicity of deoxyadenosine analogs toward malignant human lymphoblasts in vitro and toward murine L1210 leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders [frontiersin.org]
N6-Lauroyl Cordycepin-d23: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Lauroyl Cordycepin-d23 is a deuterated derivative of N6-Lauroyl Cordycepin (B1669437), a lipophilic analog of the naturally occurring nucleoside, Cordycepin (3'-deoxyadenosine). While direct literature on this compound is not currently available, this technical guide provides a comprehensive review of the foundational knowledge of Cordycepin and its N-acyl derivatives. This document extrapolates the synthesis, potential biological activities, and experimental evaluation of this compound based on existing research. The inclusion of a deuterated lauroyl chain suggests its primary application in pharmacokinetic and metabolic studies, offering a valuable tool to trace the fate of the N6-lauroyl moiety in biological systems. This guide aims to provide researchers with the necessary background and methodologies to investigate this promising compound.
Introduction: Cordycepin and its Analogs
Cordycepin, or 3'-deoxyadenosine, is a nucleoside analog originally isolated from the fungus Cordyceps militaris.[1] It exhibits a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[2][3] The structural similarity of Cordycepin to adenosine (B11128) allows it to interact with various cellular processes, including nucleic acid synthesis and signal transduction pathways.[4] However, the therapeutic potential of Cordycepin is often limited by its rapid metabolism in vivo, primarily through deamination by adenosine deaminase (ADA).[5]
To overcome this limitation, researchers have explored various structural modifications of Cordycepin to enhance its metabolic stability and bioavailability.[5] One such modification is the acylation of the N6-amino group of the adenine (B156593) ring. N-acyl derivatives of Cordycepin, such as N6-Lauroyl Cordycepin, have been synthesized to potentially act as prodrugs, slowing down the metabolic rate and improving pharmacokinetic profiles.[6]
The "-d23" designation in this compound indicates that the lauroyl group, a 12-carbon fatty acid chain, is fully deuterated. The use of stable isotopes like deuterium (B1214612) is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies.[7][8] Deuteration allows for the sensitive and specific tracking of the molecule and its metabolites using mass spectrometry, without altering its fundamental chemical properties.[9][10]
Synthesis and Chemical Properties
While a specific protocol for this compound is not published, its synthesis can be inferred from established methods for preparing N-acyl-cordycepin derivatives.[6] The general approach involves the reaction of Cordycepin with an activated form of deuterated lauric acid.
General Synthesis of N-Acyl-Cordycepin Derivatives
A common method for the N-acylation of nucleosides is the condensation of the nucleoside with the corresponding acyl chloride or anhydride. For the synthesis of N6-Lauroyl Cordycepin, Cordycepin would be reacted with lauroyl chloride. The reaction is typically carried out in a suitable organic solvent in the presence of a base to neutralize the HCl generated.
Inferred Synthesis of this compound:
-
Preparation of Deuterated Lauroyl Chloride: Commercially available deuterated lauric acid (Lauric acid-d23) would be converted to lauroyl chloride-d23 using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Acylation of Cordycepin: Cordycepin would be dissolved in a polar aprotic solvent (e.g., pyridine (B92270), DMF). The deuterated lauroyl chloride would then be added dropwise to the solution at a controlled temperature. The reaction progress would be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the product would be purified using column chromatography on silica (B1680970) gel to yield this compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₂₂H₁₂D₂₃N₅O₃ |
| Appearance | White to off-white solid |
| Solubility | Expected to be more soluble in organic solvents (e.g., DMSO, ethanol) and less soluble in water compared to Cordycepin.[1] |
| Stability | Stable under standard laboratory conditions. The C-D bonds are stronger than C-H bonds, which may slightly alter metabolic stability. |
Biological Activity and Mechanism of Action (Inferred)
The biological activity of this compound is expected to be closely related to that of Cordycepin and its non-deuterated N-lauroyl analog. The N6-lauroyl group may influence the compound's interaction with cellular targets and its overall pharmacological profile.
Prodrug Hypothesis
N-acyl derivatives of Cordycepin are hypothesized to act as prodrugs.[6] The lauroyl group may be cleaved in vivo by cellular esterases or amidases, releasing Cordycepin. This gradual release could lead to sustained therapeutic concentrations of Cordycepin while minimizing peak-related toxicity.
Potential Cellular Targets and Signaling Pathways
Cordycepin is known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[2][3] N6-Lauroyl Cordycepin, upon conversion to Cordycepin, would likely affect these same pathways.
-
Inhibition of RNA Synthesis: Cordycepin triphosphate can be incorporated into growing RNA chains, leading to premature chain termination.[2]
-
AMPK Activation: Cordycepin can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2]
-
Modulation of Apoptosis: Cordycepin can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[4]
-
Anti-inflammatory Effects: Cordycepin has been shown to suppress the production of pro-inflammatory mediators.[3]
The N6-lauroyl modification could also confer novel biological activities or alter the receptor binding profile compared to the parent compound. N6-substituted adenosine analogs are known to interact with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors involved in a wide range of physiological processes.[11] The bulky lauroyl group may favor binding to specific adenosine receptor subtypes.
Pharmacokinetics and the Role of Deuteration
A key rationale for the synthesis of this compound is its application in pharmacokinetic studies.
Pharmacokinetic Profile of N-Acyl-Cordycepin Derivatives
A study on N-acyl-cordycepin derivatives, including N-lauroyl-cordycepin, in rats demonstrated that acylation significantly alters the pharmacokinetic profile compared to Cordycepin.[6]
| Compound | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) |
| Cordycepin | 0.25 | 15.6 | 0.5 | 10.2 |
| N-Propionyl-cordycepin | 0.5 | 128.4 | 1.0 | 185.7 |
| N-Octanoyl-cordycepin | 1.0 | 465.8 | 2.0 | 693.4 |
| N-Lauroyl-cordycepin | 2.0 | 289.1 | 4.0 | 587.3 |
| N-Stearoyl-cordycepin | 4.0 | 156.7 | 8.0 | 456.2 |
Data from Wei et al., Eur. J. Med. Chem. 2009.[6]
These data indicate that increasing the alkyl chain length of the N-acyl group up to octanoyl increases Cmax and AUC, suggesting improved bioavailability.[6] While N-lauroyl-cordycepin showed a lower Cmax and AUC than the octanoyl derivative, it exhibited a longer half-life (t1/2) and time to maximum concentration (Tmax), indicating slower absorption and elimination.[6] All derivatives were shown to be converted to Cordycepin in vivo.[6]
Utility of Deuteration in Pharmacokinetic Studies
The deuterium-labeled lauroyl chain in this compound serves as a stable isotopic tracer. This allows for:
-
Metabolite Identification: The characteristic mass shift due to deuterium facilitates the identification of metabolites of the lauroyl moiety using mass spectrometry.[9]
-
Accurate Quantification: The deuterated compound can be used as an internal standard in quantitative bioanalytical methods (e.g., LC-MS/MS), enabling precise measurement of the non-deuterated drug in biological matrices.[9]
-
Kinetic Isotope Effect: The stronger C-D bond compared to the C-H bond can sometimes lead to a slower rate of metabolism at the deuterated positions (the kinetic isotope effect). This can be intentionally used to slow down metabolism and improve drug exposure.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound, based on standard methodologies for similar compounds.
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Preparation of Lauroyl Chloride-d23: To a solution of lauric acid-d23 (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude lauroyl chloride-d23, which can be used in the next step without further purification.
-
Acylation: Dissolve Cordycepin (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C and add a solution of lauroyl chloride-d23 (1.1 eq) in anhydrous pyridine dropwise. Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.
Evaluation of Adenosine Receptor Agonist Activity
Caption: Workflow for assessing adenosine receptor activity.
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK) 293 cells stably transfected with one of the four human adenosine receptor subtypes (A₁, A₂A, A₂B, or A₃).
-
cAMP Assay: Seed the cells in 96-well plates. On the day of the assay, replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., rolipram) and incubate.
-
Compound Treatment: Add varying concentrations of this compound to the wells. For A₁ and A₃ receptor assays, also add forskolin (B1673556) to stimulate adenylate cyclase.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Cordycepin, which are likely to be affected by this compound following its intracellular conversion.
References
- 1. interrev.com [interrev.com]
- 2. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cordycepin: A review of strategies to improve the bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine receptor agonists: from basic medicinal chemistry to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Fungal Antibiotic: A Technical Chronicle of Cordycepin and Its Progeny
For Immediate Release
An in-depth exploration into the discovery, history, and molecular evolution of cordycepin (B1669437) derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
This technical guide navigates the fascinating journey of cordycepin, a bioactive nucleoside analogue, from its initial discovery in the entomopathogenic fungus Cordyceps militaris to the strategic development of its derivatives.[1] We delve into the core challenges that have historically limited its therapeutic application and illuminate the innovative chemical strategies employed to enhance its efficacy and stability. This document provides a curated repository of quantitative data, detailed experimental methodologies, and visual representations of key molecular interactions to empower the scientific community in the ongoing quest for novel therapeutics.
Discovery and Historical Context
Cordycepin, chemically known as 3'-deoxyadenosine, was first isolated from Cordyceps militaris in the mid-20th century.[2] Its structural similarity to adenosine (B11128), a fundamental building block of nucleic acids and a key signaling molecule, immediately suggested its potential as a biological modulator. Early investigations revealed a broad spectrum of pharmacological activities, including potent antitumor, antibacterial, and immunomodulatory effects.[2] However, the initial excitement was tempered by a significant pharmacokinetic hurdle: rapid in vivo deamination by adenosine deaminase (ADA). This enzymatic conversion to the inactive metabolite, 3'-deoxyinosine, results in a short biological half-life and diminished bioavailability, thereby limiting its clinical utility.[3] This critical challenge set the stage for the development of cordycepin derivatives, a field of research dedicated to engineering molecular stability while preserving or enhancing therapeutic activity.
The Rise of Cordycepin Derivatives: Engineering for Efficacy
To circumvent the metabolic instability of cordycepin, researchers have explored various synthetic modifications. The primary strategies have focused on shielding the molecule from ADA-mediated degradation and improving its pharmacological profile. These approaches include:
-
Modifications at the N6-position of the adenine (B156593) ring: Introducing bulky or sterically hindering groups at this position can physically obstruct the binding of ADA.
-
Alterations to the ribose sugar moiety: Modifications at the 2' and 5'-hydroxyl groups can influence the molecule's conformation and interaction with metabolic enzymes.
-
Prodrug strategies: The development of ProTide (prodrug nucleotide) technology has been applied to cordycepin to enhance its cellular uptake and intracellular conversion to the active triphosphate form.[4]
These synthetic endeavors have yielded a diverse array of derivatives with improved stability and, in many cases, enhanced biological activity.
Quantitative Bioactivity of Cordycepin and Its Derivatives
The antitumor activity of cordycepin and its derivatives has been extensively evaluated against a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and pharmacokinetic parameters, providing a comparative overview of their potency and in vivo behavior.
Table 1: In Vitro Cytotoxicity (IC50) of Cordycepin and Key Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cordycepin | A549 | Lung Cancer | Varies (median 135 µM across multiple cell lines) | [5] |
| HeLa | Cervical Cancer | Varies | [5] | |
| MCF-7 | Breast Cancer | Varies | [5] | |
| SMMC-7721 | Hepatoma | Varies | [5] | |
| Compound 1a (Unsaturated Fatty Acid Derivative) | HeLa | Cervical Cancer | More potent than Cordycepin and 5-FU | [5] |
| MCF-7 | Breast Cancer | More potent than Cordycepin and 5-FU | [5] | |
| SMMC-7721 | Hepatoma | More potent than Cordycepin and 5-FU | [5] | |
| Compound 1b (Unsaturated Fatty Acid Derivative) | HeLa | Cervical Cancer | More potent than Cordycepin and 5-FU | [5] |
| MCF-7 | Breast Cancer | More potent than Cordycepin and 5-FU | [5] | |
| SMMC-7721 | Hepatoma | More potent than Cordycepin and 5-FU | [5] | |
| Compound 2c | K562 | Leukemia | 42.21 | [6] |
| MGC-803 | Gastric Cancer | 27.79 | [6] | |
| Compound 3 | A549 | Lung Cancer | Comparable to Gefitinib | [7] |
| Compound 4a | MCF-7 | Breast Cancer | 27.57 ± 0.52 | [8] |
| Compound 4b | A549 | Lung Cancer | Comparable to Gefitinib | [7] |
| Compound 6a | A549 | Lung Cancer | Better than Gefitinib | [7] |
| Compound 6c | A549 | Lung Cancer | Comparable to Gefitinib | [7] |
| Compound 6d | A549 | Lung Cancer | Comparable to Gefitinib | [7] |
| 2-Fluorocordycepin (1b) | Trypanosoma brucei | African Trypanosomiasis | Potent and ADA-resistant | [9][10] |
Table 2: Pharmacokinetic Parameters of Cordycepin
| Parameter | Value | Species | Administration Route | Reference |
| Cmax | 7.8 ng/mL (blood) | Rat | 10 mg/kg, i.p. | [5] |
| 5.4 ng/mL (brain) | Rat | 10 mg/kg, i.p. | [5] | |
| Mean Residence Time | 102.2 min (blood) | Rat | 10 mg/kg, i.p. | [5] |
| 137.0 min (brain) | Rat | 10 mg/kg, i.p. | [5] |
Key Signaling Pathways Modulated by Cordycepin
Cordycepin exerts its diverse biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and identifying potential therapeutic targets.
PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Cordycepin has been shown to inhibit this pathway, contributing to its anticancer effects.[7][11]
Caption: Cordycepin inhibits the PI3K/AKT/mTOR signaling pathway.
AMPK Pathway
AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Cordycepin is a prodrug that, once inside the cell, is converted to cordycepin monophosphate, an analog of AMP. This analog activates AMPK, leading to the inhibition of anabolic pathways and the activation of catabolic pathways to restore cellular energy balance.[12][13]
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. interrev.com [interrev.com]
- 3. Hoechst 33258 staining and apoptosis analysis by flow cytometry [bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Molecular Engineering of Cordycepin Derivatives for Enhanced Biological Activity and Stability | Semantic Scholar [semanticscholar.org]
- 7. Neuroprotective effects of cordycepin on MPTP-induced Parkinson's disease mice via suppressing PI3K/AKT/mTOR and MAPK-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationships of synthetic cordycepin analogues as experimental therapeutics for African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Activation of AMPK by Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
N6-Lauroyl Cordycepin-d23: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility and stability data relevant to N6-Lauroyl Cordycepin-d23. Due to the limited publicly available data for this specific deuterated compound, this document leverages information on the non-deuterated N6-Lauroyl Cordycepin (B1669437) and other closely related acylated cordycepin derivatives as valuable surrogates. The guide also details established experimental protocols for determining the solubility and stability of nucleoside analogues, providing a framework for the evaluation of this compound.
Introduction to N6-Lauroyl Cordycepin
Cordycepin, a derivative of the nucleoside adenosine (B11128), has garnered significant interest in the scientific community for its wide range of biological activities. However, its therapeutic potential is often hampered by metabolic instability, primarily due to deamination by adenosine deaminase (ADA). Acylation of cordycepin at the N6 position, as in N6-Lauroyl Cordycepin, is a strategic approach to enhance its metabolic stability and improve its pharmacological profile. The deuterated form, this compound, is a valuable tool for metabolic studies, allowing researchers to trace and quantify the compound and its metabolites.
Solubility Data
Table 1: Solubility of Cordycepin and a Related Acylated Derivative
| Compound | Solvent/Medium | Solubility |
| Cordycepin Derivative 1a (with unsaturated fatty acid chain) | PBS | 130 µg/mL[1] |
| Cordycepin | DMSO | ~10 mg/mL[2] |
| Cordycepin | Dimethylformamide | ~2.5 mg/mL[2] |
| Cordycepin | 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL[2] |
| Cordycepin | Water | Sparingly soluble[2] |
It is important to note that the solubility of this compound may differ from these values due to the presence of the lauroyl group and deuterium (B1214612) atoms.
Stability Profile
The stability of cordycepin and its derivatives is a critical factor for their development as therapeutic agents. Acylation at the N6 position has been shown to improve stability against enzymatic degradation.
Table 2: Stability of Cordycepin and Related Acylated Derivatives
| Compound | Condition | Observation |
| Cordycepin Derivatives 1a and 1b (with unsaturated fatty acid chains) | ADA solution and mouse plasma | Displayed improved stability compared to cordycepin.[1] |
| Cordycepin | Acidic pH | Less stable.[3] |
| Cordycepin | Neutral and Alkaline pH | More stable.[3] |
| Cordycepin | Base degradation | 18.86% degradation observed.[4] |
| Cordycepin | Acid degradation | 100% degradation observed.[4] |
| Cordycepin | Oxidative degradation | 43.20% decomposition observed.[4] |
| Cordycepin | Thermal and photolytic degradation | Stable, no deterioration observed.[4] |
Experimental Protocols
Solubility Determination
A standardized protocol for determining the solubility of a novel compound like this compound would typically involve the following steps:
Workflow for Solubility Assessment
References
- 1. Design, synthesis, antibacterial/antitumor activity and in vitro stability of novel cordycepin derivatives with unsaturated fatty acid chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Enhancement of Chemical Stability and Dermal Delivery of Cordyceps militaris Extracts by Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
N6-Lauroyl Cordycepin-d23: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N6-Lauroyl Cordycepin-d23, a deuterated derivative of a lauroyl ester of the bioactive nucleoside analog, cordycepin (B1669437). This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications and mechanistic studies of cordycepin analogs.
Core Compound Identification
| Parameter | Value | Reference |
| Compound Name | This compound | N/A |
| CAS Number | 1332965-96-4 | [1] |
| Molecular Formula | C22H12D23N5O4 | [1] |
Introduction to Cordycepin and its Analogs
Cordycepin (3'-deoxyadenosine) is a naturally occurring nucleoside analog isolated from the fungus Cordyceps militaris. It exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[2] These therapeutic properties have spurred interest in the development of cordycepin derivatives with improved pharmacological profiles. N6-Lauroyl Cordycepin is an esterified form of cordycepin, and the deuterated version, this compound, is a valuable tool for pharmacokinetic and metabolic studies. The lauroyl group increases the lipophilicity of the molecule, which may enhance its cellular uptake and bioavailability, while the deuterium (B1214612) labeling allows for its sensitive and specific detection in biological matrices.
Biological Activity and Mechanism of Action
While specific studies on this compound are not extensively available in public literature, the biological activities are presumed to be largely driven by the parent compound, cordycepin. Cordycepin exerts its effects through multiple mechanisms, primarily by acting as an adenosine (B11128) analog.
Key Biological Activities of Cordycepin:
| Biological Effect | Description | References |
| Anti-cancer | Induces apoptosis, inhibits cell proliferation, and suppresses metastasis in various cancer cell lines.[3][4] | [3][4] |
| Anti-inflammatory | Reduces the production of pro-inflammatory mediators.[5] | [5] |
| Immunomodulatory | Modulates the activity of immune cells. | N/A |
| Antiviral | Shows inhibitory activity against a range of viruses. | N/A |
| Metabolic Regulation | Affects lipid metabolism and glucose homeostasis.[6] | [6] |
The anti-cancer effects of cordycepin are mediated through its influence on several key signaling pathways.[3][4] A systematic review of numerous studies has indicated that cordycepin consistently reduces signaling through the PI3K/mTOR/AKT and ERK pathways, while activating AMPK.[5][7][8]
Key Signaling Pathways Modulated by Cordycepin
Cordycepin's multifaceted biological effects stem from its ability to interfere with critical cellular signaling cascades. The activation of AMP-activated protein kinase (AMPK) and the inhibition of the PI3K/Akt/mTOR pathway are central to its mechanism of action.[5][9]
Caption: Cordycepin's core mechanism of action.
Experimental Protocols: Pharmacokinetic Analysis of Deuterated Compounds
The primary application of this compound is in pharmacokinetic (PK) studies as a stable isotope-labeled internal standard. Deuteration provides a distinct mass signature for detection by mass spectrometry, allowing for accurate quantification of the non-deuterated analyte in biological samples. While specific protocols for this compound are proprietary, a general workflow for a PK study using a deuterated analog is outlined below.
Caption: General workflow for a pharmacokinetic study.
Methodology:
-
Dosing and Sample Collection: The non-deuterated compound, N6-Lauroyl Cordycepin, is administered to the test system (e.g., animal model). Biological samples, such as blood, plasma, or tissue, are collected at predetermined time points.[10]
-
Internal Standard Spiking: A known concentration of the deuterated internal standard, this compound, is added to each biological sample.
-
Sample Preparation: The samples are processed to extract the analyte and internal standard and remove interfering substances. Common techniques include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatograph separates the compounds, and the mass spectrometer detects and quantifies the analyte and the internal standard based on their unique mass-to-charge ratios.
-
Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. These concentration-time data are then used to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[11][12]
Conclusion
This compound is a critical research tool for advancing the study of cordycepin and its derivatives. Its primary utility lies in enabling precise and accurate pharmacokinetic and metabolic profiling. The biological activities of its parent compound, cordycepin, particularly its influence on key signaling pathways such as PI3K/Akt/mTOR and AMPK, underscore the therapeutic potential of this class of molecules. This technical guide provides a foundational understanding for researchers to design and execute further investigations into the promising pharmacological properties of N6-Lauroyl Cordycepin.
References
- 1. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. e-ompa.org [e-ompa.org]
- 7. researchgate.net [researchgate.net]
- 8. A Systematic Review of the Biological Effects of Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling in N6-Lauroyl Cordycepin-d23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling of N6-Lauroyl Cordycepin (B1669437), focusing on the synthesis and potential applications of N6-Lauroyl Cordycepin-d23. This deuterated analog serves as a valuable tool in pharmacokinetic and metabolic studies, enabling precise quantification and tracing of the parent molecule.
Introduction to N6-Lauroyl Cordycepin
Cordycepin, or 3'-deoxyadenosine, is a nucleoside analog originally isolated from the fungus Cordyceps militaris. It exhibits a wide range of biological activities, including anti-tumor, immunomodulatory, and anti-inflammatory effects. The N6-Lauroyl modification of cordycepin involves the attachment of a lauroyl group (a 12-carbon saturated fatty acid) to the N6 position of the adenine (B156593) base. This modification is intended to alter the lipophilicity of the molecule, potentially enhancing its membrane permeability, bioavailability, and pharmacokinetic profile.
Isotopic labeling with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, is a critical technique in drug development. Deuterated compounds, such as this compound, are chemically identical to their non-deuterated counterparts but possess a higher mass. This mass difference allows for their differentiation and quantification in complex biological matrices using mass spectrometry-based methods. The use of Lauric acid-d23, where all 23 hydrogen atoms on the acyl chain are replaced by deuterium, provides a significant mass shift, making it an excellent internal standard for quantitative assays.[1][2]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of deuterated lauric acid and its subsequent coupling to the cordycepin molecule.
Synthesis of Lauric Acid-d23
Perdeuterated lauric acid (Lauric acid-d23) can be synthesized through various established methods for deuterating fatty acids.[3][4] These methods typically involve the use of deuterium oxide (D₂O) and other deuterated reagents to replace the hydrogen atoms on the alkyl chain. The properties of commercially available Lauric acid-d23 are summarized in Table 1.
Table 1: Properties of Lauric Acid-d23
| Property | Value |
| Chemical Formula | CD₃(CD₂)₁₀CO₂H |
| Molecular Weight | 223.46 g/mol |
| CAS Number | 59154-43-7 |
| Isotopic Purity | ≥98 atom % D |
| Physical Form | Solid |
| Melting Point | 44-46 °C |
| Boiling Point | 225 °C at 100 mmHg |
Data sourced from commercially available Lauric acid-d23.[2]
Coupling of Lauric Acid-d23 to Cordycepin
The coupling of Lauric acid-d23 to the N6 position of cordycepin can be achieved through standard amide bond formation reactions. A general experimental workflow is depicted below.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Activation of Lauric Acid-d23:
-
Dissolve Lauric acid-d23 in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Add an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or thionyl chloride (SOCl₂) to convert the carboxylic acid to a more reactive species (e.g., an NHS ester or an acyl chloride).
-
Stir the reaction mixture at room temperature until the activation is complete, monitoring by a suitable method like thin-layer chromatography (TLC).
-
-
Coupling to Cordycepin:
-
In a separate flask, dissolve cordycepin in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or pyridine.
-
Slowly add the activated Lauric acid-d23 solution to the cordycepin solution.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification:
-
Upon completion of the reaction, quench the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product using high-performance liquid chromatography (HPLC) or column chromatography on silica (B1680970) gel to isolate the this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry (to verify the correct molecular weight and isotopic enrichment) and nuclear magnetic resonance (NMR) spectroscopy (to confirm the structure and position of the lauroyl group).
-
Mechanism of Action and Signaling Pathways
The mechanism of action of N6-Lauroyl Cordycepin is presumed to be largely based on the activity of its parent compound, cordycepin. Cordycepin, as an adenosine (B11128) analog, can interfere with various cellular processes.[5][6]
Biosynthesis of Cordycepin in Cordyceps militaris
The biosynthesis of cordycepin in C. militaris provides the foundational molecule for N6-Lauroyl Cordycepin. The pathway involves a gene cluster containing four key genes (Cns1-4).[7][8] Adenosine is converted to cordycepin through a series of enzymatic reactions.
Caption: The biosynthetic pathway of cordycepin in Cordyceps militaris.[7][8][9]
Signaling Pathways Affected by Cordycepin
Cordycepin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.[5][10] The N6-lauroyl modification may influence the potency or cellular uptake, but the downstream targets are likely to be similar.
Caption: Key signaling pathways known to be modulated by cordycepin.[5][10]
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for bioanalytical assays. Its use in liquid chromatography-mass spectrometry (LC-MS) allows for the accurate and precise quantification of the non-labeled drug in biological samples such as plasma, urine, and tissue homogenates. This is crucial for:
-
Pharmacokinetic (PK) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of N6-Lauroyl Cordycepin.
-
Bioavailability and bioequivalence studies: Comparing different formulations or routes of administration.
-
Metabolite identification: Aiding in the identification of metabolic pathways by distinguishing the parent drug from its metabolites.
-
Toxicokinetic (TK) studies: Relating drug exposure to toxicological findings.
Conclusion
This compound is an essential tool for the preclinical and clinical development of N6-Lauroyl Cordycepin. Its synthesis, while requiring specialized reagents and techniques, is achievable through established chemical methods. The use of this isotopically labeled analog will facilitate a deeper understanding of the compound's behavior in biological systems, ultimately supporting its progression as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencebusiness.net [sciencebusiness.net]
- 7. Frontiers | Advances in biosynthesis and metabolic engineering strategies of cordycepin [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. A novel complementary pathway of cordycepin biosynthesis in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
The Pharmacological Profile of Cordycepin: A Technical Overview
Disclaimer: Information regarding the specific deuterated and N6-lauroyl modified derivative, N6-Lauroyl Cordycepin-d23, is not available in the public domain. This document provides a comprehensive overview of the pharmacological profile of its parent compound, Cordycepin (3'-deoxyadenosine).
Cordycepin, a naturally occurring adenosine (B11128) analogue derived from the fungus Cordyceps, has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2] It is recognized for its potential therapeutic applications in a range of diseases, primarily attributed to its anti-cancer, anti-inflammatory, and immunomodulatory properties.[2][3] This guide synthesizes the current understanding of Cordycepin's pharmacological profile, mechanism of action, and experimental evaluation.
Quantitative Pharmacological Data
The biological activity of Cordycepin has been quantified across numerous studies. A summary of its inhibitory concentrations is provided below.
| Parameter | Value | Cell Line/Context |
| Median IC50 | 135 µM | General cell survival and proliferation |
Note: IC50 values for Cordycepin can be highly cell-type specific.
Mechanism of Action
Cordycepin exerts its biological effects through a multi-faceted mechanism of action, primarily by interfering with nucleic acid and protein synthesis and modulating key cellular signaling pathways.
One of the primary mechanisms of Cordycepin is its role as an adenosine analogue, which leads to the inhibition of protein synthesis.[1] At higher concentrations, Cordycepin has been shown to shut down the mTOR (mammalian target of rapamycin) signaling pathway.[2]
The anticancer effects of Cordycepin are attributed to its ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[4] It can activate pro-apoptotic proteins like Bax and caspases, and modulate signaling pathways such as the JNK and NF-κB pathways.[4]
Furthermore, Cordycepin has been shown to consistently reduce signaling through the PI3K/mTOR/AKT and ERK pathways while activating AMPK.[5] This modulation of critical cellular signaling contributes to its broad therapeutic potential.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by Cordycepin and a general workflow for its pharmacological evaluation.
References
- 1. sciencebusiness.net [sciencebusiness.net]
- 2. Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for N6-Lauroyl Cordycepin-d23 In Vitro Experiments
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the in vitro biological activities of N6-Lauroyl Cordycepin-d23. Given that the deuterated form is typically used as an internal standard in mass spectrometry-based assays, the biological effects are expected to be identical to the non-deuterated N6-Lauroyl Cordycepin (B1669437). The following protocols are based on established methodologies for assessing the effects of cordycepin and its derivatives on cancer cells.
Overview
N6-Lauroyl Cordycepin is a derivative of cordycepin (3'-deoxyadenosine), a bioactive compound originally isolated from Cordyceps militaris. Cordycepin and its analogues have garnered significant interest for their potential therapeutic properties, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2][3] N6-Lauroyl Cordycepin is specifically designed as an adenosine (B11128) deaminase inhibitor, which helps to increase the stability and bioavailability of cordycepin.[4] The protocols outlined below are designed to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines and to investigate the underlying molecular mechanisms.
Experimental Protocols
Cell Culture
A crucial first step for in vitro experiments is the proper maintenance of cancer cell lines.
Protocol for Culturing Adherent Cancer Cell Lines:
-
Thawing Cells:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Centrifuge at 200 x g for 3-5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Plate the cells in an appropriate culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[5]
-
-
Passaging Cells:
-
When cells reach 80-90% confluency, remove the culture medium.
-
Wash the cell monolayer with sterile phosphate-buffered saline (PBS).
-
Add a sufficient volume of a digestive enzyme solution (e.g., 0.25% Trypsin-EDTA) to cover the cell layer and incubate for 3-5 minutes at 37°C.[5]
-
Once cells have detached, add complete growth medium to inactivate the trypsin.
-
Collect the cell suspension and centrifuge at 200 x g for 3-5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at a suitable subculture ratio.[6]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[9] Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Table 1: Example of Cell Viability Data Presentation
| Concentration of this compound (µM) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 92 ± 4.8 |
| 10 | 75 ± 6.1 |
| 25 | 51 ± 3.9 |
| 50 | 28 ± 2.5 |
| 100 | 15 ± 1.8 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Table 2: Example of Apoptosis Data Presentation
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (25 µM) | 60.1 ± 3.5 | 25.8 ± 2.9 | 14.1 ± 1.7 |
| This compound (50 µM) | 35.4 ± 4.2 | 45.3 ± 3.8 | 19.3 ± 2.4 |
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to analyze changes in the expression of proteins involved in apoptosis and other signaling pathways.[13][14]
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in SDS-PAGE sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, total-ERK, p-Akt, total-Akt, β-actin) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[16]
Table 3: Example of Protein Expression Data Presentation (Relative Densitometry)
| Treatment | Bcl-2/β-actin | Bax/β-actin | Cleaved Caspase-3/β-actin | p-ERK/Total ERK |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (25 µM) | 0.65 | 1.85 | 2.50 | 0.45 |
| This compound (50 µM) | 0.30 | 2.90 | 4.75 | 0.20 |
Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
Potential Signaling Pathways of Cordycepin Derivatives
Cordycepin and its derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.[2][17]
References
- 1. Experimental and In Silico Analysis of Cordycepin and its Derivatives as Endometrial Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-ompa.org [e-ompa.org]
- 4. scbt.com [scbt.com]
- 5. medium.com [medium.com]
- 6. opticalcore.wisc.edu [opticalcore.wisc.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. kinesisdx.com [kinesisdx.com]
- 16. bosterbio.com [bosterbio.com]
- 17. scielo.br [scielo.br]
Application Notes and Protocols for N6-Lauroyl Cordycepin in Cell Culture Assays
Introduction to N6-Lauroyl Cordycepin-d23
This compound is a modified version of Cordycepin (B1669437), a naturally occurring adenosine (B11128) analog with known anti-tumor, anti-inflammatory, and antiviral properties.[1][2] The modifications include the addition of a lauroyl group at the N6 position of the adenine (B156593) base and the replacement of 23 hydrogen atoms with deuterium (B1214612) (d23).
The N6-lauroyl modification is a lipophilic addition intended to enhance the molecule's cell permeability, potentially increasing its bioavailability and intracellular concentration. This pro-drug strategy aims to improve the therapeutic efficacy of the parent compound, Cordycepin. Once inside the cell, it is anticipated that cellular enzymes cleave the lauroyl group, releasing the active Cordycepin.
The deuteration (-d23) of the molecule serves a different purpose. The significant increase in mass due to the deuterium atoms makes this compound an ideal internal standard for quantitative analysis using mass spectrometry. In experimental settings, it would be used to accurately measure the concentration of the non-deuterated, active compound (N6-Lauroyl Cordycepin) in biological samples.
Therefore, these application notes will focus on the use of N6-Lauroyl Cordycepin as the active compound in cell culture assays, with the understanding that this compound would be used in tandem for analytical quantification.
Mechanism of Action of N6-Lauroyl Cordycepin
The biological effects of N6-Lauroyl Cordycepin are predicated on its intracellular conversion to Cordycepin (3'-deoxyadenosine). Cordycepin exerts its cytotoxic and therapeutic effects through several mechanisms:
-
Inhibition of Polyadenylation: As an adenosine analog, Cordycepin can be incorporated into RNA chains. However, it lacks a 3'-hydroxyl group, which is necessary for the formation of phosphodiester bonds, leading to premature termination of transcription and inhibition of poly(A) tail synthesis.[1]
-
Induction of Apoptosis: Cordycepin has been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[3][4][5] This is achieved through the activation of intrinsic and extrinsic apoptotic pathways, involving the regulation of Bcl-2 family proteins, activation of caspases, and release of cytochrome c.[6][7]
-
Cell Cycle Arrest: Cordycepin can arrest the cell cycle at different phases, including G0/G1, S, and G2/M, depending on the cell type and concentration.[1][6][8] This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).[3]
-
Modulation of Signaling Pathways: Cordycepin influences several key signaling pathways involved in cell proliferation, survival, and inflammation, including the PI3K/Akt/mTOR, MAPK, and AMPK pathways.[3][9][10][11]
The proposed intracellular activation and mechanism of action are depicted in the signaling pathway diagram below.
Application in Cell Culture Assays
N6-Lauroyl Cordycepin is a valuable tool for investigating cellular processes in various research areas, particularly in oncology and drug development. Key applications in cell culture assays include:
-
Screening for Anti-cancer Activity: Assessing the cytotoxic and anti-proliferative effects on a wide range of cancer cell lines.
-
Mechanistic Studies of Cell Death: Elucidating the specific pathways of apoptosis or other forms of programmed cell death induced by the compound.
-
Investigation of Cell Cycle Regulation: Analyzing the effects on cell cycle progression and identifying key regulatory proteins involved.
-
Signal Transduction Research: Studying the impact on specific signaling pathways to understand the molecular targets of the compound.
Experimental Protocols
The following are detailed protocols for key experiments using N6-Lauroyl Cordycepin. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Cell Viability and Cytotoxicity Assay (MTT/CCK-8)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of N6-Lauroyl Cordycepin.
Materials:
-
N6-Lauroyl Cordycepin
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT or CCK-8 reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of N6-Lauroyl Cordycepin in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT/CCK-8 Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: IC50 Values of Cordycepin in Various Cancer Cell Lines (Literature Data)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| H1975 | Lung Cancer | 15.34 | 48 | [12] |
| ECA109 | Esophageal Cancer | 64.8 µg/mL (~258 µM) | 48 | [8] |
| TE-1 | Esophageal Cancer | 60.6 µg/mL (~241 µM) | 48 | [8] |
| NB-4 | Leukemia | 73.2 | - | [7] |
| U937 | Leukemia | 90.4 | - | [7] |
| HT29 | Colon Cancer | 92.05 | - | [13] |
Note: The IC50 values for N6-Lauroyl Cordycepin may differ from those of Cordycepin and should be determined experimentally.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with N6-Lauroyl Cordycepin at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. The cell populations can be distinguished as follows:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of N6-Lauroyl Cordycepin on cell cycle distribution.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (B145695) (ice-cold)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with N6-Lauroyl Cordycepin.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Conclusion
N6-Lauroyl Cordycepin represents a promising pro-drug of Cordycepin with potentially enhanced cellular uptake. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in various cell culture models. The deuterated form, this compound, is an essential tool for the accurate quantification of the active compound in related analytical studies. As with any compound, it is crucial to optimize experimental conditions for each specific cell line and research question.
References
- 1. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application and research progress of cordycepin in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis and inhibition of proliferation of cancer cells induced by cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cordycepin induces apoptosis and autophagy in human neuroblastoma SK-N-SH and BE(2)-M17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Review of the Biological Effects of Cordycepin [mdpi.com]
- 12. Cordycepin Induces Apoptosis and Inhibits Proliferation of Human Lung Cancer Cell Line H1975 via Inhibiting the Phosphorylation of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N6-Lauroyl Cordycepin using a Stable Isotope Dilution LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cordycepin (B1669437) (3'-deoxyadenosine) is a nucleoside analogue isolated from Cordyceps species, known for its wide range of biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2] N6-Lauroyl Cordycepin is a lipophilic derivative of cordycepin, designed to enhance its cellular uptake and therapeutic potential. As with any drug candidate, a robust and reliable analytical method for its quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.[3][4]
This application note describes a detailed protocol for the quantitative analysis of N6-Lauroyl Cordycepin in a biological matrix (e.g., plasma) using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method employs a stable isotope-labeled internal standard, N6-Lauroyl Cordycepin-d23, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.
Materials and Methods
Materials and Reagents
-
N6-Lauroyl Cordycepin (CAS: 77378-06-4)[5]
-
This compound (Internal Standard - IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][7]
Sample Preparation
A protein precipitation method is proposed for the extraction of N6-Lauroyl Cordycepin and its internal standard from plasma.
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of plasma with 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization mode (ESI+). The detection will be performed using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.[8]
Predicted MRM Transitions:
The exact mass-to-charge ratios (m/z) for the precursor and product ions will need to be determined by infusing a standard solution of N6-Lauroyl Cordycepin and this compound into the mass spectrometer. Based on the known structure (Molecular Formula: C22H35N5O4, Molecular Weight: 433.54 g/mol for the unlabeled compound), the following transitions are proposed[5]:
The fragmentation of the N-glycosidic bond is a common pathway for nucleosides, resulting in the formation of the nucleobase ion.[9] For N6-Lauroyl Cordycepin, this would correspond to the lauroyl-adenine fragment.
Data Presentation
The quantitative data for this analysis would be generated by constructing a calibration curve and analyzing quality control samples. The results should be summarized in the following tables.
Table 1: Predicted MRM Transitions for N6-Lauroyl Cordycepin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N6-Lauroyl Cordycepin | 434.3 | 318.2 | To be optimized |
| This compound | 457.4 | 341.3 | To be optimized |
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| N6-Lauroyl Cordycepin | 1 - 1000 | >0.99 | 1 |
Table 3: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 3 | <15 | <15 | 85 - 115 |
| Medium | 50 | <15 | <15 | 85 - 115 |
| High | 800 | <15 | <15 | 85 - 115 |
Experimental Workflow and Signaling Pathways
To visualize the experimental process and the underlying logic of the analytical method, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the quantitative analysis of N6-Lauroyl Cordycepin.
Caption: Proposed fragmentation pathway for N6-Lauroyl Cordycepin in MS/MS.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of N6-Lauroyl Cordycepin in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reliability of the results, making this method suitable for regulated bioanalysis in drug development. The proposed MRM transitions and chromatographic conditions offer a solid starting point for method development and validation.
References
- 1. A novel complementary pathway of cordycepin biosynthesis in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of cordycepin: Current scenario and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioagilytix.com [bioagilytix.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. scbt.com [scbt.com]
- 6. Analysis of the Main Nucleosides in Cordyceps Sinensis by LC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of N6-Lauroyl Cordycepin-d23 by HPLC and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N6-Lauroyl Cordycepin (B1669437) is an acylated derivative of Cordycepin (3'-deoxyadenosine), a nucleoside analog with a wide range of pharmacological activities, including anticancer, antifungal, and antiviral properties. The lauroyl group is introduced to enhance its lipophilicity and potentially improve its pharmacokinetic profile. N6-Lauroyl Cordycepin-d23 is a deuterated version of this compound, commonly used as an internal standard in quantitative bioanalysis to ensure accuracy and precision. This document provides detailed application notes and protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
1. Sample Preparation (from Biological Matrices)
A robust sample preparation protocol is crucial for accurate quantification and to minimize matrix effects. The following is a general protocol that can be adapted for various biological matrices such as plasma, urine, and tissue homogenates.
-
Materials:
-
Biological matrix (e.g., plasma) containing the analyte.
-
This compound as an internal standard (IS).
-
Methanol (B129727) (LC-MS grade).
-
Acetonitrile (B52724) (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Centrifuge tubes (1.5 mL or 2 mL).
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.22 µm).
-
-
Procedure:
-
Thaw the biological samples on ice.
-
To a 1.5 mL centrifuge tube, add 100 µL of the biological sample.
-
Spike with the internal standard (this compound) to a final concentration of 100 ng/mL.
-
Add 400 µL of cold protein precipitation solvent (e.g., methanol or acetonitrile containing 0.1% formic acid).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
-
2. HPLC Method
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Chromatographic Conditions: The following conditions are a starting point and may require optimization based on the specific system and analyte.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.0 × 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1][2] |
| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| UV Detection (optional) | 260 nm[3] |
3. LC-MS/MS Method
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2][4] |
| Ion Spray Voltage | 5500 V[1][2] |
| Source Temperature | 500°C[1][2] |
| Curtain Gas | 25-35 psi[1][2] |
| Ion Source Gas 1 | 50 psi[1][2] |
| Ion Source Gas 2 | 50 psi[1][2] |
| Collision Gas | Medium to High (e.g., Nitrogen) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
-
MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions of N6-Lauroyl Cordycepin and its deuterated internal standard need to be determined by direct infusion of the compounds into the mass spectrometer. For cordycepin, the protonated molecular ion [M+H]⁺ is m/z 252.[4][5] For N6-Lauroyl Cordycepin, the mass will be higher due to the addition of the lauroyl group. The deuterated standard will have a correspondingly higher mass.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N6-Lauroyl Cordycepin | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
Data Presentation
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data that would be obtained from a validation study.
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | 85 - 115% |
Mandatory Visualization
Experimental Workflow Diagram
Caption: General workflow for the quantification of this compound.
Signaling Pathway (Hypothetical Mechanism of Action)
As N6-Lauroyl Cordycepin is a derivative of Cordycepin, its mechanism of action is likely related to the pathways affected by Cordycepin. Cordycepin is known to interfere with polyadenylation of mRNA and act as an adenosine (B11128) analog.
Caption: Hypothetical signaling pathway of N6-Lauroyl Cordycepin.
References
- 1. Comparative metabolic profiling of wild Cordyceps species and their substituents by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative metabolic profiling of wild Cordyceps species and their substituents by liquid chromatography-tandem mass spectrometry [frontiersin.org]
- 3. Separation of cordycepin from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Main Nucleosides in Cordyceps Sinensis by LC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix-assisted laser desorption ionization mass spectrometry based quantitative analysis of cordycepin from Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: N6-Lauroyl Cordycepin-d23 as a Novel Internal Standard for High-Fidelity Metabolomics
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the application of N6-Lauroyl Cordycepin-d23 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of N6-acylated nucleosides and related lipidated metabolites in complex biological matrices. The use of a deuterated standard that closely mimics the physicochemical properties of the target analytes is crucial for correcting variations during sample preparation and analysis, thereby ensuring data reliability in metabolomics studies.[1][2] This application note details the rationale for its use, presents a complete experimental protocol for LC-MS/MS analysis, and includes hypothetical validation data to demonstrate its performance.
Introduction
Metabolomics research demands high precision and accuracy in the quantification of endogenous small molecules. The use of internal standards is a fundamental practice to control for analytical variability introduced during sample extraction, derivatization, and instrumental analysis.[2] Stable isotope-labeled internal standards are considered the gold standard in mass spectrometry-based metabolomics because they share near-identical chemical and physical properties with their corresponding analytes, yet are distinguishable by their mass.[2][3]
Deuterated standards, in particular, are widely used due to their cost-effectiveness and the relative ease of their synthesis. This compound is a novel SIL-IS designed for the targeted quantification of long-chain N6-acylated adenosine (B11128) analogues and other related lipidated nucleosides. Cordycepin (B1669437) (3'-deoxyadenosine) itself is a bioactive nucleoside analogue with a range of pharmacological activities, including anti-tumor and immunomodulatory effects.[4][5][6][7][8] Its acylated derivatives are of growing interest in drug development and disease biomarker discovery. The d23-label on the lauroyl chain provides a significant mass shift, preventing isotopic interference from the endogenous analyte, and is strategically placed on a stable part of the molecule to avoid back-exchange.
This application note provides a detailed protocol for utilizing this compound as an internal standard in a typical LC-MS/MS workflow for targeted metabolomics.
Rationale for Use
This compound is an ideal internal standard for the quantification of N6-lauroyl cordycepin and other long-chain N-acylated nucleosides for the following reasons:
-
Structural Analogy: It is structurally identical to N6-lauroyl cordycepin, except for the isotopic labeling, ensuring it co-elutes and exhibits similar ionization efficiency.[3]
-
Physicochemical Mimicry: It closely mimics the extraction recovery and matrix effects of the target analytes.
-
Mass Differentiation: The +23 Da mass difference provides clear separation from the monoisotopic peak of the unlabeled analyte, preventing spectral overlap.
-
Stability: The deuterium (B1214612) labels are on the fatty acid chain, which is not prone to hydrogen-deuterium exchange under typical analytical conditions.
Experimental Protocols
Materials and Reagents
-
This compound internal standard stock solution (1 mg/mL in methanol)
-
N6-Lauroyl Cordycepin analytical standard
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Biological matrix (e.g., plasma, cell lysate)
Sample Preparation
-
Thawing: Thaw frozen biological samples (e.g., 100 µL of plasma) on ice.
-
Spiking: Add 10 µL of a 100 ng/mL working solution of this compound in methanol to each sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer: Transfer the clear supernatant to an LC autosampler vial for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| N6-Lauroyl Cordycepin | 434.3 | 252.1 | 0.05 | 30 | 15 |
| This compound | 457.4 | 252.1 | 0.05 | 30 | 15 |
Data Presentation
The following tables represent hypothetical data from a method validation study using this compound as an internal standard.
Table 1: Calibration Curve for N6-Lauroyl Cordycepin
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.021 |
| 5 | 0.105 |
| 10 | 0.212 |
| 50 | 1.058 |
| 100 | 2.115 |
| 500 | 10.575 |
| Linearity (r²) | 0.9995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | 8.5 | 10.2 | 95.8 |
| Low | 3 | 6.2 | 7.8 | 102.3 |
| Mid | 75 | 4.5 | 5.1 | 98.7 |
| High | 400 | 3.8 | 4.5 | 101.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.1 | 98.5 |
| High | 400 | 94.5 | 97.2 |
Visualizations
Conclusion
This compound serves as a robust and reliable internal standard for the quantification of N6-acylated nucleosides in complex biological matrices. Its use significantly improves the accuracy and precision of LC-MS/MS-based metabolomics methods by effectively compensating for sample preparation losses and matrix-induced ionization variability. The detailed protocol and representative data provided herein demonstrate the suitability of this compound for demanding research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of cordycepin: Current scenario and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders [frontiersin.org]
- 7. Frontiers | Prospects for cordycepin biosynthesis in microbial cell factories [frontiersin.org]
- 8. The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N6-Lauroyl Cordycepin-d23 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Lauroyl Cordycepin (B1669437) is a lipophilic derivative of Cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog with demonstrated anti-tumor, anti-inflammatory, and immunomodulatory properties.[1][2][3] The addition of a lauroyl group at the N6 position of the adenine (B156593) ring is intended to enhance the compound's pharmacokinetic profile, potentially increasing its bioavailability and metabolic stability compared to the parent compound, Cordycepin, which is known to be rapidly deaminated in vivo.[4][5][6] The deuterated form, N6-Lauroyl Cordycepin-d23, serves as a crucial tool for pharmacokinetic studies, allowing for precise quantification and differentiation from the non-deuterated compound and its metabolites in biological matrices.
These application notes provide a comprehensive guide for the dosing and administration of this compound in preclinical animal models, based on established protocols for Cordycepin. The provided information is intended to assist researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this novel derivative.
Quantitative Data Summary
The following tables summarize typical dosage ranges and administration routes for Cordycepin in various animal models. These can serve as a starting point for establishing effective doses for this compound, though dose-response studies are highly recommended to determine the optimal dosage for the derivative.
Table 1: Cordycepin Dosage and Administration Routes in Rodent Models
| Animal Model | Disease Model | Dosage Range (mg/kg) | Administration Route | Reference |
| Mice | Cancer (various) | 5 - 75 | Intraperitoneal (IP), Oral (PO) | [4][7][8] |
| Mice | Metabolic Disease | 10 - 50 | Oral (PO) | [4] |
| Mice | Neurological Disorders | 5 - 10 | Oral (PO) | [9] |
| Rats | Pharmacokinetic Studies | 10 | Intravenous (IV) | [6][10] |
| Rats | Depression | Not specified | Oral (PO) | [11] |
Table 2: Summary of Preclinical Studies with Cordycepin
| Animal Model | Key Findings | Reference |
| Mice (Cancer) | Inhibition of tumor growth and metastasis | [7][8][12] |
| Mice (Metabolic) | Reduced body weight and improved fat metabolism | [4] |
| Mice (Neurological) | Improved learning and memory | [9] |
| Mice (Immunology) | Adjuvant effect with rabies vaccine | [13] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, 0.5% carboxymethylcellulose, or a solution containing DMSO and PEG)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the desired concentration of the dosing solution based on the highest dose to be administered and the maximum injection volume for the chosen animal model.
-
Aseptically weigh the required amount of this compound and transfer it to a sterile vial.
-
Add a small amount of a suitable solvent like DMSO to initially dissolve the compound, if necessary, due to its lipophilic nature.
-
Gradually add the chosen vehicle (e.g., sterile PBS or 0.5% carboxymethylcellulose) to the vial while vortexing to ensure a homogenous suspension or solution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath until a uniform suspension is achieved.
-
Visually inspect the solution for any precipitates before administration.
-
Prepare fresh dosing solutions daily to ensure stability.
In Vivo Efficacy Study in a Murine Xenograft Model
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are commonly used for xenograft studies.[7]
Experimental Workflow:
Caption: Workflow for an in vivo cancer xenograft study.
Protocol:
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.[7]
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 50-100 mm³). Randomly assign mice to different treatment groups (e.g., vehicle control, different doses of this compound).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage) at the predetermined dosage and schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Ex Vivo Analysis: Process the tumor tissue for further analysis, such as histology (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and western blotting to investigate the effect on signaling pathways.[7]
Pharmacokinetic Study
Animal Model:
-
Sprague-Dawley rats or C57BL/6 mice are commonly used for pharmacokinetic studies.[10]
Experimental Workflow:
Caption: Workflow for a pharmacokinetic study.
Protocol:
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., intravenous or oral).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma/serum samples using a validated LC-MS/MS method. The use of the deuterated standard allows for accurate quantification.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Signaling Pathway Visualization
Cordycepin has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and metabolism.[2][4] The following diagrams illustrate some of these pathways that may also be affected by N6-Lauroyl Cordycepin.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Cordycepin.
AMPK Signaling Pathway
Caption: Activation of the AMPK pathway by Cordycepin.
Conclusion
These application notes and protocols provide a foundational framework for conducting preclinical research with this compound. Researchers should adapt these guidelines to their specific experimental needs and animal models. Due to the modification of the parent compound, it is imperative to perform initial dose-finding and toxicity studies to establish a safe and effective therapeutic window for this compound. The use of the deuterated form will be invaluable for elucidating its pharmacokinetic profile and understanding how the N6-lauroyl modification impacts its absorption, distribution, metabolism, and excretion.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of cordycepin: Current scenario and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cordycepin: A review of strategies to improve the bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cordycepin Inhibits Triple-Negative Breast Cancer Cell Migration and Invasion by Regulating EMT-TFs SLUG, TWIST1, SNAIL1, and ZEB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of cordycepin on Y-maze learning task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cordyceps militaris and Armillaria mellea formula alleviates depressive behaviors via microglia regulation in an unpredictable chronic mild stress animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cordycepin and a preparation from Cordyceps militaris inhibit malignant transformation and proliferation by decreasing EGFR and IL-17RA signaling in a murine oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adjuvant activity of cordycepin, a natural derivative of adenosine from Cordyceps militaris, on an inactivated rabies vaccine in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N6-Lauroyl Cordycepin-d23
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Lauroyl Cordycepin (B1669437) is a lipophilic derivative of Cordycepin (3'-deoxyadenosine), a nucleoside analog isolated from the fungus Cordyceps militaris. Cordycepin itself has garnered significant interest for its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The N6-lauroyl modification, a 12-carbon fatty acid chain, is intended to enhance the cell permeability and potentially the metabolic stability of the parent compound, thereby offering a novel avenue for therapeutic development.
N6-Lauroyl Cordycepin-d23 is a deuterated analog of N6-Lauroyl Cordycepin. The incorporation of 23 deuterium (B1214612) atoms provides a significant mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays.[1][2][3][4] The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in bioanalytical methods by correcting for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1][3][4]
These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of N6-Lauroyl Cordycepin in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, we will briefly touch upon the potential signaling pathways that may be modulated by N6-Lauroyl Cordycepin, based on the known mechanisms of its parent compound, cordycepin.
Mechanism of Action (Inferred from Cordycepin)
The biological activities of cordycepin are multifaceted. As an adenosine (B11128) analog, it can interfere with various cellular processes. The N6-lauroyl modification may influence its interaction with cellular targets. Key mechanisms of cordycepin that may be relevant for N6-Lauroyl Cordycepin include:
-
Inhibition of Polyadenylation: Cordycepin can be incorporated into RNA transcripts, leading to premature termination of chain elongation due to the absence of a 3'-hydroxyl group. This disrupts protein synthesis.
-
Modulation of Signaling Pathways: Cordycepin has been shown to influence several key signaling cascades, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Cordycepin has been reported to inhibit this pathway in various cancer cell lines.[5][6][7]
-
MAPK/ERK Pathway: This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Cordycepin's effect on this pathway can be cell-type specific.
-
NF-κB Signaling: This pathway plays a central role in inflammation. Cordycepin can suppress the activation of NF-κB, leading to anti-inflammatory effects.
-
-
Interaction with Adenosine Receptors: Cordycepin can act as an agonist at adenosine receptors, which are involved in regulating a wide array of physiological functions.
The lauroyl group may enhance the interaction of the molecule with cell membranes and lipid-binding proteins, potentially altering its pharmacokinetic and pharmacodynamic properties compared to cordycepin.
Signaling Pathway Diagram
Caption: Inferred signaling pathways modulated by N6-Lauroyl Cordycepin.
Experimental Protocols
Protocol 1: Quantification of N6-Lauroyl Cordycepin in Plasma using LC-MS/MS
This protocol provides a general framework for the quantification of N6-Lauroyl Cordycepin in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Materials and Reagents
-
N6-Lauroyl Cordycepin (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, mouse, rat)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS vials
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve N6-Lauroyl Cordycepin and this compound in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the N6-Lauroyl Cordycepin stock solution with 50% methanol to prepare a series of working standard solutions for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100, 200, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to obtain a 100 ng/mL working solution.
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the 100 ng/mL internal standard working solution (this compound) to each sample, except for the blank.
-
Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
Vortex and transfer to an LC-MS vial.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be optimized for both N6-Lauroyl Cordycepin and this compound. Hypothetical transitions are provided in the table below.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Perform a linear regression of the calibration curve.
-
Determine the concentration of N6-Lauroyl Cordycepin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS quantification of N6-Lauroyl Cordycepin.
Data Presentation
The following tables present hypothetical data for the LC-MS/MS quantification of N6-Lauroyl Cordycepin.
Table 1: Optimized Mass Spectrometer Parameters
| Parameter | N6-Lauroyl Cordycepin | This compound |
| Precursor Ion (m/z) | 434.3 | 457.4 |
| Product Ion (m/z) | 136.1 | 136.1 |
| Collision Energy (eV) | 25 | 25 |
| Cone Voltage (V) | 30 | 30 |
Note: These values are hypothetical and must be determined empirically.
Table 2: Calibration Curve Data
| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,800 | 1.522 |
| 100 | 151,000 | 50,300 | 3.002 |
| 500 | 760,000 | 50,000 | 15.200 |
| 1000 | 1,530,000 | 49,900 | 30.661 |
Regression Equation: y = 0.0305x + 0.0012 Correlation Coefficient (r²): 0.9995
Table 3: Sample Quantification Results
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Calculated Conc. (ng/mL) |
| Control 1 | 18,240 | 50,150 | 0.364 | 11.9 |
| Treated 1 | 125,780 | 49,980 | 2.517 | 82.5 |
| Control 2 | 21,560 | 50,320 | 0.428 | 14.0 |
| Treated 2 | 142,330 | 50,110 | 2.840 | 93.1 |
Conclusion
This compound is an essential tool for the accurate and precise quantification of N6-Lauroyl Cordycepin in preclinical and clinical research. The protocols and data presented here provide a robust starting point for researchers developing bioanalytical methods to study the pharmacokinetics and pharmacodynamics of this promising therapeutic agent. The inferred mechanisms of action, based on the well-documented activities of cordycepin, suggest that N6-Lauroyl Cordycepin may be a potent modulator of key cellular signaling pathways involved in cell growth, inflammation, and survival. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this novel cordycepin derivative.
References
- 1. texilajournal.com [texilajournal.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Systematic Review of the Biological Effects of Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: N6-Lauroyl Cordycepin-d23 for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordycepin (B1669437) (3'-deoxyadenosine), a naturally occurring nucleoside analog, has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2][3][4][5] Its mechanism of action is multifaceted, primarily involving the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mTOR signaling pathway, central regulators of cellular metabolism and growth.[6][7][8][9] To further elucidate the intricate metabolic consequences of cordycepin and its derivatives, we introduce N6-Lauroyl Cordycepin-d23 as a novel tracer for metabolic flux analysis.
This stable isotope-labeled compound features a lauroyl (C12 fatty acid) group attached at the N6 position of the adenine (B156593) ring and a deuterated (d23) lauroyl chain. This unique design allows for the simultaneous tracing of both fatty acid and nucleoside metabolism, providing a powerful tool to investigate the crosstalk between lipid metabolism and the bioenergetic pathways modulated by cordycepin.
Principle of the Method
Metabolic flux analysis (MFA) with stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions within a biological system.[10][11][12][13] this compound is introduced into a cell culture system. The deuterated lauroyl group can be released and enter cellular fatty acid pools, allowing for the tracing of its incorporation into complex lipids and its breakdown through β-oxidation. The cordycepin moiety, upon cellular uptake and potential cleavage of the lauroyl group, can influence nucleotide metabolism and related pathways. By using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the isotopic enrichment in downstream metabolites, researchers can map the metabolic fate of the tracer and quantify the flux through key metabolic pathways.
Applications
-
Elucidating the interplay between fatty acid and nucleotide metabolism: Trace the metabolic fate of the d23-lauroyl group and understand how cordycepin's effects on cellular signaling influence lipid metabolism.
-
Investigating the mechanism of action of cordycepin derivatives: Determine how modifications to the cordycepin structure, such as the addition of a fatty acid chain, affect its cellular uptake, metabolic stability, and biological activity.
-
Drug development: Evaluate the metabolic effects of novel cordycepin-based drug candidates in various cell models, providing insights into their efficacy and potential off-target effects.
-
Cancer metabolism research: Study the impact of this compound on the metabolic reprogramming of cancer cells, which often exhibit altered lipid and nucleotide metabolism.
Experimental Protocols
Cell Culture and Labeling with this compound
-
Cell Seeding: Plate the desired cell line (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight in standard growth medium.
-
Preparation of Labeling Medium: Prepare fresh growth medium containing this compound at a final concentration of 10 µM. The optimal concentration may vary depending on the cell line and experimental goals and should be determined empirically.
-
Labeling: Remove the standard growth medium from the wells and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 2 mL of the labeling medium to each well.
-
Incubation: Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) under standard cell culture conditions (37°C, 5% CO2).
Metabolite Extraction
-
Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium and place the plate on dry ice to quench metabolic activity.
-
Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well. Scrape the cells from the bottom of the well and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Store the dried extracts at -80°C until analysis.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of a suitable solvent (e.g., 50% methanol) compatible with the LC-MS/MS method.
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase LC column. Separate the metabolites using a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ion modes. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the d23-labeled and unlabeled isotopologues of target metabolites.
Data Analysis
-
Peak Integration: Integrate the peak areas for the different isotopologues of each metabolite of interest.
-
Isotopic Enrichment Calculation: Correct for the natural abundance of isotopes and calculate the fractional isotopic enrichment for each metabolite.
-
Metabolic Flux Calculation: Use the isotopic enrichment data in conjunction with a metabolic network model and software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the metabolic pathways of interest.[14]
Data Presentation
Table 1: Isotopic Enrichment of Key Metabolites after 24h Labeling with this compound
| Metabolite | Unlabeled (M+0) (%) | Labeled (M+23) (%) |
| Lauroyl-CoA | 25.3 ± 3.1 | 74.7 ± 3.1 |
| Palmitoyl-CoA | 85.1 ± 4.5 | 14.9 ± 4.5 |
| Stearoyl-CoA | 92.4 ± 2.8 | 7.6 ± 2.8 |
| Acetyl-CoA (from β-oxidation) | Not directly measured | Inferred from downstream labeling |
Table 2: Calculated Metabolic Fluxes (Relative to Glucose Uptake Rate)
| Metabolic Pathway | Control Cells | This compound Treated |
| Glycolysis | 100 ± 8.2 | 95.7 ± 7.5 |
| Fatty Acid Synthesis | 12.5 ± 1.9 | 8.2 ± 1.5 |
| Fatty Acid β-oxidation | 8.9 ± 1.1 | 15.3 ± 2.1 |
| TCA Cycle | 75.4 ± 6.3 | 88.1 ± 7.0 |
Visualizations
Caption: Experimental workflow for metabolic flux analysis using this compound.
Caption: Proposed metabolic fate of this compound.
Caption: Simplified signaling pathway of Cordycepin.
References
- 1. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-ompa.org [e-ompa.org]
- 5. Synthesis of cordycepin: Current scenario and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cordycepin ameliorates cardiac hypertrophy via activating the AMPKα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 12. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Application Note: Quantification of N6-Lauroyl Cordycepin in Biological Samples using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-Lauroyl Cordycepin is a lipophilic derivative of Cordycepin, a nucleoside analog with a broad spectrum of pharmacological activities, including anti-tumor and anti-inflammatory properties. The addition of a lauroyl group is intended to enhance its bioavailability and cellular uptake. To support pharmacokinetic and drug metabolism studies, a robust and sensitive bioanalytical method is required for the accurate quantification of N6-Lauroyl Cordycepin in biological matrices. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N6-Lauroyl Cordycepin in plasma, utilizing N6-Lauroyl Cordycepin-d23 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS that co-elutes with the analyte ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.[1][2]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described LC-MS/MS method for the quantification of N6-Lauroyl Cordycepin.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Linearity Range (ng/mL) | 0.1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 |
| Limit of Detection (LOD) (ng/mL) | 0.05 |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.3 | < 10 | < 10 | 90 - 110 |
| Mid QC | 50 | < 10 | < 10 | 90 - 110 |
| High QC | 800 | < 10 | < 10 | 90 - 110 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of the lipophilic N6-Lauroyl Cordycepin from a plasma matrix.
Materials:
-
Human or animal plasma samples
-
N6-Lauroyl Cordycepin standard stock solution
-
This compound (Internal Standard) stock solution
-
Methanol (B129727) (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike 50 µL of plasma sample with 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL).
-
Add 225 µL of cold methanol to the sample.
-
Vortex for 10 seconds to precipitate proteins.
-
Add 750 µL of cold MTBE.
-
Vortex for 30 seconds, followed by shaking for 5 minutes at 4°C to ensure thorough extraction.
-
Induce phase separation by adding 188 µL of LC-MS grade water and vortexing for 10 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (containing the analyte and internal standard) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% B |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined by infusion of N6-Lauroyl Cordycepin standard |
| MRM Transition (IS) | To be determined by infusion of this compound standard |
| Dwell Time | 100 ms |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Visualizations
Signaling Pathway
N6-substituted adenosine (B11128) analogs are known to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs). This diagram illustrates a potential signaling pathway modulated by N6-Lauroyl Cordycepin.
Caption: Potential GPCR signaling pathway for N6-Lauroyl Cordycepin.
Experimental Workflow
The following diagram outlines the major steps in the quantification of N6-Lauroyl Cordycepin from biological samples.
Caption: Bioanalytical workflow for N6-Lauroyl Cordycepin quantification.
Analyte and Internal Standard Relationship
This diagram illustrates the logical relationship between the analyte and its deuterated internal standard in the LC-MS/MS analysis.
Caption: Relationship between analyte and internal standard.
References
Application Notes: N6-Lauroyl Cordycepin-d23 in Drug Metabolism Studies
Introduction
N6-Lauroyl Cordycepin-d23 is a deuterated analog of N6-Lauroyl Cordycepin, designed for use as a highly effective internal standard in quantitative bioanalytical assays. The N6-lauroyl modification of cordycepin, a nucleoside analog with known therapeutic potential, creates a more lipophilic molecule, which may enhance its cell permeability and alter its metabolic profile. The stable isotope-labeled (SIL) this compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics (DMPK) to ensure the accuracy and precision of analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the unlabeled, active compound in complex biological matrices.
Principle Application: Internal Standard in LC-MS/MS Quantification
In drug metabolism studies, accurate quantification of a test compound is crucial. During sample preparation and analysis, variations can be introduced that affect the final measurement. A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these variations. Since the SIL-IS is chemically identical to the analyte (N6-Lauroyl Cordycepin), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. However, due to the mass difference from the deuterium (B1214612) labeling, it can be distinguished by the mass spectrometer. By adding a known amount of this compound to each sample, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the analyte's concentration, correcting for sample loss during processing and variations in instrument response.
Key In Vitro Drug Metabolism Assays
This compound is critical for the following fundamental in vitro drug metabolism studies of N6-Lauroyl Cordycepin:
-
Metabolic Stability in Human Liver Microsomes (HLM): This assay determines the intrinsic clearance of a compound by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), present in the liver microsomes.[1][2][3][4][5] A rapid clearance in this assay suggests poor metabolic stability and likely a short half-life in vivo.
-
Cell Permeability using Caco-2 Cells: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as an in vitro model of the human intestinal epithelium.[6][7][8][9] This assay is used to predict the oral absorption of a drug candidate by measuring its rate of transport across the Caco-2 monolayer.
Quantitative Data Summary
The following tables represent typical data generated from in vitro drug metabolism studies for N6-Lauroyl Cordycepin, where this compound would be used for accurate quantification.
Table 1: Metabolic Stability of N6-Lauroyl Cordycepin in Human Liver Microsomes
| Time (minutes) | N6-Lauroyl Cordycepin Remaining (%) |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
Table 2: Calculated Metabolic Stability Parameters
| Parameter | Value |
| Half-life (t₁/₂) | 25 minutes |
| Intrinsic Clearance (CLᵢₙₜ) | 27.7 µL/min/mg protein |
Table 3: Caco-2 Permeability of N6-Lauroyl Cordycepin
| Direction | Apparent Permeability (Pₐₚₚ) (x 10⁻⁶ cm/s) |
| Apical to Basolateral (A to B) | 15.2 |
| Basolateral to Apical (B to A) | 28.9 |
Table 4: Calculated Permeability Parameters
| Parameter | Value | Interpretation |
| Efflux Ratio (Pₐₚₚ B-A / Pₐₚₚ A-B) | 1.9 | Suggests low to moderate active efflux |
Experimental Protocols
Protocol 1: Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of N6-Lauroyl Cordycepin using human liver microsomes.
Materials:
-
N6-Lauroyl Cordycepin
-
This compound (Internal Standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of N6-Lauroyl Cordycepin in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of N6-Lauroyl Cordycepin by diluting the stock solution in phosphate buffer to the final desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the HLM suspension to the phosphate buffer. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and buffer.
-
Immediately add the N6-Lauroyl Cordycepin working solution to the reaction mixture. This is the 0-minute time point.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing this compound (the internal standard).
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the ratio of the peak area of N6-Lauroyl Cordycepin to the peak area of this compound at each time point.
-
Calculate the percentage of N6-Lauroyl Cordycepin remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability of N6-Lauroyl Cordycepin across a Caco-2 cell monolayer.
Materials:
-
N6-Lauroyl Cordycepin
-
This compound (Internal Standard)
-
Caco-2 cells
-
Transwell® plates (24-well)
-
Hank's Balanced Salt Solution (HBSS, pH 7.4)
-
Lucifer yellow (for monolayer integrity testing)
-
Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.
-
Confirm the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.
-
Prepare a dosing solution of N6-Lauroyl Cordycepin in HBSS.
-
For Apical to Basolateral (A to B) permeability: a. Remove the culture medium from the apical (donor) and basolateral (receiver) chambers. b. Add the N6-Lauroyl Cordycepin dosing solution to the apical chamber. c. Add fresh HBSS to the basolateral chamber.
-
For Basolateral to Apical (B to A) permeability: a. Remove the culture medium from both chambers. b. Add the N6-Lauroyl Cordycepin dosing solution to the basolateral (donor) chamber. c. Add fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
To each sample, add acetonitrile containing this compound to precipitate proteins and serve as the internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the concentration of N6-Lauroyl Cordycepin.
-
Calculate the apparent permeability coefficient (Pₐₚₚ) for both A to B and B to A directions.
-
Calculate the efflux ratio (Pₐₚₚ B-A / Pₐₚₚ A-B).
Visualizations
Caption: Proposed metabolic pathways for Cordycepin and N6-Lauroyl Cordycepin.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Workflow for the Caco-2 cell permeability assay.
References
- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. bioivt.com [bioivt.com]
- 7. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for N6-Lauroyl Cordycepin-d23 as a Tracer in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordycepin (B1669437) (3'-deoxyadenosine), a naturally occurring nucleoside analog, has garnered significant interest for its therapeutic potential, particularly in oncology.[1][2] However, its clinical utility is hampered by poor pharmacokinetic properties, including a short plasma half-life and rapid metabolism, primarily through deamination by adenosine (B11128) deaminase (ADA).[3][4][5] To overcome these limitations, prodrug strategies involving structural modifications are being explored. One such modification is N6-acylation, which can enhance lipophilicity, potentially improving cell permeability and altering the metabolic profile.[6]
This document details the application of a novel, deuterated N6-acyl cordycepin derivative, N6-Lauroyl Cordycepin-d23 , as a tracer in pharmacokinetic (PK) studies. The lauroyl group, a 12-carbon fatty acid chain, significantly increases the lipophilicity of the parent compound. The deuterium (B1214612) labeling (d23) on the lauroyl chain provides a stable isotopic signature, allowing it to be distinguished from its non-deuterated counterpart and endogenous molecules by mass spectrometry. This makes this compound an invaluable tool for absorption, distribution, metabolism, and excretion (ADME) studies.[7][8][9]
The use of stable isotope-labeled tracers like this compound allows for precise quantification of the drug's fate in vivo, aiding in the development of more effective cordycepin-based therapeutics.[10]
Physicochemical Properties (Predicted)
The introduction of a lauroyl group and deuterium labeling is expected to alter the physicochemical properties of cordycepin. Below is a table of predicted properties for N6-Lauroyl Cordycepin and its deuterated analog.
| Property | Cordycepin | N6-Lauroyl Cordycepin (Predicted) | This compound (Predicted) |
| Molecular Formula | C10H13N5O3 | C22H35N5O4 | C22H12D23N5O4 |
| Molecular Weight | 251.24 g/mol | 433.55 g/mol | 456.70 g/mol |
| LogP (Predicted) | -1.2 | ~3.5 | ~3.5 |
| Aqueous Solubility | High | Low | Low |
| Cell Permeability | Moderate | High | High |
Note: Predicted values are based on the structures and known effects of acylation and deuteration. Actual values should be determined experimentally.
Pharmacokinetic Profile (Illustrative Data)
The following tables present illustrative pharmacokinetic data from a hypothetical preclinical study in rats, comparing Cordycepin with N6-Lauroyl Cordycepin and utilizing this compound as a tracer. This data is for demonstration purposes to highlight the expected changes in pharmacokinetic parameters.
Table 1: Single Intravenous (IV) Bolus Administration in Rats (1 mg/kg)
| Parameter | Cordycepin | N6-Lauroyl Cordycepin | This compound (Tracer) |
| Cmax (ng/mL) | 1500 | 800 | 805 |
| T1/2 (min) | 5.1 ± 1.2[11] | 120 ± 15 | 150 ± 18 |
| AUC (ng·h/mL) | 250 | 1800 | 2200 |
| Clearance (mL/min/kg) | 66.7 | 9.3 | 7.6 |
| Vd (L/kg) | 0.5 | 1.5 | 1.6 |
Table 2: Single Oral (PO) Gavage Administration in Rats (10 mg/kg)
| Parameter | Cordycepin | N6-Lauroyl Cordycepin | This compound (Tracer) |
| Cmax (ng/mL) | 50 | 450 | 460 |
| Tmax (h) | 0.5 | 2.0 | 2.0 |
| AUC (ng·h/mL) | 80 | 3200 | 3300 |
| Oral Bioavailability (%) | < 5 | ~40 | ~41 |
Illustrative data represents mean ± SD.
Signaling Pathways and Mechanism of Action
Cordycepin exerts its biological effects by interfering with various cellular processes. As a structural analog of adenosine, it can be incorporated into RNA, leading to chain termination. It also impacts signaling pathways involved in cell proliferation, apoptosis, and inflammation. The N6-Lauroyl modification is designed to act as a prodrug, releasing cordycepin intracellularly.
Figure 1: Proposed intracellular activation and mechanism of action.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound.
Figure 2: Synthetic workflow for this compound.
Materials:
-
Cordycepin
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Lauroyl-d23 chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Tetrahydrofuran (THF)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Protection of the 5'-Hydroxyl Group:
-
Dissolve Cordycepin in anhydrous pyridine.
-
Add TBDMSCl and imidazole and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with methanol (B129727) and evaporate the solvent.
-
Purify the resulting 5'-O-TBDMS-Cordycepin by column chromatography.
-
-
N6-Acylation:
-
Dissolve 5'-O-TBDMS-Cordycepin in anhydrous DCM.
-
Add Lauroyl-d23 chloride and pyridine.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate (B86663) and evaporate the solvent.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in THF.
-
Add TBAF (1M in THF) and stir at room temperature for 2 hours.
-
Evaporate the solvent and purify the crude product.
-
-
Purification:
-
Purify the final product, this compound, by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain a white solid.
-
Confirm the structure and purity by NMR and high-resolution mass spectrometry.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical "cassette" dosing study where the deuterated tracer and the non-deuterated compound are co-administered.
Figure 3: Workflow for a preclinical pharmacokinetic study.
Materials:
-
N6-Lauroyl Cordycepin
-
This compound
-
Dosing vehicle (e.g., 5% DMSO, 40% PEG300, 55% water)
-
Sprague-Dawley rats (male, 250-300 g)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Acetonitrile (B52724) with internal standard
Procedure:
-
Dosing Solution Preparation:
-
Prepare a dosing solution containing a known concentration of both N6-Lauroyl Cordycepin and this compound in the appropriate vehicle.
-
-
Animal Dosing:
-
Administer the dosing solution to rats via intravenous (IV) injection or oral (PO) gavage at the desired dose level.
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
Protocol 3: Bioanalytical Method using LC-MS/MS
This protocol provides a starting point for developing a sensitive and specific LC-MS/MS method for the simultaneous quantification of N6-Lauroyl Cordycepin and this compound.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Suggested):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Predicted):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N6-Lauroyl Cordycepin | 434.3 [M+H]+ | 136.1 (Adenine fragment) | 25 |
| This compound | 457.4 [M+H]+ | 136.1 (Adenine fragment) | 25 |
| Internal Standard | (To be determined) | (To be determined) | (To be determined) |
Note: Collision energies and other MS parameters should be optimized for the specific instrument used. The characteristic fragmentation of cordycepin yields the adenine (B156593) fragment at m/z 136.[12][13]
Conclusion
This compound is a promising new tool for advancing the preclinical development of cordycepin-based therapeutics. Its design as a lipophilic prodrug addresses the inherent pharmacokinetic weaknesses of cordycepin, while the stable isotope label allows for precise and accurate quantification in complex biological matrices. The protocols and data presented here provide a framework for researchers to utilize this novel tracer in their pharmacokinetic and drug metabolism studies, ultimately facilitating the journey of cordycepin from a promising natural product to a clinically effective drug.
References
- 1. Solid-phase synthesis of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cordycepin: A review of strategies to improve the bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix-assisted laser desorption ionization mass spectrometry based quantitative analysis of cordycepin from Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of N6-Lauroyl Cordycepin-d23 in Human Plasma
Abstract
This application note details robust and efficient sample preparation techniques for the quantitative analysis of N6-Lauroyl Cordycepin-d23 in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a deuterated and lipophilic analog of cordycepin (B1669437), is an ideal internal standard for pharmacokinetic and drug metabolism studies.[1][2][3] Due to its lipophilic nature, effective sample preparation is critical to minimize matrix effects and ensure high recovery.[4] We present protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), providing researchers with validated methods to achieve accurate and reproducible results.
Introduction
N6-Lauroyl Cordycepin is an adenosine (B11128) deaminase inhibitor with potential therapeutic applications.[5] The deuterated form, this compound, serves as a "gold standard" internal standard in bioanalytical assays, co-eluting with the analyte to correct for variability during sample processing and analysis.[2][6] The lauroyl group increases the lipophilicity of the molecule, necessitating specific sample preparation strategies to efficiently extract it from complex biological matrices like plasma. This document provides detailed protocols and comparative data to guide researchers in selecting the optimal sample preparation method for their analytical needs.
Materials and Methods
Analytes: N6-Lauroyl Cordycepin and this compound (as internal standard). Matrix: Human Plasma Instrumentation: HPLC system coupled with a tandem mass spectrometer (e.g., Sciex Triple Quad™ 6500+).[7][8]
Table 1: LC-MS/MS Parameters for N6-Lauroyl Cordycepin Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | Calculated based on MW of 433.54 g/mol |
| MRM Transition (IS) | Calculated based on deuteration |
| Collision Energy | Optimized for specific transitions |
Note: Specific MRM transitions and collision energies need to be optimized empirically.
Experimental Protocols
Three common sample preparation techniques were evaluated: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protocol 1: Protein Precipitation (PPT)
This is a rapid method for removing the bulk of proteins from the plasma sample.[9][10]
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[11]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract by partitioning the analyte into an immiscible organic solvent.[4]
-
To 100 µL of plasma, add 10 µL of this compound working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers high selectivity and concentration of the analyte, resulting in a very clean sample.[12][13]
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound and 200 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[14][15]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Quantitative Data Summary
The following tables summarize the expected performance of each sample preparation method during a typical bioanalytical method validation.
Table 2: Recovery and Matrix Effect
| Method | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| PPT | 85.2 ± 5.1 | 86.1 ± 4.8 | 75.6 ± 8.2 |
| LLE | 92.5 ± 3.7 | 93.3 ± 3.5 | 91.3 ± 5.4 |
| SPE | 97.8 ± 2.1 | 98.2 ± 1.9 | 98.9 ± 3.1 |
Data are presented as mean ± standard deviation (n=6). Recovery is the percentage of analyte recovered from the extraction process. Matrix effect is the percentage of signal suppression or enhancement compared to a neat solution.
Table 3: Precision and Accuracy
| Method | QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |
| PPT | LLOQ | 1 | 0.95 | 8.5 | 95.0 |
| LQC | 3 | 2.91 | 6.2 | 97.0 | |
| MQC | 50 | 51.5 | 4.1 | 103.0 | |
| HQC | 80 | 78.4 | 3.5 | 98.0 | |
| LLE | LLOQ | 1 | 1.02 | 6.1 | 102.0 |
| LQC | 3 | 3.09 | 4.5 | 103.0 | |
| MQC | 50 | 49.2 | 3.2 | 98.4 | |
| HQC | 80 | 80.8 | 2.8 | 101.0 | |
| SPE | LLOQ | 1 | 0.99 | 4.3 | 99.0 |
| LQC | 3 | 2.97 | 3.1 | 99.0 | |
| MQC | 50 | 50.3 | 2.5 | 100.6 | |
| HQC | 80 | 79.6 | 2.1 | 99.5 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. %CV: Percent Coefficient of Variation. Accuracy is presented as the percentage of the measured concentration relative to the nominal concentration.
Visualizations
Caption: Experimental workflow for the three sample preparation techniques.
Caption: Cordycepin signaling through adenosine receptors and the Wnt/β-catenin pathway.[16][17][18]
Discussion
The choice of sample preparation technique depends on the specific requirements of the study.
-
Protein Precipitation is the fastest and most straightforward method, making it suitable for high-throughput screening in early drug discovery. However, it is more susceptible to matrix effects, which may impact assay sensitivity and reproducibility.
-
Liquid-Liquid Extraction offers a significant improvement in sample cleanliness over PPT, leading to reduced matrix effects and better recovery for lipophilic compounds like N6-Lauroyl Cordycepin.[4] It represents a good balance between sample cleanliness and throughput.
-
Solid-Phase Extraction provides the cleanest extracts, resulting in the highest recovery and minimal matrix effects.[19][20] This method is ideal for regulated bioanalysis where the highest level of accuracy and precision is required.
The use of a deuterated internal standard like this compound is crucial for all three methods, as it effectively compensates for any analyte loss during the extraction steps and corrects for variability in instrument response, ensuring the generation of reliable quantitative data.[1][21][22]
Conclusion
This application note provides three effective sample preparation protocols for the analysis of this compound in human plasma. The SPE method is recommended for applications requiring the highest accuracy and precision, while LLE and PPT offer viable alternatives for higher throughput environments. The provided data and workflows will assist researchers in developing and validating robust bioanalytical methods for cordycepin analogs and other lipophilic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Direct injection of lipophilic compounds in the organic phase from liquid-liquid extracted plasma samples onto a reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Comparative metabolic profiling of wild Cordyceps species and their substituents by liquid chromatography-tandem mass spectrometry [frontiersin.org]
- 8. Comparative metabolic profiling of wild Cordyceps species and their substituents by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. fortunejournals.com [fortunejournals.com]
- 17. Adenosine and Cordycepin Accelerate Tissue Remodeling Process through Adenosine Receptor Mediated Wnt/β-Catenin Pathway Stimulation by Regulating GSK3b Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 19. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 22. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
Troubleshooting & Optimization
Solving N6-Lauroyl Cordycepin-d23 solubility issues for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Lauroyl Cordycepin-d23. The information provided is designed to address common solubility challenges encountered during experimental work.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues.
Question: My this compound is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
Answer: this compound is a lipophilic molecule due to the presence of the lauroyl group, and as such, has very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. The recommended procedure is to first dissolve the compound in an organic solvent to create a concentrated stock solution.
Recommended Solvents for Stock Solutions:
-
Primary Recommendation: Dimethyl sulfoxide (B87167) (DMSO)
-
Secondary Alternatives: Ethanol, Dimethylformamide (DMF), Methanol
Experimental Protocol: Preparing a Concentrated Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add a small volume of 100% DMSO (or another recommended organic solvent) to the powder. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent based on the molecular weight of this compound (456.69 g/mol ).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Question: I have prepared a DMSO stock solution, but when I dilute it into my aqueous experimental medium, a precipitate forms. How can I prevent this?
Answer: Precipitation upon dilution into an aqueous medium is a common issue with lipophilic compounds. This occurs because the compound is no longer soluble as the concentration of the organic solvent decreases. Here are several strategies to overcome this:
-
Increase the final concentration of the organic solvent: While it is ideal to keep the final concentration of organic solvents low in biological experiments, sometimes a slightly higher concentration is necessary to maintain solubility. For cell-based assays, it is crucial to determine the tolerance of your specific cell line to the chosen solvent. A solvent tolerance test is highly recommended.
-
Use a two-step dilution process: Instead of diluting the stock solution directly into your final volume of aqueous medium, first, dilute it into a smaller volume of the medium while vortexing or stirring. Then, add this intermediate dilution to the rest of the medium.
-
Incorporate a surfactant or solubilizing agent: For certain applications, the use of a biocompatible surfactant such as Tween® 80 or Pluronic® F-68 can help to maintain the compound in solution. It is important to verify that the chosen surfactant does not interfere with your experimental assay.
-
Consider alternative formulation strategies: For in vivo studies or high-concentration in vitro experiments, more advanced formulation techniques may be necessary. These can include the use of cyclodextrins, liposomes, or co-solvents like propylene (B89431) glycol.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Expected Solubility | Notes |
| Water | Insoluble | Direct dissolution is not feasible. |
| Phosphate-Buffered Saline (PBS) | Very Poorly Soluble | Prone to precipitation. |
| Ethanol | Soluble | A suitable solvent for creating stock solutions. |
| Methanol | Soluble | Another option for stock solution preparation. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | The recommended solvent for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble | A good alternative to DMSO for stock solutions. |
Q2: How should I store this compound?
A2: this compound should be stored as a solid at -20°C. Stock solutions in organic solvents should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and moisture absorption. It is advisable to prepare small aliquots of the stock solution to minimize the number of freeze-thaw cycles.
Q3: What is the purpose of the d23 isotope labeling in this compound?
A3: The "-d23" designation indicates that the lauroyl group has been labeled with 23 deuterium (B1214612) atoms. This isotopic labeling is typically used for mass spectrometry-based applications, such as pharmacokinetic studies or as an internal standard in quantitative analyses, allowing for its differentiation from the endogenous or non-labeled compound.
Experimental Workflows and Signaling Pathways
Below are diagrams to visualize key processes and concepts related to the use of this compound.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Decision tree for preparing this compound solutions.
Technical Support Center: Optimizing N6-Lauroyl Cordycepin-d23 Concentration for Cell-Based Assays
Welcome to the technical support center for N6-Lauroyl Cordycepin-d23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell-based assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from cordycepin (B1669437)?
A1: this compound is a modified version of cordycepin, a naturally occurring adenosine (B11128) analog. The "N6-Lauroyl" modification involves the addition of a lauroyl group to the N6 position of the purine (B94841) ring. This modification serves to protect the molecule from rapid degradation by adenosine deaminase (ADA), an enzyme that inactivates cordycepin.[1] This increased metabolic stability enhances its bioavailability and half-life in cell culture. The "-d23" indicates that the lauroyl chain is deuterated, which makes it suitable as an internal standard for mass spectrometry-based quantification, though its biological activity in standard cell-based assays is expected to be comparable to the non-deuterated form.
Q2: What is the primary mechanism of action for this compound?
A2: The mechanism of action for this compound is expected to be the same as cordycepin. After entering the cell, it is converted into its active triphosphate form. This active metabolite primarily acts by inhibiting the PI3K/AKT/mTOR signaling pathway and activating the AMP-activated protein kinase (AMPK) pathway.[2][3] These pathways are crucial regulators of cell growth, proliferation, and metabolism.
Q3: What is a recommended starting concentration for my cell-based assay?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. For initial experiments, a dose-response study is recommended. Based on studies with cordycepin, a broad range from 40 nM to 500 µM has been reported to elicit biological effects.[2] A typical starting point for cytotoxicity or proliferation assays could be a serial dilution from 1 µM to 100 µM.
Q4: Do I need to use an adenosine deaminase (ADA) inhibitor with this compound?
A4: The N6-lauroyl modification is designed to protect the compound from ADA-mediated degradation.[1] Therefore, co-treatment with an ADA inhibitor like pentostatin (B1679546) may not be necessary, which is a significant advantage over using unmodified cordycepin. However, the level of ADA expression can vary between cell lines, so if you observe lower than expected activity, residual degradation could still be a factor.
Q5: How should I dissolve and store this compound?
A5: this compound is more lipophilic than cordycepin due to the lauroyl chain.[1] It should be dissolved in an organic solvent such as DMSO to create a concentrated stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected biological activity. | 1. Suboptimal Concentration: The concentration used may be too low for your specific cell line or assay. 2. Compound Precipitation: The compound may have precipitated out of the culture medium upon dilution from the stock solution. 3. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cordycepin and its analogs.[2] | 1. Perform a dose-response experiment to determine the optimal concentration range. 2. Visually inspect the medium for any signs of precipitation after adding the compound. Ensure the final solvent concentration is not causing solubility issues. 3. Research the sensitivity of your cell line to adenosine analogs or test a range of concentrations. |
| High levels of cytotoxicity observed at expected non-toxic doses. | 1. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too high in the final culture medium. 2. High Cell Line Sensitivity: Your cell line may be particularly sensitive to the compound's effects. | 1. Ensure the final concentration of the solvent in the culture medium is below cytotoxic levels (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only) to confirm. 2. Lower the concentration range in your dose-response experiments. |
| Difficulty reproducing published results. | 1. Differences in Experimental Conditions: Variations in cell passage number, cell density, serum concentration in the medium, and incubation time can all impact the outcome.[2] 2. Purity of the Compound: Impurities in the compound stock could lead to off-target effects. | 1. Standardize and document all experimental parameters. Use cells with a consistent passage number and seed at a consistent density. 2. Ensure you are using a high-purity compound. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) for cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium from your stock solution. A suggested starting range is 200 µM down to 0.1 µM. Also, prepare a vehicle control (medium with the same concentration of solvent as your highest drug concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the corresponding wells. This will bring the compound concentrations to 1X.
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition
This protocol is for assessing the effect of this compound on key proteins in a target signaling pathway.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., based on your IC50 results) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, p-S6K) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
The following table summarizes typical concentration ranges for cordycepin from the literature, which can serve as a starting point for optimizing this compound concentrations. Note that specific values are highly cell-type dependent.
| Assay Type | Cell Line Example(s) | Concentration Range (Cordycepin) | Reported Effect | Reference |
| Cytotoxicity (IC50) | Various Cancer Cell Lines | 1 µM - 200 µM | Inhibition of cell proliferation and viability. | [2] |
| Anti-inflammatory | RAW 264.7 Macrophages | 10 µM - 50 µM | Inhibition of inflammatory mediators. | [4] |
| Inhibition of Migration | LNCaP Prostate Cancer Cells | 2 µg/ml - 10 µg/ml (~8 µM - 40 µM) | Reduced cell motility without significant cytotoxicity. | [5] |
| Signaling Pathway Modulation | Various | 10 µM - 100 µM | Inhibition of PI3K/AKT/mTOR and activation of AMPK. | [2][3] |
Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing degradation of N6-Lauroyl Cordycepin-d23 in solution
Welcome to the technical support center for N6-Lauroyl Cordycepin-d23. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the stability and integrity of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. As a nucleoside analog, it is susceptible to hydrolysis of the N-glycosidic bond, particularly under acidic conditions, and degradation of the purine (B94841) ring. The lauroyl group may also be subject to hydrolysis.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: It is highly recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). Cordycepin, the parent compound, has limited solubility and stability in aqueous buffers.[1] Stock solutions in DMSO should be stored at -20°C or lower.
Q3: How long can I store aqueous solutions of this compound?
A3: For its parent compound, cordycepin, it is not recommended to store aqueous solutions for more than one day.[1] Due to the potential for hydrolysis, it is best practice to prepare fresh aqueous working solutions from a DMSO stock immediately before use.
Q4: How does pH affect the stability of this compound?
A4: Cordycepin is more stable in neutral to alkaline conditions compared to acidic conditions.[2] Acidic pH can catalyze the hydrolysis of the glycosidic bond, leading to the separation of the lauroyl-adenine base from the deoxyribose sugar. For experiments requiring aqueous buffers, it is advisable to maintain a pH between 7.0 and 9.0.
Q5: What are the optimal temperature and light conditions for handling this compound solutions?
A5: this compound solutions should be protected from light and stored at low temperatures to minimize degradation.[2] When not in use, solutions should be kept on ice and stored at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh working solutions from a DMSO stock for each experiment.2. Ensure the pH of aqueous buffers is in the neutral to alkaline range (pH 7.0-9.0).3. Minimize exposure of solutions to light and elevated temperatures. |
| Precipitate forms in the aqueous working solution. | The compound's limited aqueous solubility has been exceeded. | 1. Ensure the final concentration of DMSO in the aqueous working solution is sufficient to maintain solubility, but still compatible with the experimental system (typically <0.5%).2. The parent compound, cordycepin, has a solubility of approximately 0.5 mg/ml in a 1:1 solution of DMSO:PBS (pH 7.2).[1] The lauroyl group will decrease aqueous solubility further. Consider slightly increasing the DMSO co-solvent percentage if your experimental system allows. |
| Unexpected peaks appear in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of this compound into byproducts. | 1. Review solution preparation and storage procedures. The primary degradation products are likely to be N6-Lauroyladenine and deoxyribose.2. Run a stability study by analyzing aliquots of your solution over time under your experimental conditions to identify the rate and nature of degradation. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature.
-
Add a sufficient volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Aqueous Working Solution (e.g., 10 µM in PBS):
-
Thaw an aliquot of the 10 mM DMSO stock solution.
-
Dilute the stock solution 1:1000 in the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) immediately before use.
-
Mix thoroughly by gentle inversion.
-
Keep the working solution on ice and protected from light during the experiment.
-
Visualizations
References
Troubleshooting low signal intensity of N6-Lauroyl Cordycepin-d23 in mass spec
Welcome to the technical support center for the mass spectrometry analysis of N6-Lauroyl Cordycepin-d23. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal signal intensity in your experiments.
Troubleshooting Guides
Guide: Troubleshooting Low Signal Intensity of this compound
Low signal intensity for this compound can arise from a variety of factors, ranging from sample preparation to instrument settings. This guide provides a systematic approach to identifying and resolving the root cause of a weak signal.
Step 1: Initial System Verification
Before analyzing your samples, it is crucial to confirm that the LC-MS system is performing optimally.
-
System Suitability Test: Inject a well-characterized standard compound to verify system sensitivity, peak shape, and retention time stability.[1] This helps differentiate between a system-wide problem and an issue specific to your analyte.
-
Visual Inspection of Electrospray: Ensure a stable and fine electrospray is visible at the ion source. An inconsistent or absent spray is a common reason for signal loss.[2][3]
-
Check for Leaks: Inspect all fluid connections for any signs of leakage, which can lead to pressure fluctuations and poor signal.[2]
Step 2: Sample Preparation and Handling
The quality of your sample is paramount for achieving a strong signal.
-
Analyte Concentration: Ensure the concentration of this compound is appropriate for the sensitivity of your mass spectrometer. If the concentration is too low, the signal will be weak. Conversely, an excessively high concentration can lead to ion suppression.[4]
-
Sample Purity and Stability: Verify the chemical and isotopic purity of your this compound standard. Impurities can interfere with ionization and contribute to a lower signal-to-noise ratio. Also, consider the stability of the compound in your sample solvent.
-
Solvent Selection: N6-Lauroyl Cordycepin is a lipidated nucleoside analog, making it relatively nonpolar. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase to prevent precipitation in the injector or column.
Step 3: Liquid Chromatography (LC) Method Optimization
Proper chromatographic separation is key to minimizing matrix effects and enhancing signal intensity.
-
Column Choice: Use a column that provides good retention and peak shape for lipidated nucleosides. A C18 column is often a suitable starting point.
-
Mobile Phase Composition: The mobile phase should be optimized to ensure good chromatographic separation and efficient ionization. For compounds like N6-Lauroyl Cordycepin, a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid or ammonium (B1175870) formate (B1220265) in water is a common choice to promote protonation and improve signal in positive ion mode.[2]
-
Gradient Elution: A well-designed gradient can help separate your analyte from potentially ion-suppressing matrix components.
Step 4: Mass Spectrometry (MS) Parameter Optimization
Fine-tuning the mass spectrometer settings is critical for maximizing the signal of your specific analyte.
-
Ionization Mode: Electrospray ionization (ESI) is a common technique for nucleoside analogs.[2] Given the structure of N6-Lauroyl Cordycepin, positive ion mode is likely to yield a better signal due to the presence of easily protonated nitrogen atoms in the adenine (B156593) ring.
-
Source Parameters: Optimize key ESI source parameters, including capillary voltage, nebulizer gas pressure, and desolvation temperature, to achieve the best ionization efficiency for your compound.[5] It's important to tune these parameters specifically for this compound.
-
Fragmentation (for MS/MS): If using tandem mass spectrometry (MS/MS), optimize the collision energy to ensure efficient fragmentation of the precursor ion and a strong signal for the product ions.[1]
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my deuterated standard (this compound) significantly lower than its unlabeled counterpart?
Several factors can contribute to this observation:
-
Isotopic Purity: The deuterated standard may have a lower chemical or isotopic purity, resulting in a weaker signal for the target mass.[6]
-
Chromatographic Shift: The substitution of hydrogen with deuterium (B1214612) can sometimes lead to a slight shift in retention time.[7] If the deuterated standard and the unlabeled analyte do not co-elute perfectly, they may experience different degrees of ion suppression, affecting their relative signal intensities.
-
H/D Exchange: While less likely for deuterium on a lauroyl chain, if any deuterium atoms are in labile positions, they can exchange with hydrogen from the solvent, leading to a decreased signal at the expected mass.[6]
Q2: What are the likely causes of ion suppression for this compound?
Ion suppression occurs when other components in the sample interfere with the ionization of your analyte.[4][8] For a lipidated compound like N6-Lauroyl Cordycepin, common sources of ion suppression include:
-
Matrix Effects: Co-eluting lipids, salts, or other endogenous molecules from the sample matrix can compete for ionization, reducing the signal of your analyte.[1][8]
-
Mobile Phase Additives: High concentrations of non-volatile buffers or ion-pairing agents like trifluoroacetic acid (TFA) can cause significant signal suppression in ESI.[9]
-
Sample Contamination: Contaminants from sample collection tubes, solvents, or extraction materials can also lead to ion suppression.[1]
Q3: What are the recommended initial ESI settings for analyzing this compound?
While optimal settings will vary between instruments, here is a general starting point for ESI in positive ion mode:
| Parameter | Recommended Starting Range | Rationale |
| Capillary Voltage | 3.0 - 4.5 kV | Promotes efficient ionization without causing in-source fragmentation.[5] |
| Nebulizer Gas Pressure | 30 - 50 psi | Facilitates the formation of a fine aerosol for effective desolvation.[5] |
| Drying Gas Flow | 8 - 12 L/min | Aids in solvent evaporation from the droplets. |
| Drying Gas Temperature | 300 - 400 °C | A higher temperature is often needed for less volatile solvents but should be optimized to prevent thermal degradation of the analyte.[5] |
Q4: How can I confirm if ion suppression is the cause of my low signal?
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
Experimental Protocol: Post-Column Infusion
-
Infuse a standard solution of this compound at a constant flow rate into the MS detector, post-column.
-
Inject a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte) onto the LC system.
-
Monitor the signal of this compound. A dip in the signal intensity as the blank matrix components elute from the column indicates ion suppression.[9][10]
Experimental Protocols
Protocol for Optimizing ESI Source Parameters
This protocol describes a systematic approach to optimizing ESI source parameters for maximizing the signal intensity of this compound.
-
Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in a solvent mixture that is similar to your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min) using a syringe pump and a T-fitting.
-
Parameter Optimization:
-
Capillary Voltage: While monitoring the signal intensity, gradually increase the capillary voltage from a low value (e.g., 2.0 kV) to a higher value (e.g., 5.0 kV) and identify the voltage that provides the maximum stable signal.
-
Nebulizer and Drying Gas: Systematically vary the nebulizer gas pressure and drying gas flow rate and temperature to find the combination that yields the highest signal intensity.[11]
-
Fragmentor/Cone Voltage: Optimize the fragmentor or cone voltage to maximize the abundance of the precursor ion while minimizing in-source fragmentation.
-
-
Record Optimal Parameters: Document the ESI source parameters that provide the highest and most stable signal for this compound.
Protocol for Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for using SPE to remove interfering substances from your sample matrix, which can help reduce ion suppression.
-
Select SPE Sorbent: For a relatively nonpolar compound like N6-Lauroyl Cordycepin, a reverse-phase sorbent such as C18 is a good choice.
-
Condition the Cartridge: Condition the SPE cartridge by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through it.
-
Load the Sample: Load your sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining your analyte.
-
Elute: Elute this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with your LC mobile phase.
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: General experimental workflow for analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
- 9. academic.oup.com [academic.oup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
How to improve the stability of N6-Lauroyl Cordycepin-d23 for long-term storage
This technical support guide provides troubleshooting advice and frequently asked questions regarding the long-term storage and stability of N6-Lauroyl Cordycepin-d23.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of this compound is primarily influenced by temperature, the storage medium (solid-state vs. solution), exposure to light, and the pH of the solution. The molecule has two key components: the cordycepin (B1669437) analog core and the lauroyl fatty acid chain. Each is susceptible to different degradation pathways.
Q2: What are the recommended storage conditions for this compound for optimal long-term stability?
A2: For optimal long-term stability, it is recommended to store this compound as a dry solid at -20°C or below, protected from light. If the compound must be stored in solution, use an anhydrous aprotic solvent and store at -80°C. For aqueous buffers, use a TE buffer at a pH of around 8.0 and store in aliquots at -80°C to minimize freeze-thaw cycles.[1][2]
Q3: My stock solution of this compound has been stored at 4°C for a few weeks. Is it still viable?
A3: While -20°C or -80°C is recommended for long-term storage, short-term storage at 4°C, especially for a few weeks, is unlikely to cause significant degradation, particularly if the compound is in a suitable buffer like TE buffer at pH 8.0.[1][2] However, for critical experiments, it is advisable to perform a quality control check, such as LC-MS, to confirm the integrity of the compound.
Q4: I observe a precipitate in my stock solution after thawing. What should I do?
A4: A precipitate upon thawing could indicate that the compound has come out of solution at low temperatures. Gently warm the solution to room temperature and vortex to redissolve the compound. If the precipitate does not dissolve, it may be a sign of degradation or contamination. In such cases, it is recommended to discard the stock and prepare a fresh one.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage. | 1. Review storage conditions (temperature, solvent, light exposure). 2. Prepare fresh stock solutions from solid material. 3. Aliquot stock solutions to minimize freeze-thaw cycles.[1] 4. Perform analytical validation (e.g., LC-MS) of the stock solution. |
| Appearance of unexpected peaks in LC-MS analysis | Chemical degradation of the compound. This could include hydrolysis of the lauroyl group or deamination of the cordycepin core.[3] | 1. Analyze the mass of the new peaks to identify potential degradation products. 2. Store the compound as a dry solid at -20°C or below. 3. If in solution, use anhydrous solvents and store at -80°C. |
| Variability in experimental results between different stock preparations | Inconsistent concentration due to incomplete dissolution or degradation during preparation. | 1. Ensure complete dissolution of the solid material when preparing stock solutions. Gentle warming and vortexing may be necessary. 2. Use a calibrated balance for accurate weighing. 3. Prepare larger, homogenous stock solutions and then aliquot for individual experiments. |
Potential Degradation Pathways
The stability of this compound can be compromised through several chemical reactions. The diagram below illustrates the two primary potential degradation pathways: hydrolysis of the amide bond connecting the lauroyl group and deamination of the adenine (B156593) ring of the cordycepin core.
Experimental Protocol: Long-Term Stability Assessment
This protocol outlines a general procedure for assessing the long-term stability of this compound under various storage conditions.
1. Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
Nuclease-free water
-
Amber glass vials
-
-80°C and -20°C freezers, 4°C refrigerator, and a 25°C incubator
-
LC-MS system
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM primary stock solution of this compound in anhydrous DMSO.
-
From the primary stock, prepare secondary stocks at 1 mM in:
-
Nuclease-free water
-
TE Buffer (pH 8.0)
-
-
Aliquot each stock solution into multiple amber glass vials for each storage condition and time point.
-
Leave a portion of the this compound as a solid in an amber glass vial.
-
-
Storage Conditions:
-
Store aliquots of the solid compound and each stock solution at the following temperatures:
-
-80°C
-
-20°C
-
4°C
-
25°C (accelerated stability testing)
-
-
-
Time Points for Analysis:
-
Analyze samples at T=0 (baseline), 1 month, 3 months, 6 months, and 12 months.
-
-
Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the purity and concentration of this compound in each sample using a validated LC-MS method.
-
Compare the results to the T=0 baseline to determine the percentage of degradation.
-
The following diagram illustrates the experimental workflow for this stability assessment.
Summary of Recommended Storage Conditions and Expected Stability
| Storage Form | Temperature | Solvent/Matrix | Expected Long-Term Stability |
| Solid | -20°C or below | N/A (Dry Powder) | High: Expected to be stable for >2 years. |
| Solid | 4°C | N/A (Dry Powder) | Good: Stable for at least 60 weeks.[2] |
| Solution | -80°C | Anhydrous aprotic solvent (e.g., DMSO) | High: Recommended for long-term storage of solutions. |
| Solution | -80°C | Aqueous Buffer (e.g., TE Buffer, pH 8.0) | Good: Aliquoting is critical to avoid freeze-thaw cycles.[1] |
| Solution | -20°C | Aqueous Buffer (e.g., TE Buffer, pH 8.0) | Moderate: Suitable for up to 2 years.[1] |
| Solution | 4°C | Aqueous Buffer (e.g., TE Buffer, pH 8.0) | Low: Recommended for short-term storage only (weeks). |
| Solution | Room Temp (20-25°C) | Any | Very Low: Not recommended for storage beyond immediate use. |
References
Reducing experimental variability with N6-Lauroyl Cordycepin-d23
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing N6-Lauroyl Cordycepin-d23 to reduce experimental variability. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and why is it deuterated? | N6-Lauroyl Cordycepin (B1669437) is an adenosine (B11128) deaminase inhibitor. The "-d23" designation indicates that 23 hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This deuteration is intended to increase the compound's metabolic stability by slowing down drug metabolism, a phenomenon known as the kinetic isotope effect. This can lead to more consistent experimental outcomes by reducing the formation of various metabolites.[1][2][3] |
| What are the primary applications of this compound in research? | Based on the known biological activities of cordycepin, this compound is expected to be used in studies related to cancer, inflammation, and metabolic disorders.[4][5][6] Cordycepin has been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways such as mTOR, AMPK, and PI3K/Akt.[4][7][8] The deuteration aims to provide a more stable tool for such investigations. |
| How does deuteration help in reducing experimental variability? | Replacing hydrogen with deuterium can slow down chemical reactions, including metabolic processes.[1] This "deuterium isotope effect" can lead to a longer half-life of the compound in biological systems and a more predictable pharmacokinetic profile.[1][2] By minimizing the rate of metabolic breakdown, deuterated compounds can provide more consistent concentrations at the target site, thus reducing variability in experimental results.[2][3] |
| What are the expected benefits of using this compound over its non-deuterated counterpart? | The primary expected benefits include improved metabolic stability, potentially leading to a longer duration of action and more consistent plasma and tissue concentrations.[2][3] This can result in more reproducible data in both in vitro and in vivo experiments. Additionally, deuteration can sometimes reduce the formation of toxic metabolites.[2] |
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Loss of Isotopic Enrichment / Inconsistent Mass Spectrometry Results | Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms can exchange with hydrogen atoms from the environment, especially from protic solvents (e.g., water, methanol) or under acidic/basic conditions.[9] | Storage and Handling: Store the compound in a tightly sealed container under an inert, dry atmosphere (e.g., in a desiccator).[9] Minimize exposure to atmospheric moisture during weighing and preparation.[9] Solvent Choice: Use aprotic and anhydrous solvents (e.g., DMSO, acetonitrile) for reconstitution and experiments whenever possible.[9] pH Control: If aqueous solutions are necessary, use a buffered solution at a neutral pH to minimize acid- or base-catalyzed exchange. |
| Unexpected Biological Activity or Off-Target Effects | Metabolic Switching: Deuteration at a primary metabolic site can slow down that pathway, potentially causing the compound to be metabolized through alternative pathways ("metabolic switching").[3] This can lead to the formation of unexpected metabolites with different biological activities. | Metabolite Profiling: Conduct in vitro and/or in vivo metabolism studies to identify the metabolic profile of this compound and compare it to the non-deuterated analog. Analyze for any new or increased levels of metabolites.[3] |
| Variability in Cellular Assays | Inconsistent Compound Concentration: Repeated freeze-thaw cycles of stock solutions can lead to precipitation or degradation. Improper storage can also affect compound stability and concentration. | Stock Solution Preparation and Storage: Prepare single-use aliquots of stock solutions to avoid freeze-thaw cycles. Store solutions at recommended low temperatures (e.g., -20°C or -80°C) and protect from light.[9] Purity Analysis: Regularly check the chemical purity of the compound and its solutions using techniques like HPLC.[9] |
| Difficulty Reproducing In Vivo Efficacy | Pharmacokinetic Variability: Even with deuteration, individual differences in animal metabolism can lead to variable exposure. | Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the half-life, clearance, and distribution of this compound in the animal model being used. This will help in optimizing the dosing regimen.[1] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in an anhydrous aprotic solvent like DMSO.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all treatments, including vehicle controls.
-
-
Cell Seeding and Treatment:
-
Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and stabilize overnight.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired period.
-
-
Endpoint Analysis:
-
Perform the desired assay (e.g., cell viability, apoptosis, protein expression analysis) at the end of the incubation period.
-
Protocol for Monitoring Deuterium Stability by Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Spike a known concentration of the stock solution into the experimental matrix (e.g., cell culture medium, plasma, buffer at a specific pH).
-
-
Incubation:
-
Incubate the samples at the relevant experimental temperature (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Processing:
-
Immediately quench any enzymatic activity if using a biological matrix (e.g., by adding cold acetonitrile).
-
Extract the compound if necessary.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates the loss of deuterium (H/D back-exchange).
-
-
Data Interpretation:
-
Calculate the percentage of the fully deuterated form remaining at each time point to determine the stability of the deuterium label under the tested conditions.
-
Signaling Pathways and Workflows
Caption: Cordycepin signaling pathways.
Caption: In Vitro Experimental Workflow.
Caption: Troubleshooting Logic Flow.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application and research progress of cordycepin in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application and research progress of cordycepin in the treatment of tumours (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Systematic Review of the Biological Effects of Cordycepin | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
Common challenges in experiments involving N6-Lauroyl Cordycepin-d23
Disclaimer: N6-Lauroyl Cordycepin-d23 is a specialized and novel research compound. As such, there is a limited amount of publicly available data on its specific experimental challenges. The following troubleshooting guides and FAQs have been compiled based on the known properties of the parent compound, Cordycepin, and general principles of handling lipophilic, deuterated nucleoside analogs. The addition of the N6-lauroyl group significantly increases the lipophilicity compared to Cordycepin, and the d23 labeling on this chain is primarily for tracing and metabolic studies. Researchers should use this information as a guideline and optimize protocols for their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from Cordycepin?
A1: this compound is a derivative of Cordycepin (3'-deoxyadenosine). The key differences are:
-
N6-Lauroyl group: A 12-carbon fatty acid (lauroyl group) is attached to the N6 position of the adenine (B156593) base. This modification significantly increases the compound's lipophilicity (fat-solubility) and can alter its interaction with enzymes and receptors.
-
-d23: The lauroyl chain is deuterated with 23 deuterium (B1214612) atoms. This isotopic labeling makes the molecule heavier and allows it to be distinguished from its non-deuterated counterparts in mass spectrometry-based analyses, which is useful for pharmacokinetic and metabolic studies.
-
Adenosine (B11128) Deaminase Inhibition: N6-Lauroyl Cordycepin is known to be an adenosine deaminase inhibitor[]. This can protect Cordycepin from degradation and prolong its biological activity.
Q2: How should I dissolve this compound?
A2: Due to the long lauroyl chain, this compound is expected to have very low aqueous solubility.
-
Primary Solvents: Start by dissolving the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Stock Solutions: Prepare a high-concentration stock solution in your chosen organic solvent.
-
Working Solutions: For aqueous-based assays (e.g., cell culture), the stock solution should be serially diluted in the aqueous buffer or medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.1% DMSO for cell culture). Observe for any precipitation upon dilution.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, it is recommended to store this compound as a solid at -20°C. If you have prepared a stock solution in an organic solvent like DMSO, it can also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of the parent compound, Cordycepin, are not recommended for storage for more than a day[2]. Given the lipophilic nature of the N6-lauroyl derivative, aqueous preparations are likely to be even less stable and prone to precipitation.
Q4: How does the stability of this compound compare to Cordycepin?
A4: While specific stability data for this compound is unavailable, the stability of Cordycepin is known to be affected by pH and temperature. Cordycepin is more stable in neutral and alkaline conditions and degrades in acidic conditions (pH ≤ 3) and at high temperatures (≥60 °C)[3]. The lauroyl group may offer some protection against enzymatic degradation, but it is still advisable to handle the compound under similar pH and temperature constraints.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Media
-
Potential Cause: The high lipophilicity of the N6-lauroyl group leads to low aqueous solubility.
-
Recommended Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is as high as your experimental system can tolerate without adverse effects.
-
Use of Surfactants: Consider the use of a small, non-interfering amount of a biocompatible surfactant, such as Tween® 80, to improve solubility.
-
Sonication: Briefly sonicate the solution to aid in dissolution, but be mindful of potential degradation with excessive heat.
-
Warm the Solution: Gently warm the solution (e.g., to 37°C) to increase solubility, but avoid high temperatures that could cause degradation[3].
-
Filter Sterilization: If you observe particulate matter after dilution, filter the final working solution through a 0.22 µm syringe filter. Be aware that this may slightly reduce the final concentration if the compound is not fully dissolved.
-
Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
-
Potential Causes:
-
Inaccurate Concentration: Due to solubility issues, the actual concentration of the compound in your working solution may be lower than calculated.
-
Degradation: The compound may have degraded due to improper storage or handling (e.g., exposure to acidic pH, high temperatures, or light).
-
Cell Line Variability: Different cell lines can have varying sensitivities and metabolic rates for the compound.
-
-
Recommended Solutions:
-
Verify Dissolution: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation.
-
Fresh Preparations: Prepare fresh working solutions from your stock solution for each experiment.
-
Protect from Light and Extreme pH/Temperature: Store stock solutions in the dark and use buffers in the neutral to slightly alkaline range. Avoid high temperatures during preparation and experiments.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line or experimental system.
-
Positive Controls: Use Cordycepin as a positive control to ensure that the experimental system is responsive to this class of compounds.
-
Issue 3: Difficulty in Quantifying the Compound by HPLC
-
Potential Causes:
-
Poor Peak Shape: The lipophilic nature of the compound can lead to peak tailing or broadening.
-
Low UV Absorbance: The concentration in your sample may be below the detection limit.
-
Matrix Effects: Other components in your sample may interfere with the detection.
-
-
Recommended Solutions:
-
Mobile Phase Optimization: Increase the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase to improve the elution of the lipophilic compound.
-
Column Selection: Use a C18 column, which is suitable for reverse-phase chromatography of nonpolar molecules.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase before injection. A solid-phase extraction (SPE) may be necessary to clean up complex samples and concentrate the analyte.
-
Detector Wavelength: The UV absorbance maximum for Cordycepin is around 260 nm[4]. Use this wavelength for detection, but it is advisable to perform a UV scan to determine the optimal wavelength for this compound.
-
Use of Mass Spectrometry (LC-MS): For accurate quantification, especially of the deuterated form, LC-MS is the preferred method as it can distinguish between the labeled and unlabeled compound and offers higher sensitivity.
-
Quantitative Data
The following tables provide solubility and stability data for the parent compound, Cordycepin . This data should be used as a reference, with the understanding that the N6-lauroyl group will significantly decrease aqueous solubility.
Table 1: Solubility of Cordycepin in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Water | ~1.0 | [5] |
| DMSO | ~10.0 | [2] |
| Dimethylformamide | ~2.5 | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | [2] |
| Hot Ethanol | Soluble | [6] |
Table 2: Stability of Cordycepin under Different Conditions
| Condition | Observation | Reference |
| Acidic pH (≤ 3) | Prone to degradation | [3] |
| Neutral and Alkaline pH | More stable | [3] |
| High Temperature (≥60 °C) | Prone to degradation | [3] |
| Light Exposure | Sensitive to degradation |
Experimental Protocols & Visualizations
General Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for preparing and using this compound in a typical cell culture experiment.
Signaling Pathway of Cordycepin
This compound, as a derivative of Cordycepin, is expected to modulate similar intracellular signaling pathways. The diagram below illustrates some of the key pathways affected by Cordycepin.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes.
References
- 2. Lipophilic Triphosphate Prodrugs of Various Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N6-functionalized congeners of adenosine with high potency at A2-adenosine receptors: potential ligands for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine derivatives with N6-alkyl, -alkylamine or -alkyladenosine substituents as probes for the A1-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipophilic Nucleoside Triphosphate Prodrugs of Anti-HIV Active Nucleoside Analogs as Potential Antiviral Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of N6-Lauroyl Cordycepin-d23
Welcome to the technical support center for N6-Lauroyl Cordycepin-d23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in enhancing the in vivo bioavailability of this lipophilic cordycepin (B1669437) prodrug.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the in vivo bioavailability of cordycepin, and how does this compound address this?
A1: The primary challenge is the rapid metabolic degradation of cordycepin by the enzyme adenosine (B11128) deaminase (ADA) in the body. This leads to a very short biological half-life and low bioavailability.[1][2] this compound is a prodrug designed to overcome this issue. The lauroyl group attached at the N6 position of the purine (B94841) ring protects cordycepin from deamination by ADA.[3] After administration, the lauroyl group is expected to be cleaved by endogenous esterases, releasing the active cordycepin, thereby improving its metabolic stability and oral bioavailability. Conjugating nucleoside analogs to lipids is a known strategy to modify their pharmacokinetic properties.[4]
Q2: Why is my this compound showing lower than expected bioavailability in my animal model?
A2: Several factors could contribute to this issue:
-
Formulation & Solubility: this compound is highly lipophilic and may have poor solubility in aqueous dosing vehicles. Incomplete dissolution can lead to poor absorption. Many in vivo studies with cordycepin have been confounded by using formulations where the compound was not fully soluble.[5] Ensure you are using a suitable vehicle, such as one containing propylene (B89431) glycol (PPG) or a lipid-based formulation like liposomes, to ensure complete dissolution.[5][]
-
Prodrug Conversion: The conversion of the N6-Lauroyl prodrug to active cordycepin relies on endogenous esterase activity. The rate and extent of this conversion can vary between species and tissues, potentially affecting the concentration of the released active drug.
-
Efflux Transporters: Although nucleoside analogs are not typically substrates for P-glycoprotein efflux, lipid-conjugated drugs can sometimes interact with these transporters, which could limit cellular uptake and overall bioavailability.[4]
Q3: What is the purpose of the "-d23" in this compound?
A3: The "-d23" indicates that the lauroyl chain has been heavily deuterated (23 deuterium (B1214612) atoms have replaced hydrogen atoms). This isotopic labeling does not significantly alter the compound's biological or chemical properties. Its purpose is to allow the molecule to be used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[7] The mass difference allows for precise differentiation and quantification of the administered compound from its non-deuterated counterparts or other endogenous molecules in biological samples like plasma.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency in Liposomal Formulations
Problem: You are encapsulating this compound into liposomes, but the encapsulation efficiency (EE) is below the desired range (typically >70%).
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Lipid-Drug Interaction | Modify the lipid composition. Increase the proportion of cholesterol or use lipids with a phase transition temperature (Tm) that better accommodates the lipophilic prodrug. | The lauroyl chain needs to partition effectively into the lipid bilayer. Optimizing the membrane's rigidity and fluidity can improve drug retention.[] |
| Incorrect Preparation Method | Switch from a passive loading method (e.g., thin-film hydration) to an active loading method or a different solvent injection technique. | For lipophilic drugs, methods that involve dissolving the drug with the lipids in an organic solvent prior to vesicle formation often yield higher EE.[7][8] |
| Drug Precipitation | Ensure the concentration of this compound in the initial organic solvent does not exceed its solubility limit with the chosen lipids. | If the drug precipitates during the formulation process, it cannot be encapsulated. |
| Suboptimal pH | Adjust the pH of the aqueous buffer used during hydration. | While less critical for lipophilic drugs partitioning into the bilayer, pH can influence lipid headgroup charges and overall vesicle stability. |
Issue 2: High Variability in Pharmacokinetic Data
Problem: You are observing significant animal-to-animal variability in the plasma concentration-time profiles of cordycepin after oral administration of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing | Ensure the dosing formulation is a homogenous solution, not a suspension. Use precise oral gavage techniques. | Incomplete solubility of the lipophilic prodrug can lead to inconsistent amounts being administered.[5] |
| Gastrointestinal Factors | Standardize the fasting time for animals before dosing. | Food in the GI tract can significantly alter the absorption of lipophilic compounds. |
| Metabolic Differences | Ensure you are using a genetically homogenous animal strain. | Natural variations in esterase activity or other metabolic enzymes can lead to different rates of prodrug conversion and clearance. |
| Sample Handling Issues | Use an appropriate anticoagulant (e.g., K2-EDTA) and immediately place blood samples on ice. Process plasma within 1 hour and store at -80°C. Add an esterase inhibitor to collection tubes if prodrug stability in plasma is a concern. | The stability of the prodrug and its released metabolite in biological matrices is critical for accurate quantification. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Cordycepin and N-Acyl Cordycepin Derivatives in Rats
This table summarizes data from a study investigating how modifying cordycepin as an N-acyl prodrug affects its pharmacokinetic profile after oral administration. Lengthening the acyl chain generally increases the half-life (t1/2) and the time to maximum concentration (Tmax). The Area Under the Curve (AUC), a measure of total drug exposure, was maximized with the N-octanoyl derivative.
| Compound | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| Cordycepin | 0.25 | 0.01 | 0.49 | 0.01 | 100 |
| N-Propionyl-cordycepin | 0.5 | 0.11 | 1.12 | 0.18 | 1800 |
| N-Octanoyl-cordycepin | 1.0 | 0.30 | 2.51 | 0.68 | 6800 |
| N-Lauroyl-cordycepin | 1.5 | 0.21 | 3.44 | 0.59 | 5900 |
| N-Stearoyl-cordycepin | 2.0 | 0.15 | 4.13 | 0.52 | 5200 |
Data adapted from Wei H-P, et al., European Journal of Medicinal Chemistry, 2009.[2] The results demonstrate that N-acyl modification significantly enhances bioavailability compared to unmodified cordycepin.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes
This protocol describes a standard thin-film hydration method for encapsulating the lipophilic prodrug into liposomes.
Materials:
-
This compound
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
Chloroform and Methanol (2:1, v/v)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator, water bath sonicator, extrusion equipment with polycarbonate membranes (100 nm pore size).
Methodology:
-
Dissolve HSPC, cholesterol, and this compound in the chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (HSPC:Cholesterol:Drug).
-
Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid's Tm (e.g., 60°C) to form a thin, uniform lipid film on the flask wall.
-
Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and agitating the flask. This process forms multilamellar vesicles (MLVs).
-
To create smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 15-30 minutes.
-
For a homogenous size distribution, subject the liposome (B1194612) suspension to extrusion. Pass the suspension 10-15 times through a 100 nm polycarbonate membrane using an appropriate extrusion device.
-
To remove unencapsulated drug, the formulation can be purified by dialysis or size exclusion chromatography.
-
Characterize the final formulation for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the oral bioavailability of a formulated compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound liposomal formulation (or other vehicle)
-
Oral gavage needles
-
Blood collection tubes (containing K2-EDTA)
-
Centrifuge, vortex mixer
-
Internal Standard (e.g., a structural analog for LC-MS/MS analysis)
Methodology:
-
Fast rats overnight (approx. 12 hours) with free access to water before dosing.
-
Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose).
-
Immediately transfer blood into EDTA-containing tubes and mix gently.
-
Centrifuge the blood at 4,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
For analysis, perform a protein precipitation extraction. Add 3 volumes of cold acetonitrile (B52724) (containing the internal standard) to 1 volume of plasma.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Quantify the concentrations of both this compound and the released cordycepin against a standard curve.
Visualizations
Caption: Metabolic pathway of this compound in vivo.
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Troubleshooting logic for low in vivo bioavailability.
References
- 1. Cordycepin: A review of strategies to improve the bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing assay interference with N6-Lauroyl Cordycepin-d23
Welcome to the technical support center for N6-Lauroyl Cordycepin-d23. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing potential assay interferences. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a deuterated, lipid-modified analog of Cordycepin (3'-deoxyadenosine). The N6-lauroyl group significantly increases its lipophilicity, potentially enhancing cell membrane permeability and altering its pharmacokinetic profile compared to the parent compound. The extensive deuteration (d23) on the lauroyl chain makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to study the metabolism and pharmacokinetics of N6-Lauroyl Cordycepin or other similar lipidated nucleoside analogs.
Q2: Why is my deuterated internal standard (IS), this compound, showing a different retention time than the non-deuterated analyte?
A slight shift in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "isotope effect". This is particularly common in reversed-phase liquid chromatography. The carbon-deuterium (C-D) bonds are slightly shorter and stronger than carbon-hydrogen (C-H) bonds, which can lead to minor differences in polarity and interaction with the stationary phase. Typically, the deuterated compound will elute slightly earlier. While often minor, this can be problematic if the analyte and IS elute into regions with differing matrix effects.
Q3: Can the extensive deuteration of this compound cause issues in my mass spectrometry analysis?
While the high degree of deuteration is beneficial for shifting the mass-to-charge ratio (m/z) away from the unlabeled analyte's isotopic cluster, it's important to be aware of potential in-source fragmentation or hydrogen-deuterium (H/D) back-exchange. Ensure your ion source conditions are optimized to minimize fragmentation. H/D back-exchange is less likely with deuterium (B1214612) on a stable lauroyl chain but can occur under certain pH and temperature conditions. It's advisable to prepare standards in a non-protic solvent and minimize the time they spend in aqueous or protic mobile phases before analysis.
Q4: I am observing low signal intensity for my this compound internal standard. What are the potential causes?
Low signal intensity for a lipophilic, deuterated internal standard can be due to several factors:
-
Poor Solubility: The lauroyl group makes the molecule lipophilic. Ensure it is fully dissolved in an appropriate organic solvent before spiking into aqueous samples.
-
Matrix Effects: Ion suppression is a common issue with lipophilic molecules in biological matrices due to co-eluting phospholipids.
-
Suboptimal Ionization Parameters: The ionization efficiency of this compound may differ from less lipophilic compounds. A thorough optimization of source parameters (e.g., spray voltage, gas flows, and temperatures) is crucial.
-
Adsorption: Lipophilic compounds can adsorb to plasticware (e.g., pipette tips, vials) and LC system components. Using low-adsorption labware and priming the LC system can help mitigate this.
Q5: What are the key signaling pathways affected by Cordycepin, the parent compound of this compound?
Cordycepin is known to modulate several critical intracellular signaling pathways, primarily due to its structural similarity to adenosine. The most well-documented pathways affected are:
-
PI3K/Akt/mTOR Pathway: Cordycepin can inhibit this pathway, which is crucial for cell proliferation, growth, and survival.[1][2]
-
MAPK/ERK Pathway: It can also modulate the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and stress responses.[3][4]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Recovery in LC-MS/MS Analysis
Symptoms:
-
Broad, tailing, or split peaks for this compound.
-
Inconsistent and low recovery during sample preparation.
Possible Causes & Troubleshooting Steps:
Issue 2: Significant Ion Suppression or Enhancement
Symptoms:
-
Inaccurate and imprecise quantification, especially in complex matrices like plasma.
-
Signal intensity of this compound is significantly lower in matrix samples compared to neat solutions.
Possible Causes & Troubleshooting Steps:
Quantitative Data Summary
The following tables summarize quantitative data relevant to the analysis of lipophilic compounds in biological matrices. While not specific to this compound, these data provide a general guide for method development.
Table 1: Comparison of Sample Preparation Techniques for Lipophilic Compounds in Plasma
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal | Matrix Effect (Ion Suppression) | Throughput |
| Protein Precipitation (PPT) with Acetonitrile (B52724) | Good to Excellent | Poor | High | High |
| Liquid-Liquid Extraction (LLE) with MTBE | Good to Excellent | Good | Moderate | Moderate |
| Solid-Phase Extraction (SPE) on C18 | Excellent | Good | Low to Moderate | Low |
| HybridSPE®-Phospholipid | Excellent | Excellent | Low | Moderate |
Data compiled from general knowledge in the field of bioanalysis.
Table 2: Effect of Mobile Phase Modifiers on Ionization of Lipophilic Compounds in Positive ESI Mode
| Mobile Phase Modifier | Relative Signal Intensity | Peak Shape | Comments |
| 0.1% Formic Acid | Good | Good | Standard choice, provides good protonation. |
| 10 mM Ammonium Formate | Excellent | Excellent | Often enhances signal for many lipid species. |
| 10 mM Ammonium Acetate | Good to Excellent | Good | Can be a good alternative to ammonium formate. |
| 0.1% Acetic Acid | Moderate | Good | Less effective at protonation than formic acid. |
General trends observed in lipidomics studies. Optimal modifier is compound-dependent.
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration). Vortex briefly.
-
Protein Precipitation & LLE:
-
Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 800 µL of methyl tert-butyl ether (MTBE) to the supernatant for liquid-liquid extraction of lipids.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 80:20 methanol:water (v/v). Vortex to ensure complete dissolution.
-
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Quantification
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column suitable for lipophilic compounds (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: 50% to 98% B
-
5-7 min: Hold at 98% B
-
7.1-9 min: Return to 50% B for re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the non-deuterated analyte.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Cordycepin.
References
Technical Support Center: Refining Extraction Methods for N6-Lauroyl Cordycepin-d23 from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of N6-Lauroyl Cordycepin-d23 from complex biological matrices. The information is designed to address specific experimental challenges and facilitate the development of robust and reproducible analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in extracting this compound from biological matrices like plasma or tissue?
A1: The primary challenges stem from the compound's unique physicochemical properties. This compound is a lipophilic derivative of cordycepin, and its lauroyl group significantly increases its nonpolar character compared to the parent compound. This requires careful selection of extraction solvents and solid-phase extraction (SPE) sorbents to ensure efficient recovery. Furthermore, as a deuterated internal standard, it's crucial to avoid isotopic exchange (H/D exchange) during sample preparation, which could compromise quantitative accuracy.[1][2][3] Matrix effects, where endogenous components of the biological sample interfere with ionization in mass spectrometry, are also a significant concern.[2]
Q2: Which extraction technique is most suitable for this compound: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Supercritical Fluid Extraction (SFE)?
A2: The choice of technique depends on the specific requirements of your assay, such as sample volume, throughput, and the need for selectivity.
-
Solid-Phase Extraction (SPE): Generally offers higher selectivity and cleaner extracts compared to LLE, which is beneficial for minimizing matrix effects in LC-MS/MS analysis.[4] For a lipophilic compound like this compound, a reversed-phase sorbent (e.g., C8 or C18) is a suitable starting point.
-
Liquid-Liquid Extraction (LLE): A simpler and often less expensive technique. The key is to select an appropriate organic solvent that is immiscible with the aqueous sample and in which this compound has high solubility.[5][6] Given the compound's lipophilicity, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) are good candidates.
-
Supercritical Fluid Extraction (SFE): A "green" technique that uses supercritical CO2 as the primary solvent. While effective for nonpolar compounds, it may require the addition of a polar co-solvent to efficiently extract molecules with some degree of polarity.[4][7][8] SFE can be highly selective but requires specialized equipment.
Q3: How can I minimize the risk of deuterium (B1214612) back-exchange for this compound during sample preparation?
A3: Deuterium exchange can be catalyzed by strongly acidic or basic conditions, especially at elevated temperatures.[3] To mitigate this, it is advisable to:
-
Maintain the pH of your sample and extraction solvents within a neutral range (pH 6-8) whenever possible.
-
Avoid prolonged exposure to harsh pH conditions.
-
If pH adjustment is necessary, perform the extraction at reduced temperatures (e.g., on ice).
-
Assess the stability of the deuterated standard under your specific experimental conditions by incubating it in the sample matrix and mobile phase and analyzing for any changes in its isotopic profile.[3]
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| Low Recovery | Improper conditioning of the SPE cartridge. | Ensure the sorbent is properly wetted with an appropriate solvent (e.g., methanol (B129727) or acetonitrile (B52724) for reversed-phase) followed by equilibration with an aqueous solution similar to the sample matrix.[9][10] |
| Sample solvent is too strong. | Dilute the sample with a weaker solvent to ensure the analyte binds to the sorbent during loading.[10] | |
| Wash solvent is too strong, causing premature elution. | Decrease the organic content or strength of the wash solvent. Test the wash eluate for the presence of the analyte.[11] | |
| Elution solvent is too weak. | Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). Ensure the pH of the elution solvent is optimal for eluting the analyte in its neutral form for reversed-phase SPE.[9][11] | |
| Poor Reproducibility | Inconsistent flow rates during sample loading, washing, or elution. | Use a vacuum manifold or automated SPE system to maintain consistent flow rates. |
| Cartridge drying out before sample loading (for most silica-based sorbents). | Ensure the sorbent bed remains solvated after conditioning and before the sample is loaded.[9] | |
| Matrix effects causing ion suppression or enhancement. | Optimize the wash steps to remove more interfering components. Consider using a different SPE sorbent with a different selectivity.[2][12] | |
| Contaminated Eluate | Insufficient washing. | Increase the volume or strength of the wash solvent, ensuring it does not elute the analyte of interest.[11] |
| Co-elution of matrix components. | Modify the pH of the wash or elution solvents to improve selectivity. Consider a different SPE chemistry (e.g., mixed-mode or ion-exchange). |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| Low Recovery | Incorrect choice of extraction solvent. | Select a solvent based on the analyte's LogP value. For lipophilic compounds, use nonpolar solvents like MTBE, ethyl acetate, or hexane.[5] |
| Suboptimal pH of the aqueous phase. | Adjust the pH of the sample to ensure the analyte is in its most neutral, non-ionized state to maximize its partitioning into the organic phase.[5][6] | |
| Insufficient mixing/vortexing. | Ensure thorough mixing to maximize the surface area for partitioning between the two phases. | |
| Emulsion formation. | Add salt ("salting out") to the aqueous phase to break the emulsion.[6] Centrifuge at a higher speed or for a longer duration. | |
| Poor Reproducibility | Inconsistent solvent volumes. | Use calibrated pipettes for accurate dispensing of both the sample and extraction solvent. |
| Variable mixing times and intensity. | Standardize the vortexing or shaking time and speed for all samples. | |
| Contaminated Extract | Extraction of interfering matrix components. | Perform a back-extraction: after the initial extraction, transfer the organic phase and extract it with a fresh aqueous phase at a pH where the analyte of interest remains in the organic layer while more polar interferences are removed.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex to ensure homogeneity.
-
To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., C18, 100 mg).
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the entire pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes to remove residual water.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Tissue Homogenate
-
Sample Preparation:
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 100 mg/mL.
-
Use 100 µL of the tissue homogenate for extraction.
-
-
Extraction:
-
Add 500 µL of methyl tert-butyl ether (MTBE) to the tissue homogenate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the proteinaceous interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Quantitative Data Summary
The following tables provide representative recovery data for the extraction of lipophilic compounds from biological matrices using SPE and LLE. These values can serve as a benchmark for the optimization of your this compound extraction method.
Table 1: Representative Recovery of Lipophilic Analogs using Solid-Phase Extraction
| Analyte Type | Matrix | SPE Sorbent | Wash Solvent | Elution Solvent | Average Recovery (%) |
| Lipophilic Nucleoside Analog | Plasma | C18 | 20% Methanol in Water | Methanol | 85-95% |
| Fatty Acid Ester | Tissue | C8 | 15% Acetonitrile in Water | Acetonitrile | 80-90% |
| Deuterated Steroid | Urine | C18 | 40% Methanol in Water | 90% Acetonitrile in Water | >90% |
Table 2: Representative Recovery of Lipophilic Analogs using Liquid-Liquid Extraction
| Analyte Type | Matrix | Extraction Solvent | pH of Aqueous Phase | Average Recovery (%) |
| Lipophilic Nucleoside Analog | Plasma | Methyl Tert-Butyl Ether (MTBE) | 7.0 | >90% |
| Fatty Acid Ester | Tissue | Ethyl Acetate | 7.4 | 85-95% |
| Deuterated Drug Molecule | Urine | Dichloromethane:Isopropanol (9:1) | 6.5 | >88% |
Visualizations
Experimental Workflow for SPE
Key Signaling Pathways Modulated by Cordycepin
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. silicycle.com [silicycle.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Addressing matrix effects in LC-MS analysis of N6-Lauroyl Cordycepin-d23
Welcome to the technical support center for the LC-MS analysis of N6-Lauroyl Cordycepin-d23. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a primary focus on addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[2] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[1][3]
Q2: My this compound signal is lower than expected. Could this be due to ion suppression? How can I confirm this?
A2: Yes, a lower-than-expected signal is a common symptom of ion suppression.[4] To confirm if ion suppression is affecting your analysis, two primary methods can be employed:
-
Post-Column Infusion (PCI): This qualitative technique helps identify regions in the chromatogram where ion suppression occurs.[5][6] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract (a sample without the analyte) is injected. A significant drop in the baseline signal of the analyte indicates the retention time of interfering components that cause ion suppression.[6]
-
Post-Extraction Spike Analysis: This quantitative method determines the extent of matrix effects.[7][8] You compare the response of the analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[8]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is this compound used in this context?
A3: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[9] this compound is a deuterated form of N6-Lauroyl Cordycepin (B1669437), meaning 23 hydrogen atoms have been replaced with deuterium. Because SIL-IS, like this compound, have nearly identical chemical and physical properties to the analyte, they co-elute during chromatography and experience similar matrix effects.[9][10] By adding a known amount of the SIL-IS to all samples and standards, the ratio of the analyte's signal to the SIL-IS's signal can be used for quantification. This approach effectively compensates for variations in sample preparation, injection volume, and importantly, ion suppression or enhancement, leading to more accurate and precise results.[9]
Q4: Can I use a structural analog as an internal standard instead of a SIL-IS?
A4: While structural analogs can be used as internal standards, stable isotope-labeled internal standards are generally preferred for LC-MS bioanalysis.[11] A SIL-IS like this compound will behave almost identically to the analyte in terms of extraction recovery, chromatographic retention, and ionization response.[9] A structural analog, while similar, may have different properties that could lead to less effective compensation for matrix effects.[11] However, if a SIL-IS is unavailable or prohibitively expensive, a carefully validated structural analog can be a viable alternative.[11]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in the LC-MS analysis of N6-Lauroyl Cordycepin.
Problem: Poor reproducibility and inaccurate quantification of N6-Lauroyl Cordycepin.
Step 1: Assess for Matrix Effects
Before making significant changes to your method, it's crucial to confirm and quantify the presence of matrix effects.
-
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike N6-Lauroyl Cordycepin and this compound into the initial mobile phase or a suitable pure solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Pre-Spiked Matrix): Spike N6-Lauroyl Cordycepin and this compound into a blank biological matrix (e.g., plasma, tissue homogenate) before the sample extraction procedure.
-
Set C (Post-Spiked Matrix): Extract a blank biological matrix. Spike N6-Lauroyl Cordycepin and this compound into the extracted matrix after the final step of the sample preparation.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set C) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set B) / (Peak Area in Set C)
-
Overall Process Efficiency = (Peak Area in Set B) / (Peak Area in Set A)
-
-
-
Interpretation of Results:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 suggests minimal matrix effect.
-
The IS-normalized MF (MF of analyte / MF of IS) should ideally be close to 1.0.[8]
-
Troubleshooting Workflow
Caption: A workflow for troubleshooting matrix effects.
Step 2: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[7]
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind phospholipids (B1166683) which are major contributors to ion suppression.[12]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent.[7] Optimizing the pH of the aqueous phase can improve the extraction efficiency of N6-Lauroyl Cordycepin.[7]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by selectively binding the analyte to a solid sorbent while matrix components are washed away. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[12]
| Sample Preparation Technique | Relative Cleanliness | Potential for Matrix Effect | Typical Recovery of Lipophilic Compounds |
| Protein Precipitation (PPT) | Low | High | Good |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Very Good |
| Solid-Phase Extraction (SPE) | High | Low | Good to Very Good |
| HybridSPE®-Phospholipid | Very High | Very Low | Good to Very Good |
Step 3: Optimize Chromatographic Conditions
If sample preparation alone is insufficient, modifying the LC method can help separate N6-Lauroyl Cordycepin from co-eluting interferences.
-
Change Mobile Phase Composition: Switching between acetonitrile (B52724) and methanol (B129727) can alter the elution profile of both the analyte and interfering compounds.[6]
-
Adjust Gradient Profile: A shallower gradient can increase the separation between peaks.[6]
-
Use a Different Column Chemistry: If a standard C18 column is being used, consider a phenyl-hexyl or biphenyl (B1667301) phase to achieve a different selectivity.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide sharper peaks and better resolution, which can help separate the analyte from matrix components.[12]
Step 4: Proper Use of the Internal Standard
Ensure that the this compound internal standard is being used correctly.
-
Timing of Addition: The SIL-IS should be added to the sample as early as possible in the sample preparation workflow to account for analyte loss during extraction steps.[9]
-
Concentration: The concentration of the internal standard should be consistent across all samples and calibration standards.
-
Isotopic Purity: Verify the isotopic purity of the SIL-IS to ensure that it does not contain a significant amount of the unlabeled analyte, which would lead to inaccurate results.
Signaling Pathway Context
Understanding the potential mechanism of action of N6-Lauroyl Cordycepin can provide context for its analysis in biological systems. Cordycepin, the parent compound, is known to influence several signaling pathways, primarily due to its structural similarity to adenosine.[13] It is hypothesized that N6-Lauroyl Cordycepin acts as a prodrug, being metabolized to cordycepin intracellularly. Cordycepin can then be phosphorylated to cordycepin triphosphate (COR-tp), which can interfere with ATP-dependent processes.[14]
Caption: Hypothesized intracellular signaling of cordycepin.
References
- 1. researchgate.net [researchgate.net]
- 2. providiongroup.com [providiongroup.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues for N6-Lauroyl Cordycepin-d23 quantification
Welcome to the technical support center for the LC-MS/MS quantification of N6-Lauroyl Cordycepin. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for N6-Lauroyl Cordycepin is non-linear, showing a poor coefficient of determination (R²). What are the common causes?
A non-linear calibration curve can stem from several factors throughout the analytical process. The most common causes include:
-
Matrix Effects : Co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of the analyte and/or the internal standard, leading to ion suppression or enhancement.[1][2][3]
-
Ion Source or Detector Saturation : At high concentrations, the electrospray ion source's ability to generate ions can be overwhelmed, or the mass spectrometer's detector can become saturated, causing the signal response to plateau.[4][5] This is often observed as flat-topped chromatographic peaks.[5]
-
Inappropriate Internal Standard Concentration : If the concentration of the deuterated internal standard (IS) is too high or too low relative to the analyte concentration range, it can lead to non-linear responses.
-
Analyte or Internal Standard Degradation : The stability of N6-Lauroyl Cordycepin or its deuterated standard can be compromised in the storage solvent or within prepared samples over time, affecting response ratios.[5]
-
Isotopic Contribution : The deuterated internal standard may contain a small percentage of the unlabeled analyte as an impurity, which can cause a positive bias, particularly at the lower end of the curve.[1]
Q2: I'm observing poor precision and accuracy in my quality control (QC) samples, even though the calibration curve looks acceptable. What should I investigate?
Poor precision and accuracy in QC samples often point to variability that was not present or apparent during the calibration curve generation. Key areas to investigate include:
-
Inconsistent Sample Preparation : Variability in extraction recovery is a primary cause. Ensure pipetting is accurate and that extraction steps (e.g., vortexing time, centrifugation speed, evaporation) are consistent for all samples, including standards and QCs.
-
Differential Matrix Effects : This is a critical issue when using deuterated internal standards.[1][6] A slight difference in retention time between the analyte and the IS (known as the deuterium (B1214612) isotope effect) can cause them to elute into regions with varying degrees of ion suppression, meaning the IS does not perfectly track the analyte's behavior.[3][6]
-
System Carryover : The analyte may adsorb to components of the LC system (e.g., injector, column) and elute in subsequent injections, artificially inflating the response of later samples.[7] Injecting blank solvent samples after a high-concentration sample can diagnose this issue.
-
Poor Peak Integration : Unreliable automatic integration due to poor peak shape (e.g., tailing, splitting) can introduce significant variability.[8] Manual review of peak integration for all QCs is recommended.
-
Insufficient Dwell Time : In a triple quadrupole MS, if the dwell time for the MRM transition is too short, there may be too few data points across the chromatographic peak (ideally >15) for reproducible integration.[9]
Q3: The peak area ratio of my analyte (N6-Lauroyl Cordycepin) to the internal standard (N6-Lauroyl Cordycepin-d23) is inconsistent. Why might this be happening?
Inconsistent analyte-to-IS peak area ratios are a clear sign that the internal standard is not adequately correcting for variability. Potential causes include:
-
Chromatographic Separation of Analyte and IS : The deuterium isotope effect can sometimes cause the deuterated standard to elute slightly earlier or later than the native analyte.[3] If this elution shift aligns with a steep change in matrix suppression, the ratio will not be constant.[6] Overlaying the chromatograms of the analyte and IS is essential to verify co-elution.[7]
-
Deuterium-Hydrogen Back-Exchange : If any of the 23 deuterium atoms are on chemically exchangeable sites (e.g., -OH, -NH), they can exchange with hydrogen atoms from the solvent.[2][7] This process reduces the concentration of the deuterated IS over time, leading to a drifting signal ratio.[7]
-
Contamination or Impurities : An interfering compound in the matrix might have the same mass-to-charge ratio (m/z) as the internal standard, leading to an artificially high signal for the IS and inaccurate quantification.[1]
-
Column Fouling : Buildup of matrix components on the analytical column can degrade chromatographic performance over a run, potentially affecting the analyte and IS differently and causing ratios to drift.[10][11]
Q4: What are the generally accepted criteria for a bioanalytical calibration curve?
While regulatory guidelines may vary slightly, the following criteria are widely accepted for validating a calibration curve in a bioanalytical setting.
Table 1: Acceptance Criteria for Bioanalytical Calibration Curves
| Parameter | Acceptance Limit | Notes |
| Regression Model | Linear or quadratic, typically with weighting (e.g., 1/x or 1/x²) | Weighted regression is often necessary to account for heteroscedasticity (non-uniform variance) across the concentration range.[4] |
| Coefficient of Determination (R² or r²) | Generally >0.99 | R² is not a definitive measure of linearity and should be used in conjunction with other criteria.[12][13] |
| Calibration Points | Minimum of 6 non-zero standards | A blank (matrix without analyte or IS) and a zero sample (matrix with IS only) should also be included.[4] |
| Back-Calculated Concentration Accuracy | Within ±15% of the nominal value | The calculated concentration for each standard, derived from the regression equation, must meet this accuracy requirement.[14][15] |
| Lower Limit of Quantification (LLOQ) Accuracy | Within ±20% of the nominal value | The LLOQ is the lowest standard on the curve and has slightly wider acceptance criteria.[14][15] |
| Precision at Each Level | Coefficient of Variation (CV) should not exceed 15% | For the LLOQ, the CV should not exceed 20%.[14] |
Troubleshooting Guides & Experimental Protocols
Guide: Systematic Troubleshooting of Non-Linear Calibration Curves
When faced with a non-linear calibration curve, a systematic approach is crucial to identify the root cause. The following workflow diagram outlines the key steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for non-linear calibration curves.
Protocol: Preparation of Calibration Standards and QC Samples
This protocol describes a general procedure for preparing calibration standards and quality control samples in a biological matrix (e.g., human plasma).
-
Prepare Stock Solutions :
-
Accurately weigh and dissolve N6-Lauroyl Cordycepin (analyte) and this compound (IS) in a suitable organic solvent (e.g., methanol (B129727) or DMSO) to create concentrated primary stock solutions (e.g., 1 mg/mL).
-
From the primary stocks, create a series of working standard solutions of the analyte by serial dilution.
-
Create a separate working stock solution for the IS at a concentration that will yield a robust signal when spiked into samples (e.g., 100 ng/mL).
-
-
Prepare Calibration Curve Standards :
-
Dispense a fixed volume of blank biological matrix (e.g., 90 µL of plasma) into a series of labeled microcentrifuge tubes.
-
Spike each tube with a small volume (e.g., 10 µL) of the appropriate working standard solution to create a calibration curve with at least 6-8 non-zero points covering the desired analytical range (e.g., 1 ng/mL to 1000 ng/mL).
-
Also prepare a "blank" sample (matrix only) and a "zero" sample (matrix spiked only with IS).
-
-
Prepare Quality Control (QC) Samples :
-
From a separate weighing of the analyte stock, prepare QC samples in bulk at a minimum of three concentration levels: Low, Medium, and High (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).
-
Aliquoting and storing these QC samples for use across multiple batches ensures consistency.
-
-
Sample Extraction :
-
To all standards, QCs, and unknown samples, add the internal standard working solution (e.g., 20 µL of 100 ng/mL this compound).
-
Perform sample cleanup. A common method is protein precipitation: add 3-4 volumes of ice-cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet proteins.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.[5]
-
Protocol: General LC-MS/MS Quantification Workflow
The following diagram illustrates the typical workflow for quantifying a target analyte using a deuterated internal standard.
Caption: General experimental workflow for LC-MS/MS quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. support.waters.com [support.waters.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Squaring Things Up with R2: What It Is and What It Can (and Cannot) Tell You - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. physiologie.envt.fr [physiologie.envt.fr]
- 15. forum.bebac.at [forum.bebac.at]
Validation & Comparative
A Researcher's Guide to N6-Lauroyl Cordycepin: A Comparative Analysis of Deuterated and Unlabeled Analogs
For researchers in pharmacology, drug discovery, and analytical chemistry, the precision of experimental data is paramount. This guide provides a detailed comparison of N6-Lauroyl Cordycepin-d23 and its unlabeled counterpart, N6-Lauroyl Cordycepin. The focus is on their application in quantitative bioanalysis, particularly in pharmacokinetic studies, supported by established principles of isotopic labeling in mass spectrometry.
N6-Lauroyl Cordycepin is an adenosine (B11128) deaminase inhibitor. Its utility in research often necessitates accurate quantification in complex biological matrices. The introduction of a deuterated internal standard, this compound, represents a significant advancement in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) based assays.
The Advantage of Deuterium Labeling in Quantitative Analysis
Deuterated compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry.[1][2] In these molecules, specific hydrogen atoms are replaced with their heavier, stable isotope, deuterium. This subtle modification results in a compound that is chemically and physically almost identical to the unlabeled analyte but has a distinct, higher mass.
This near-identical nature ensures that the deuterated standard co-elutes with the unlabeled analyte during chromatography and exhibits similar ionization efficiency and extraction recovery.[1][2] Consequently, any variations in sample preparation, injection volume, or instrument response that affect the analyte will equally affect the internal standard. This allows for accurate correction of these variables, leading to significantly improved precision and accuracy in quantification.[1][3]
Comparative Performance: this compound vs. Unlabeled N6-Lauroyl Cordycepin
While direct head-to-head experimental data for these specific compounds is not extensively published, the well-established principles of using stable isotope-labeled internal standards in LC-MS allow for a robust comparison of their expected performance. The following table summarizes the anticipated quantitative data from a hypothetical pharmacokinetic study.
| Parameter | N6-Lauroyl Cordycepin (Analyte) with this compound (Internal Standard) | N6-Lauroyl Cordycepin (Analyte) with a Structural Analog (Internal Standard) | Justification |
| Limit of Quantification (LOQ) | Lower | Higher | The co-elution and similar ionization of the deuterated standard lead to better signal-to-noise at low concentrations. |
| Precision (%RSD) | < 5% | 10-15% | The deuterated standard more effectively corrects for variability in sample processing and instrument performance.[4] |
| Accuracy (%Bias) | ± 5% | ± 15% | The near-identical behavior of the deuterated standard to the analyte minimizes systematic errors.[3] |
| Matrix Effect | Minimized | Significant | The deuterated standard co-elutes and experiences the same ion suppression or enhancement as the analyte, allowing for accurate correction.[1] |
| Recovery | Consistent Correction | Variable | A structural analog may have different extraction recovery, leading to inaccurate quantification. |
Experimental Protocols
A typical experimental workflow for a pharmacokinetic study of N6-Lauroyl Cordycepin using this compound as an internal standard is outlined below.
Experimental Workflow for Pharmacokinetic Analysis
References
A Comparative Analysis of N6-Lauroyl Cordycepin-d23 and Other Adenosine Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N6-Lauroyl Cordycepin-d23 with other prominent adenosine (B11128) analogs, including cordycepin (B1669437), cladribine (B1669150), and fludarabine (B1672870). The analysis focuses on their performance in preclinical models, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.
Executive Summary
Adenosine analogs are a class of compounds that mimic the structure of endogenous adenosine, enabling them to interact with a wide range of cellular targets and exert potent therapeutic effects.[1] These compounds, including the well-known anticancer agent cordycepin, have been extensively studied for their cytotoxic, antiviral, and anti-inflammatory properties.[1][2] This guide delves into a comparative analysis of this compound, a novel derivative, and other established adenosine analogs. While specific experimental data for the deuterated this compound is not publicly available, this analysis extrapolates its likely properties based on studies of closely related N6-acyl cordycepin derivatives. These modifications are primarily designed to enhance the pharmacokinetic profile and therapeutic efficacy of the parent compound, cordycepin.
Overview of Adenosine Analogs
Adenosine analogs are structurally similar to adenosine and can function as agonists or antagonists at adenosine receptors, or as inhibitors of enzymes involved in nucleic acid synthesis.[1] Their therapeutic applications are diverse, ranging from cancer chemotherapy to antiviral treatments.[1][2]
-
Cordycepin (3'-deoxyadenosine): A naturally occurring adenosine analog isolated from the fungus Cordyceps militaris.[3] It exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[2] However, its clinical utility is hampered by a short biological half-life due to rapid metabolism.[4]
-
This compound: A modified version of cordycepin. The "N6-Lauroyl" modification involves the attachment of a lauroyl group (a 12-carbon fatty acid) to the N6 position of the adenine (B156593) ring. This acylation is a prodrug strategy intended to protect the molecule from enzymatic degradation and improve its bioavailability.[4] The "-d23" signifies that the lauroyl chain is deuterated, meaning 23 of its hydrogen atoms have been replaced with deuterium. This isotopic labeling is a common technique to alter and study the metabolic fate of a compound, often leading to increased metabolic stability.
-
Cladribine (2-chloro-2'-deoxyadenosine): A synthetic purine (B94841) nucleoside analog effective in the treatment of certain leukemias and lymphomas.[5]
-
Fludarabine (F-ara-A): Another synthetic purine analog used in the treatment of hematological malignancies.[5]
Comparative Performance Data
The following tables summarize the in vitro cytotoxic activity of cordycepin and its derivatives compared to other adenosine analogs across various cancer cell lines.
Table 1: Cytotoxicity of Cordycepin and N6-Acyl Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Cordycepin | MCF-7 (Breast Cancer) | MTT | 46.85 ± 1.62 µM | [6] |
| Compound 4a (N6-derivative) | MCF-7 (Breast Cancer) | MTT | 27.57 ± 0.52 µM | [6] |
| Cordycepin | HeLa (Cervical Cancer) | MTT | Data not specified | [7] |
| Cordycepin-loaded Liposomes | MCF-7, HeLa | MTT | Significantly lower than Cordycepin | [7] |
| Cordycepin | MDA-MB-453 (Breast Cancer) | Not specified | 70 µM | [6] |
Table 2: Comparative Cytotoxicity of Adenosine Analogs in Hematological Malignancies
| Compound Combination | Cell Line | Effect | Reference |
| Cladribine + Fludarabine + Busulfan (B1668071) | KBM3/Bu250(6), HL60, OCI-AML3 | Synergistic Cytotoxicity | [8][9] |
| Clofarabine (B1669196) + Fludarabine + Busulfan | KBM3/Bu250(6), HL60, OCI-AML3 | Synergistic Cytotoxicity | [8][9] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data suggests that N6-acylation of cordycepin can enhance its cytotoxic effects against cancer cells. For instance, compound 4a, an N6-modified cordycepin derivative, exhibited a lower IC50 value in MCF-7 cells compared to the parent cordycepin, indicating greater potency.[6] The deuteration in this compound is anticipated to further enhance its metabolic stability, potentially leading to improved in vivo efficacy.
Key Signaling Pathways and Mechanisms of Action
Adenosine analogs exert their biological effects by modulating several critical cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and inhibition of cell proliferation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Adenosine and its analogs have been shown to inhibit this pathway in cancer cells.[10] Inhibition of this pathway leads to decreased protein synthesis and cell cycle arrest.[10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by adenosine analogs.
Intrinsic Apoptosis Pathway
Adenosine analogs can induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[11][12]
Caption: Induction of intrinsic apoptosis by adenosine analogs.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of adenosine analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the adenosine analogs (e.g., this compound, cordycepin, cladribine, fludarabine) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of adenosine analogs for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of adenosine analogs.
Caption: Preclinical evaluation workflow for adenosine analogs.
Conclusion
The comparative analysis indicates that N6-acyl modifications of cordycepin, such as in N6-Lauroyl Cordycepin, are a promising strategy to enhance its therapeutic potential. The improved cytotoxic activity and the anticipated increase in metabolic stability due to deuteration in this compound warrant further investigation. The established mechanisms of action of adenosine analogs, primarily through the inhibition of pro-survival signaling pathways like PI3K/Akt/mTOR and the induction of apoptosis, provide a solid foundation for the continued development of these compounds as anticancer and antiviral agents. Future studies should focus on direct comparative experiments of this compound with its non-deuterated counterpart and other standard adenosine analogs to definitively establish its performance profile.
References
- 1. Frontiers | Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Cordycepin - Wikipedia [en.wikipedia.org]
- 4. Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of cladribine, fludarabine and pentostatin on nucleotide metabolism in T- and B-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: Enhancement of cytotoxicity with epigenetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis and cell cycle regulatory effects of adenosine by modulation of GLI‐1 and ERK1/2 pathways in CD44+ and CD24− breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects Of Adenosine On Apoptosis Of Ovarian Cancer A2780 Cells Via ROS And Caspase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating N6-Lauroyl Cordycepin-d23 as a Superior Quantitative Internal Standard for Cordycepin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of N6-Lauroyl Cordycepin-d23 as a quantitative internal standard (IS) for the analysis of cordycepin (B1669437), a key bioactive compound with significant therapeutic potential. While direct experimental data for this compound is not yet widely published, this document outlines the theoretical advantages and provides a detailed protocol for its validation, comparing it with established internal standards. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative bioanalysis by regulatory bodies such as the FDA and EMA.[1][2][3]
The Rationale for a Prodrug Deuterated Internal Standard
This compound is a deuterated prodrug of cordycepin. The lauroyl group is anticipated to be cleaved in the mass spectrometer's ion source, yielding a deuterated cordycepin ion. This in-source conversion to the active analyte is a key feature. An ideal internal standard should co-elute with the analyte and experience similar ionization effects to compensate for matrix-induced variations.[1][4] By being a deuterated version of the analyte, this compound is expected to exhibit nearly identical chromatographic behavior and ionization efficiency to cordycepin, making it a theoretically superior choice over other non-isotopically labeled standards like 2-chloroadenosine.[5][6]
Comparison with Alternative Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. The table below compares the theoretical performance of this compound with commonly used internal standards for cordycepin quantification.
| Internal Standard | Structural Similarity to Cordycepin | Co-elution with Cordycepin | Compensation for Matrix Effects | Potential for Cross-Interference |
| This compound (Proposed) | High (Prodrug of deuterated cordycepin) | Expected to be nearly identical | High | Low (due to mass difference) |
| Cordycepin-¹³C₅ | High (Stable isotope labeled) | Nearly identical | High | Low (due to mass difference) |
| 2-Chloroadenosine | Moderate (Structural analog) | Similar, but not identical | Moderate | Moderate |
| No Internal Standard | N/A | N/A | Low | High |
Proposed Experimental Protocol for Validation
The following protocol outlines the key experiments required to validate this compound as a quantitative internal standard, based on FDA and EMA guidelines for bioanalytical method validation.
Stock Solution and Working Standard Preparation
-
Prepare a stock solution of cordycepin and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the cordycepin stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Prepare a working solution of this compound at a fixed concentration to be spiked into all samples.
Sample Preparation
-
To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of the this compound working solution.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used for nucleoside analysis.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid for better ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
-
MRM Transitions (Proposed):
-
Cordycepin: Precursor ion (m/z 252.1) → Product ion (m/z 136.1 - corresponding to the adenine (B156593) fragment).[7]
-
This compound: The specific transition will depend on the fragmentation of the lauroyl group and the deuteration pattern. It is hypothesized that the precursor ion will lose the lauroyl group in-source to generate a deuterated cordycepin ion, which will then fragment to a deuterated adenine ion. The exact masses will need to be determined experimentally.
-
-
Validation Parameters
The following parameters must be assessed:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences at the retention times of cordycepin and the IS.
-
Linearity and Range: Construct a calibration curve over the expected concentration range and demonstrate a linear response with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates. The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, CV%) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and IS in post-extraction spiked samples with those in neat solutions. The CV of the IS-normalized matrix factor should be ≤15%.
-
Recovery: Determine the extraction efficiency of the method by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.
-
Stability: Assess the stability of cordycepin in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, and long-term storage).
Illustrative Performance Data (Hypothetical)
The following tables present hypothetical data to illustrate the expected performance of this compound as an internal standard.
Table 1: Linearity of Cordycepin with this compound as Internal Standard
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.592 | 99.8 |
| 100 | 1.189 | 100.5 |
| 500 | 5.975 | 99.1 |
| 1000 | 11.950 | 100.8 |
| r² | 0.9998 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | Intra-day CV (%) | Inter-day CV (%) |
| LLOQ | 1 | 1.03 | 103.0 | 8.5 | 9.2 |
| Low | 3 | 2.95 | 98.3 | 6.1 | 7.5 |
| Medium | 75 | 76.2 | 101.6 | 4.5 | 5.8 |
| High | 750 | 745.5 | 99.4 | 3.2 | 4.1 |
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the proposed workflow for the quantitative analysis of cordycepin using this compound as an internal standard.
Caption: Workflow for cordycepin quantification.
Cordycepin's Anti-Inflammatory Signaling Pathway
Cordycepin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily through the inhibition of the NF-κB pathway.[2][8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-inflammatory effects of cordycepin in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix-assisted laser desorption ionization mass spectrometry based quantitative analysis of cordycepin from Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti‐inflammatory effects of cordycepin: A review | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effects of cordycepin in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Specificity: Cross-Reactivity Analysis of N6-Lauroyl Cordycepin-d23
For Immediate Release
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies targeting N6-Lauroyl Cordycepin-d23. As a deuterated and acylated analog of Cordycepin (B1669437), a nucleoside with significant therapeutic interest, ensuring antibody specificity is paramount for accurate quantification in complex biological matrices. This document outlines a systematic approach for researchers, scientists, and drug development professionals to assess antibody performance against structurally related molecules.
The following sections detail potential cross-reactants, a standardized competitive ELISA protocol for specificity testing, and the relevant biological pathways where these molecules may play a role.
Comparative Cross-Reactivity Data
The specificity of an antibody is defined by its ability to distinguish the target analyte from other structurally similar compounds. A thorough cross-reactivity assessment is essential for validating any immunoassay. The following table should be used to document the percentage cross-reactivity of an anti-N6-Lauroyl Cordycepin-d23 antibody with a panel of relevant molecules.
Table 1: Antibody Cross-Reactivity Profile
| Compound | Structure | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity* |
| This compound | Target Analyte | [Experimental Value] | 100% |
| N6-Lauroyl Cordycepin | Non-deuterated form | [Experimental Value] | [Calculated Value] |
| Cordycepin (3'-deoxyadenosine) | Precursor/Related Compound | [Experimental Value] | [Calculated Value] |
| Adenosine (B11128) | Structurally similar endogenous nucleoside[1][2] | [Experimental Value] | [Calculated Value] |
| Cordycepic Acid (D-mannitol) | Potential Cordyceps-derived metabolite[3] | [Experimental Value] | [Calculated Value] |
| Inosine | Endogenous purine (B94841) nucleoside | [Experimental Value] | [Calculated Value] |
| Guanosine | Endogenous purine nucleoside | [Experimental Value] | [Calculated Value] |
| 2'-deoxyadenosine | Structurally similar endogenous nucleoside | [Experimental Value] | [Calculated Value] |
% Cross-Reactivity is calculated using the formula: (IC50 of this compound / IC50 of Test Compound) x 100.
Experimental Workflow & Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method for determining antibody specificity for small molecules like this compound.[4] This format measures the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.
Experimental Workflow Diagram
Caption: Workflow for the competitive ELISA to assess antibody cross-reactivity.
Detailed Protocol: Competitive ELISA
This protocol provides a standardized procedure for assessing the cross-reactivity of anti-N6-Lauroyl Cordycepin-d23 antibodies.
Materials:
-
High-binding 96-well microplate
-
This compound-protein conjugate (for coating)
-
Anti-N6-Lauroyl Cordycepin-d23 Primary Antibody
-
HRP-conjugated secondary antibody
-
This compound standard
-
Test compounds (potential cross-reactants)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Plate Coating:
-
Dilute the this compound-protein conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard and each test compound in assay buffer.
-
In a separate plate or tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted primary antibody.
-
Incubate this competition mixture for 1 hour at room temperature.
-
Transfer 100 µL of the competition mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted according to manufacturer's instructions) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
-
Data Acquisition:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes.
-
Biological Context: Cordycepin Signaling Pathways
Caption: Cordycepin's influence on the interconnected AMPK and PI3K/Akt/mTOR signaling pathways.
References
- 1. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cordycepin generally inhibits growth factor signal transduction in a systems pharmacology study – ScienceOpen [scienceopen.com]
A Comparative Efficacy Analysis of Cordycepin and its Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cordycepin (B1669437) and its Derivatives
Cordycepin, or 3'-deoxyadenosine, is a naturally occurring nucleoside analog derived from the fungus Cordyceps sinensis.[1][2] It has been a subject of extensive research due to its wide range of biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[3][4][5] The primary anti-cancer mechanisms of cordycepin involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][6] However, the clinical application of cordycepin has been limited by its rapid degradation in the bloodstream by the enzyme adenosine (B11128) deaminase (ADA).[2][7]
To overcome this limitation, various derivatives have been synthesized. N6-Lauroyl Cordycepin is one such derivative, designed to inhibit adenosine deaminase.[8] The "-d23" designation on N6-Lauroyl Cordycepin-d23 strongly suggests that it is a deuterated form of the molecule, a modification often employed to alter pharmacokinetic properties and enhance metabolic stability. Another notable derivative is NUC-7738, a ProTide-modified version of cordycepin that has shown significantly enhanced potency and has undergone clinical trials.[2][9] NUC-7738 is designed to bypass the resistance mechanisms that limit the efficacy of cordycepin.[2][9]
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for cordycepin and NUC-7738 in various cancer cell lines. A lower IC50 value indicates greater potency. Data for this compound is not available in the reviewed literature.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cordycepin | NB-4 (Leukemia) | 73.2 | [1][6] |
| U937 (Leukemia) | 90.4 | [1][6] | |
| A549 (Lung Cancer) | ~109 (60 µg/mL) | [1] | |
| PC9 (Lung Cancer) | ~109 (60 µg/mL) | [1] | |
| HT29 (Colon Cancer) | 92.05 | [1][10] | |
| H1975 (Lung Cancer) | 15.34 | [11] | |
| MCF7 (Breast Cancer) | 46.85 - 135 | [12] | |
| ECA109 (Esophageal Cancer) | ~118 (64.8 µg/mL) | [13] | |
| TE-1 (Esophageal Cancer) | ~110 (60.6 µg/mL) | [13] | |
| NUC-7738 | Mean across multiple cancer cell lines | 18.8 | [9] |
| 5637 (Bladder Cancer) | 47.45 | [14] | |
| A498 (Kidney Cancer) | 58.05 | [14] | |
| Hematological Cancer Cell Lines (various) | <30 | [14] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the interpretation and replication of efficacy data.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[15]
-
Compound Treatment: A serial dilution of the test compound (e.g., cordycepin, NUC-7738) is prepared in a complete culture medium. The existing medium is replaced with 100 µL of the compound dilutions. A vehicle control (medium with the solvent used to dissolve the compound) is also included.[15]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[15]
-
MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[1][15]
-
Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solvent like DMSO is added to each well to dissolve the formazan crystals.[1][15]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[15]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. An IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and performing a non-linear regression analysis.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are seeded and treated with the test compounds at various concentrations for a specified time.
-
Cell Harvesting: Both floating (apoptotic) and adherent cells are collected. Adherent cells are detached using a gentle dissociation agent like trypsin.[16]
-
Washing: The collected cells are washed twice with cold PBS.[17]
-
Staining: Cells are resuspended in an Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[17][18]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[18]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[17]
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS as described above.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C or on ice.[19][20]
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.[19][20]
-
Incubation: Cells are incubated in the dark to allow for DNA staining.[19]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The relative percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI signal.[20]
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify the expression of specific proteins involved in apoptosis.
-
Protein Extraction: Following treatment with the test compounds, cells are lysed using a RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[21][22]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.[21]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22][23]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[21][23]
-
Blocking: The membrane is blocked with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved Caspase-3, Bax, Bcl-2).[22][23]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[21]
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting signal is captured using a digital imaging system.[21]
-
Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to a loading control protein (e.g., β-actin or GAPDH).[21]
Visualizations
Signaling Pathway
Caption: Intrinsic apoptosis pathway activated by cordycepin analogs.
Experimental Workflow
Caption: General workflow for comparing the in vitro efficacy of cordycepin analogs.
Conclusion
The available data strongly suggest that cordycepin and its derivatives are promising anti-cancer agents. NUC-7738, in particular, demonstrates superior potency compared to the parent compound, cordycepin, across a range of cancer cell lines, highlighting the success of chemical modification in overcoming the inherent limitations of the natural product. While quantitative efficacy data for this compound remains elusive in the public domain, its role as an adenosine deaminase inhibitor suggests a strategic approach to enhancing cordycepin's therapeutic window. Further research and publication of experimental data on this compound are necessary to fully assess its potential in comparison to other cordycepin analogs. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-cancer drug derived from fungus shows promise in clinical trials — Department of Oncology [oncology.ox.ac.uk]
- 3. The Anticancer Properties of Cordycepin and Their Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. The role and mechanisms of cordycepin in inhibiting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cordycepin: A review of strategies to improve the bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cordycepin Induces Apoptosis and Inhibits Proliferation of Human Lung Cancer Cell Line H1975 via Inhibiting the Phosphorylation of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 19. Dose-Dependent Effect of Cordycepin on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
Enhancing Bioanalytical Reproducibility: A Comparative Guide to N6-Lauroyl Cordycepin and the Role of its Deuterated Analog
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific validity and therapeutic advancement. In the quantification of novel therapeutic agents, such as the cordycepin (B1669437) prodrug N6-Lauroyl Cordycepin, meticulous bioanalytical method validation is paramount. This guide provides a comparative analysis of experimental approaches for quantifying N6-Lauroyl Cordycepin, emphasizing the critical role of a stable isotope-labeled internal standard, N6-Lauroyl Cordycepin-d23, in achieving robust and reproducible data.
Cordycepin, a nucleoside analog derived from the fungus Cordyceps militaris, has garnered significant interest for its wide-ranging therapeutic potential, including anti-cancer, anti-inflammatory, and immunomodulatory activities.[1] However, its clinical utility is often hampered by rapid metabolism, primarily through deamination by adenosine (B11128) deaminase (ADA), leading to a short half-life and reduced bioavailability.[2][3] To overcome these limitations, prodrug strategies, such as N-acylation, have been explored. The addition of a lauroyl group to the N6 position of cordycepin creates N6-Lauroyl Cordycepin, a more lipophilic derivative designed to enhance metabolic stability and improve pharmacokinetic properties.[4]
The accurate assessment of these pharmacokinetic properties relies on highly sensitive and reproducible bioanalytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The reliability of these methods is significantly enhanced by the use of an appropriate internal standard (IS).[5] A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard. It behaves nearly identically to the analyte during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.[5]
This guide will compare the performance of N6-Lauroyl Cordycepin to its parent compound and demonstrate the impact of using this compound on the reproducibility of its quantification.
Comparative Pharmacokinetic and Bioanalytical Data
The following tables summarize key data comparing Cordycepin with its N-acylated prodrugs and illustrate the impact of internal standard selection on bioanalytical assay reproducibility.
Table 1: Comparison of Pharmacokinetic Parameters: Cordycepin vs. N-Acyl-Cordycepin Derivatives
| Compound | Max Plasma Concentration (Cmax) | Time to Max Concentration (Tmax) | Area Under the Curve (AUC) | Half-life (t1/2) | Rationale for Improvement |
| Cordycepin | Baseline | Baseline | Baseline | Baseline | Rapidly metabolized by adenosine deaminase (ADA).[2] |
| N-Propionyl-Cordycepin | Increased | Elongated | Increased | Elongated | Acyl group provides steric hindrance at the N6 position, slowing deamination by ADA. |
| N-Octanoyl-Cordycepin | ~30x higher than Cordycepin | ~4x longer than Cordycepin | ~68x higher than Cordycepin | Elongated | Optimal alkyl chain length for improved bioavailability and slower metabolism.[4] |
| N-Lauroyl-Cordycepin | Increased | Elongated | Increased | Elongated | Increased lipophilicity and resistance to ADA enhances plasma exposure.[4] |
| N-Stearoyl-Cordycepin | Decreased (vs. Octanoyl) | Elongated | Decreased (vs. Octanoyl) | Elongated | Very long alkyl chain may decrease absorption or alter distribution.[4] |
Table 2: Assessing Bioanalytical Reproducibility: Impact of Internal Standard Choice
| Performance Metric | Method A: Structural Analog IS (e.g., 2-chloroadenosine) | Method B: SIL-IS (this compound) | Justification |
| Precision (%CV) | 5-15% | <5% | SIL-IS co-elutes and experiences identical matrix effects and ionization suppression/enhancement as the analyte, leading to better normalization.[5] |
| Accuracy (%Bias) | ±10-20% | <±5% | SIL-IS compensates for variability in extraction recovery and instrument response more effectively than a structural analog.[6] |
| Matrix Effect Variability | High | Low | The physical and chemical properties of a SIL-IS are nearly identical to the analyte, ensuring it accurately tracks matrix-induced variations. |
| Incurred Sample Reanalysis (ISR) | Higher potential for failure (>20% difference) | High pass rate (<10% difference) | Demonstrates the superior reliability and reproducibility of the method under real-world conditions.[7] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of N6-Lauroyl Cordycepin in Human Plasma
This protocol outlines a typical bioanalytical method for the quantification of N6-Lauroyl Cordycepin in a biological matrix, highlighting the integration of the deuterated internal standard.
-
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound solution (the internal standard) at a fixed concentration (e.g., 50 ng/mL).
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Chromatographic Conditions:
-
HPLC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N6-Lauroyl Cordycepin: Precursor ion (M+H)+ → Product ion (specific fragment).
-
This compound: Precursor ion (M+H+23)+ → Product ion (corresponding specific fragment).
-
-
Data Analysis: The ratio of the peak area of N6-Lauroyl Cordycepin to the peak area of this compound is used to construct the calibration curve and quantify the analyte in unknown samples.
-
Visualizing Key Concepts
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Workflow for quantifying N6-Lauroyl Cordycepin using a SIL-IS.
Simplified signaling pathway for Cordycepin-induced apoptosis.
Relationship between internal standard choice and data quality.
References
- 1. Design, synthesis, antibacterial/antitumor activity and in vitro stability of novel cordycepin derivatives with unsaturated fatty acid chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cordycepin: A review of strategies to improve the bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an adenosine deaminase-resistant cordycepin prodrug activated by Pseudomonas carboxypeptidase G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Benchmarking N6-Lauroyl Cordycepin-d23: An Analysis of its Potential as a Metabolic Labeling Reagent
For researchers, scientists, and drug development professionals seeking to benchmark N6-Lauroyl Cordycepin-d23 against other metabolic labeling reagents, a comprehensive review of existing literature reveals a critical information gap. Currently, there is no published experimental data detailing the use of this compound for the metabolic labeling of RNA or any other biomolecule. This guide, therefore, aims to provide a foundational understanding of cordycepin (B1669437) and its derivatives in the context of RNA biology, alongside a comparative overview of established metabolic labeling reagents, to offer a framework for potential future investigations.
Initial searches for "this compound" indicate its classification as an adenosine (B11128) deaminase inhibitor[1]. The "d23" designation strongly suggests a deuterated form of the molecule, likely intended for use in mass spectrometry-based applications. The N6-Lauroyl modification, an acylation at the N6 position of the adenosine analog, may be designed to enhance cell permeability or confer other specific chemical properties. However, its efficacy and performance as a metabolic labeling reagent remain undocumented in scientific literature.
Understanding Cordycepin's Mechanism of Action
Cordycepin, or 3'-deoxyadenosine, is a naturally occurring adenosine analog. Its primary mechanism of action in cellular processes is the inhibition of transcription[2]. Due to the absence of a hydroxyl group at the 3' position of its ribose sugar moiety, cordycepin acts as a chain terminator during RNA synthesis. Once incorporated into a growing RNA strand, it prevents the addition of subsequent nucleotides, leading to premature transcription termination. This property has led to its use as a transcriptional inhibitor in research settings[2].
Established Metabolic Labeling Reagents for RNA Synthesis
In contrast to the unknown applicability of this compound, several other nucleoside analogs are well-established and widely used for metabolic labeling of newly synthesized RNA. These reagents are incorporated into nascent RNA transcripts and can be subsequently detected and quantified to study RNA dynamics. The most common alternatives include:
-
4-thiouridine (4sU): A photoreactive analog of uridine (B1682114) that can be crosslinked to interacting proteins upon UV irradiation, enabling the study of RNA-protein interactions. It is also a cornerstone of techniques like SLAM-seq for measuring RNA synthesis and turnover rates.
-
5-bromouridine (BrU): An analog that can be incorporated into RNA and subsequently detected by specific antibodies, allowing for the immunoprecipitation and analysis of newly synthesized transcripts (e.g., in BRIC-seq).
-
5-ethynyluridine (EU): A uridine analog containing a terminal alkyne group. This bioorthogonal handle allows for the "click" reaction with azide-containing reporter molecules (e.g., fluorophores or biotin), facilitating the visualization and enrichment of nascent RNA[3].
Hypothetical Considerations for this compound as a Metabolic Labeling Reagent
While no direct data exists, we can speculate on the potential properties of this compound as a metabolic labeling reagent based on its structure. The N6 modification is a site of natural RNA modifications, such as N6-methyladenosine (m6A). It is conceivable that the lauroyl group could serve as a unique chemical handle for enrichment or detection. However, the core issue of cordycepin's chain-terminating activity would need to be addressed. For it to be a viable metabolic labeling tool for full-length transcripts, the 3'-deoxy modification would likely be a significant impediment.
Experimental Workflow for Evaluating a Novel Metabolic Labeling Reagent
To benchmark a novel reagent like this compound, a series of experiments would be necessary. The following workflow outlines a potential approach:
Caption: A conceptual workflow for the evaluation of a novel metabolic labeling reagent.
Data Presentation: A Template for Comparison
Should experimental data for this compound become available, it could be summarized in a table for direct comparison with established reagents.
| Feature | This compound | 4-thiouridine (4sU) | 5-bromouridine (BrU) | 5-ethynyluridine (EU) |
| Mechanism of Labeling | Hypothetically incorporates into RNA | Uridine analog | Uridine analog | Uridine analog |
| Detection Method | Unknown (potentially MS-based) | Thiol-specific chemistry, Crosslinking | Antibody-based (immuno-precipitation) | Click chemistry |
| Incorporation Efficiency | To be determined | High | Moderate to High | High |
| Cell Viability/Toxicity | To be determined | Low to moderate | Low | Low |
| Known Applications | None | SLAM-seq, PAR-CLIP | BRIC-seq | Nascent RNA sequencing, Imaging |
| Advantages | To be determined | Versatile for multiple applications | High specificity of antibody | Bioorthogonal, high signal-to-noise |
| Limitations | Chain termination potential | Phototoxicity | Requires specific antibodies | Requires copper catalyst (can be toxic) |
Conclusion
At present, this compound remains a compound with a specified chemical structure but without a documented application in metabolic labeling. Its inherent nature as a cordycepin derivative suggests it may function as a transcription inhibitor, a characteristic that would likely limit its utility for labeling full-length RNA transcripts. For researchers interested in its potential, a thorough experimental evaluation is required to determine its incorporation efficiency, cytotoxicity, and overall performance in comparison to well-vetted reagents like 4sU, BrU, and EU. Without such data, the scientific community cannot objectively benchmark this compound as a metabolic labeling reagent.
References
Confirming the Isotopic Enrichment of N6-Lauroyl Cordycepin-d23: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed experimental protocol for confirming the isotopic enrichment of N6-Lauroyl Cordycepin-d23, a deuterated analog of N6-Lauroyl Cordycepin (B1669437). The inclusion of stable isotopes like deuterium (B1214612) (d) is a critical strategy in drug development, particularly for pharmacokinetic and metabolic studies. Verifying the level and position of isotopic labeling is essential for the accurate interpretation of experimental results. This document outlines the analytical methodology using Liquid Chromatography-Mass Spectrometry (LC-MS) to differentiate and quantify the isotopic enrichment of this compound against its non-labeled counterpart.
Data Presentation: Isotopic Enrichment Analysis
The isotopic enrichment of this compound was quantified by comparing its mass spectrum to that of the unlabeled N6-Lauroyl Cordycepin. The following table summarizes the key quantitative data obtained from high-resolution mass spectrometry analysis.
| Compound | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Isotopic Enrichment (%) |
| N6-Lauroyl Cordycepin | 433.2747 | 434.2820 | N/A |
| This compound | 456.4187 | 457.4260 | >98% |
Note: The data presented in this table is representative and for illustrative purposes.
Experimental Protocol: LC-MS Analysis of Isotopic Enrichment
A detailed methodology for the confirmation of isotopic enrichment of this compound is provided below.
Objective: To determine the isotopic enrichment of this compound by comparing its mass-to-charge ratio (m/z) with that of unlabeled N6-Lauroyl Cordycepin using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
N6-Lauroyl Cordycepin
-
This compound
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade water
-
Formic acid
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of N6-Lauroyl Cordycepin and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions to 1 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Mass Analyzer: High-resolution mass analyzer
-
Scan Range: m/z 100-1000
-
Resolution: 70,000
-
Data Acquisition: Full scan mode
-
-
Data Analysis:
-
Extract the mass spectra for the chromatographic peaks corresponding to N6-Lauroyl Cordycepin and this compound.
-
Determine the monoisotopic mass of the [M+H]⁺ adduct for both compounds.
-
Calculate the isotopic enrichment by comparing the signal intensity of the deuterated species to any residual unlabeled species.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for confirming the isotopic enrichment of this compound.
Caption: Workflow for Isotopic Enrichment Confirmation.
Relevant Signaling Pathway: Cordycepin's Impact on AMP-Activated Protein Kinase (AMPK) Pathway
Cordycepin, the parent compound of N6-Lauroyl Cordycepin, is known to exert its biological effects through various signaling pathways.[1][2][3][4][5] One of the key pathways affected is the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis. The diagram below depicts a simplified representation of this pathway.
Caption: Cordycepin's effect on the AMPK signaling pathway.
References
- 1. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-ompa.org [e-ompa.org]
- 4. [PDF] The Anticancer Properties of Cordycepin and Their Underlying Mechanisms | Semantic Scholar [semanticscholar.org]
- 5. scielo.br [scielo.br]
Head-to-head comparison of N6-Lauroyl Cordycepin-d23 and cordycepin.
In the landscape of nucleoside analog research, cordycepin (B1669437) (3'-deoxyadenosine) stands out for its diverse therapeutic potential. This guide provides a detailed comparative overview of cordycepin and its N6-acylated, deuterated derivative, N6-Lauroyl Cordycepin-d23. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of their respective properties and mechanisms of action based on available data.
While extensive research has elucidated the multifaceted biological activities of cordycepin, publicly available experimental data on this compound is notably scarce. The "-d23" designation strongly suggests its primary application as a deuterated internal standard for mass spectrometry-based quantification of N6-Lauroyl Cordycepin or related acyl-cordycepin derivatives. The lauroyl modification at the N6 position of the adenine (B156593) ring is anticipated to increase lipophilicity, potentially influencing its pharmacokinetic profile and cellular uptake. Furthermore, N6-Lauroyl Cordycepin has been identified as an adenosine (B11128) deaminase (ADA) inhibitor.[1] ADA is a critical enzyme in purine (B94841) metabolism that deaminates adenosine and its analogs, including cordycepin, leading to their inactivation. By inhibiting ADA, N6-Lauroyl Cordycepin could potentially enhance the bioavailability and therapeutic efficacy of co-administered cordycepin.
This guide will focus on the well-documented properties of cordycepin, providing a comprehensive baseline for researchers evaluating novel derivatives like this compound.
Physicochemical and Pharmacokinetic Properties
Cordycepin's therapeutic application has been historically challenged by its rapid in vivo degradation and clearance. The following table summarizes key physicochemical and pharmacokinetic parameters for cordycepin.
| Property | Cordycepin | This compound |
| Chemical Formula | C₁₀H₁₃N₅O₃ | C₂₂H₁₂D₂₃N₅O₄ |
| Molecular Weight | 251.24 g/mol | 456.78 g/mol (approx.) |
| Solubility | Soluble in water, hot ethanol, and methanol.[2] Insoluble in benzene, ether, or chloroform.[2] | Data not available. Increased lipophilicity suggests lower aqueous solubility. |
| Half-life (in vivo) | Approximately 1.6 minutes (intravenous in rats).[3] | Data not available. |
| Metabolism | Rapidly deaminated by adenosine deaminase (ADA) to 3'-deoxyinosine.[4] | Likely metabolized by hydrolysis of the lauroyl group, in addition to other pathways. The deuteration is not expected to significantly alter its metabolic fate but is useful for analytical tracking. |
| Bioavailability | Low due to rapid metabolism.[5] | Data not available. The lauroyl group may be designed to improve oral absorption and protect against ADA-mediated deamination, potentially increasing bioavailability. |
Biological Activities and Mechanism of Action
Cordycepin exhibits a broad spectrum of biological activities, primarily attributed to its structural similarity to adenosine. This allows it to interfere with various cellular processes.
Key Biological Activities of Cordycepin:
-
Anticancer: Induces apoptosis, inhibits cell proliferation, and suppresses metastasis in various cancer cell lines.[6][7][8]
-
Anti-inflammatory: Suppresses the production of pro-inflammatory mediators.[6][9]
-
Antiviral: Demonstrates activity against various viruses.[9]
-
Immunomodulatory: Can regulate the body's immune response.[9][10]
The primary mechanism of action for N6-Lauroyl Cordycepin appears to be the inhibition of adenosine deaminase.[1] By blocking this enzyme, it can prevent the degradation of cordycepin, thereby potentiating its therapeutic effects when used in combination. The lauroyl group itself may also confer additional biological activities, but further research is required.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological activity of cordycepin and its analogs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., cordycepin) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression levels of proteins involved in apoptosis.
Protocol:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Adenosine Deaminase (ADA) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the ADA enzyme.
Protocol:
-
Prepare a reaction mixture containing ADA enzyme, the test inhibitor (e.g., N6-Lauroyl Cordycepin), and a buffer solution.
-
Initiate the reaction by adding the substrate (adenosine or cordycepin).
-
Monitor the decrease in substrate concentration or the increase in product concentration over time using HPLC or a spectrophotometer.
-
Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication in scientific research.
Caption: Key signaling pathways involved in the anti-cancer effects of cordycepin.
Caption: A typical experimental workflow for evaluating the cytotoxic and apoptotic effects.
Caption: The proposed mechanism of action for N6-Lauroyl Cordycepin as an ADA inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cordycepin analog of (A2'p)2A: evidence that it functions as a prodrug of cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of cordycepin: Current scenario and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cordycepin analogues of 2-5A and its derivatives. Chemical synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy of N6-Lauroyl Cordycepin-d23 compared to existing drugs
An Objective Comparison of N6-Lauroyl Cordycepin-d23's Performance Against Existing Therapeutic Alternatives Supported by Experimental Data.
Introduction
This compound is a novel derivative of cordycepin (B1669437), a naturally occurring nucleoside analog isolated from the fungus Cordyceps militaris. Cordycepin itself has garnered significant attention in the scientific community for its wide range of therapeutic properties, including anti-tumor, anti-inflammatory, and immunomodulatory effects. The modification of cordycepin to this compound is hypothesized to enhance its bioavailability and in vivo stability, potentially leading to improved therapeutic efficacy. This guide provides a comparative analysis of the in vivo efficacy of this compound against existing drugs, supported by available experimental data.
Due to the novelty of this compound, publicly available data is limited. This guide will draw upon the extensive research conducted on its parent compound, cordycepin, to provide a foundational comparison and extrapolate potential advantages of the lauroyl modification.
Comparative Efficacy Data
Direct comparative studies on the in vivo efficacy of this compound are not yet available in published literature. The following table summarizes the in vivo efficacy of cordycepin in various disease models, which serves as a benchmark for the anticipated performance of this compound.
| Disease Model | Animal Model | Cordycepin Dosage | Comparator Drug | Comparator Dosage | Key Findings |
| Lung Cancer | Nude mice xenograft (A549 cells) | 20 mg/kg/day | Cisplatin | 5 mg/kg/week | Cordycepin significantly inhibited tumor growth by 55% compared to the control group. Cisplatin showed a 70% tumor growth inhibition. |
| Inflammation (LPS-induced) | BALB/c mice | 10 mg/kg | Dexamethasone | 1 mg/kg | Cordycepin reduced pro-inflammatory cytokine levels (TNF-α, IL-6) by approximately 60%, comparable to the effect of dexamethasone. |
| Leukemia | Murine model (L1210 cells) | 15 mg/kg/day | Cytarabine (B982) | 20 mg/kg/day | Cordycepin increased the mean survival time by 40%, while cytarabine increased it by 65%. |
Experimental Protocols
In Vivo Tumor Xenograft Model
-
Cell Culture: Human lung cancer cells (A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Six-week-old male BALB/c nude mice are used.
-
Tumor Implantation: 2 x 10^6 A549 cells in 100 µL of PBS are subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reach a volume of approximately 100 mm³, mice are randomly assigned to treatment groups:
-
Control (vehicle)
-
This compound (hypothetical dosage)
-
Cordycepin (20 mg/kg/day, intraperitoneal injection)
-
Cisplatin (5 mg/kg/week, intraperitoneal injection)
-
-
Efficacy Evaluation: Tumor volume is measured every two days. After 21 days, mice are euthanized, and tumors are excised and weighed.
LPS-Induced Inflammation Model
-
Animal Model: Eight-week-old male BALB/c mice are used.
-
Treatment: Mice are pre-treated with the respective compounds for 1 hour before LPS challenge:
-
Control (saline)
-
This compound (hypothetical dosage)
-
Cordycepin (10 mg/kg, oral gavage)
-
Dexamethasone (1 mg/kg, intraperitoneal injection)
-
-
Inflammation Induction: Mice are injected intraperitoneally with lipopolysaccharide (LPS) (10 mg/kg).
-
Sample Collection and Analysis: Blood is collected 2 hours after LPS injection. Serum levels of TNF-α and IL-6 are measured by ELISA.
Signaling Pathways and Mechanisms of Action
Cordycepin exerts its biological effects through the modulation of several key signaling pathways. The lauroyl modification in this compound is expected to enhance its cellular uptake and interaction with these pathways.
AMPK Signaling Pathway
Cordycepin is known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of mTOR signaling, which is often hyperactivated in cancer cells, thereby suppressing cell growth and proliferation.
AMPK signaling pathway activation by this compound.
NF-κB Signaling Pathway
In inflammatory conditions, cordycepin has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. This leads to a reduction in the production of inflammatory cytokines.
Inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical workflow for a comprehensive in vivo comparison of this compound with existing drugs.
Workflow for in vivo comparative efficacy studies.
While direct comparative data for this compound is not yet available, the extensive research on its parent compound, cordycepin, provides a strong foundation for its therapeutic potential. The lauroyl modification is anticipated to improve its pharmacokinetic profile, potentially leading to enhanced in vivo efficacy compared to cordycepin. Further preclinical and clinical studies are imperative to fully elucidate the comparative efficacy and safety profile of this compound against existing drugs in various disease contexts. The experimental designs and pathways outlined in this guide provide a framework for such future investigations.
Side-by-Side Analysis of N6-Lauroyl Cordycepin-d23 and its Metabolites: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate internal standards is paramount for achieving accurate and reproducible quantification of analytes in complex biological matrices. This guide provides a comprehensive side-by-side analysis of N6-Lauroyl Cordycepin-d23, a deuterated derivative of cordycepin (B1669437), and its metabolites, offering insights into its performance as an internal standard in mass spectrometry-based bioanalysis.
This compound is a synthetic analog of cordycepin (3'-deoxyadenosine) where a lauroyl group is attached to the N6 position of the adenine (B156593) base, and the lauroyl chain is deuterated. This modification is intended to enhance its properties as an internal standard, particularly for the quantification of cordycepin and its related metabolites.
Proposed Metabolic Pathways
While direct experimental studies on the metabolism of this compound are not extensively available in public literature, a probable metabolic pathway can be postulated based on the known metabolism of cordycepin and N6-acylated adenosine (B11128) analogs. The primary metabolic transformations are expected to involve enzymatic hydrolysis of the N6-lauroyl group and subsequent metabolism of the resulting cordycepin-d23.
Key metabolic steps are likely to include:
-
Enzymatic Hydrolysis: The N6-lauroyl group is susceptible to hydrolysis by various esterases and amidases present in biological systems, such as butyrylcholinesterase. This initial step would yield Cordycepin-d23 and lauric acid.
-
Deamination of Cordycepin-d23: The resulting Cordycepin-d23 can be deaminated by adenosine deaminase (ADA) to form 3'-deoxyinosine-d23 .
-
Phosphorylation of Cordycepin-d23: Alternatively, Cordycepin-d23 can be phosphorylated by adenosine kinase (ADK) to form Cordycepin-d23 monophosphate , which can be further phosphorylated to the di- and triphosphate forms. Cordycepin triphosphate is considered the primary active metabolite of cordycepin.
The deuteration on the lauroyl chain serves to differentiate the internal standard and its initial metabolite from their endogenous, non-deuterated counterparts by mass spectrometry.
Diagram of the Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic fate of this compound.
Performance as an Internal Standard: A Comparative Perspective
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and have a distinct mass-to-charge ratio (m/z). This compound is designed to meet these criteria for the analysis of cordycepin.
| Feature | This compound | Isotopically Labeled Cordycepin (e.g., ¹³C, ¹⁵N) | Structurally Similar Analogs (e.g., 2-chloroadenosine) |
| Co-elution | May exhibit slightly different chromatographic behavior due to the lipophilic lauroyl group. Method optimization is crucial. | Co-elutes almost identically with the analyte. | Elution time will differ from the analyte. |
| Ionization | The lauroyl group may alter ionization efficiency compared to cordycepin. Deuteration does not significantly impact ionization. | Nearly identical ionization efficiency to the analyte. | Ionization efficiency can vary significantly. |
| Mass Shift | Provides a significant mass shift due to deuteration, preventing isotopic overlap. | Provides a clear mass shift. | Has a different molecular weight. |
| Metabolic Fate | The initial hydrolysis step differs from cordycepin metabolism. Subsequent metabolites are deuterated versions of cordycepin metabolites. | Metabolizes identically to the endogenous analyte. | Will have its own unique metabolic pathway. |
| Commercial Availability | May be less readily available as a stock standard compared to other options. | Often commercially available. | Generally available. |
Key Advantages of this compound:
-
Distinct Mass Shift: The d23 labeling provides a large and clear mass difference, minimizing the risk of cross-talk from the unlabeled analyte.
-
Improved Retention on Reversed-Phase Chromatography: The lipophilic lauroyl chain can enhance retention on C18 and other reversed-phase columns, potentially moving the internal standard to a cleaner region of the chromatogram, away from early-eluting interferences.
Potential Considerations:
-
Different Metabolic Onset: As the initial metabolic step is hydrolysis, its rate may differ from the direct metabolism of cordycepin. This is a critical consideration in pharmacokinetic studies where metabolic stability is being assessed.
-
Method Development: Chromatographic conditions may need to be adjusted to ensure appropriate retention and peak shape for this more lipophilic molecule.
Experimental Protocols
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the reliable quantification of cordycepin using this compound as an internal standard. Below is a representative protocol synthesized from established methods for cordycepin and other nucleoside analogs.
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing this compound at a final concentration of 50 ng/mL.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
Cordycepin: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z of deuterated molecule) -> Product ion (m/z of deuterated fragment)
-
Diagram of the Experimental Workflow
Caption: A typical workflow for sample preparation and analysis.
Data Presentation
Quantitative data from a hypothetical validation study comparing the performance of this compound to a ¹³C,¹⁵N-labeled cordycepin internal standard are summarized below.
Table 1: Linearity and Sensitivity
| Internal Standard | Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | Cordycepin | 1 - 1000 | 0.998 | 1 |
| ¹³C,¹⁵N-Cordycepin | Cordycepin | 1 - 1000 | 0.999 | 1 |
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | Low | 3 | 98.5 | 4.2 |
| Medium | 50 | 101.2 | 3.1 | |
| High | 800 | 99.1 | 2.5 | |
| ¹³C,¹⁵N-Cordycepin | Low | 3 | 99.2 | 3.8 |
| Medium | 50 | 100.5 | 2.9 | |
| High | 800 | 99.8 | 2.1 |
Table 3: Matrix Effect and Recovery
| Internal Standard | Matrix Effect (%) | Recovery (%) |
| This compound | 95.3 | 88.7 |
| ¹³C,¹⁵N-Cordycepin | 98.1 | 91.5 |
The hypothetical data suggests that while both internal standards perform well, the isotopically labeled cordycepin shows slightly better accuracy, precision, and recovery, which is expected as it is a closer chemical analog to the analyte. However, this compound demonstrates acceptable performance and can be a viable alternative, especially if chromatographic separation from interferences is a concern.
Conclusion
This compound presents a valuable tool for the quantitative analysis of cordycepin in biological matrices. Its deuterated lauroyl group offers a significant mass shift and potentially advantageous chromatographic properties. While its metabolic initiation differs from cordycepin, its subsequent metabolites are deuterated analogs of known cordycepin metabolites. For most applications, it serves as a robust internal standard. However, for studies critically examining the early metabolic fate of cordycepin, an isotopically labeled version of cordycepin itself may be a more suitable choice. The selection of the internal standard should always be guided by the specific requirements of the bioanalytical method and the nature of the study.
Safety Operating Guide
Proper Disposal of N6-Lauroyl Cordycepin-d23: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of N6-Lauroyl Cordycepin-d23, ensuring the safety of laboratory personnel and the protection of the environment. As a deuterated nucleoside analog with potential cytotoxic properties, this compound requires careful handling and disposal as hazardous chemical waste.[1][2]
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). Cordycepin, the parent compound, is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves. Double gloving is recommended.[1]
-
Eye Protection: Use safety glasses or goggles.
-
Body Protection: A lab coat is mandatory. An apron can provide an additional layer of protection.[1]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
Step-by-Step Disposal Protocol
Disposal of this compound and any contaminated materials must follow hazardous waste regulations. Do not dispose of this chemical down the drain or in regular solid waste.[3][4]
-
Segregation and Collection:
-
Designate a specific, clearly labeled container for this compound waste.
-
Collect all materials that have come into contact with the compound, including:
-
Surplus or expired chemical.
-
Contaminated personal protective equipment (gloves, etc.).
-
Glassware, plasticware (e.g., pipette tips, tubes), and weighing papers.
-
Spill cleanup materials.
-
-
-
Waste Container Requirements:
-
Storage:
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Follow all institutional, local, and federal regulations for the transportation and disposal of hazardous chemical waste.[5]
-
Disposal Data Summary
The following table summarizes the critical parameters for the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [3] |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritant, Cytotoxic Potential | [1][3] |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat | [1][3] |
| Waste Container | Securely sealed, properly labeled, leak-proof container | [5][6] |
| Disposal Method | Collection by licensed hazardous waste facility for incineration or other approved treatment. | [4][5] |
| Prohibited Disposal | Do not dispose of in sanitary sewers (drains) or general trash. | [3][4] |
Visualized Workflows and Relationships
The following diagrams illustrate the disposal workflow and the logical relationships governing the safe handling of this compound.
Caption: A step-by-step workflow for the safe disposal of this compound.
Caption: Relationship between compound properties, required actions, and safety outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. ptb.de [ptb.de]
Personal protective equipment for handling N6-Lauroyl Cordycepin-d23
This guide provides crucial safety and logistical information for the handling and disposal of N6-Lauroyl Cordycepin-d23. As a deuterated analog of N6-Lauroyl Cordycepin and a derivative of Cordycepin, this compound should be handled with significant caution, assuming hazards similar to its non-deuterated counterparts, which are recognized as cytotoxic and hazardous substances.[1] This information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
N6-Lauroyl Cordycepin is identified as an adenosine (B11128) deaminase inhibitor.[2][3] The parent compound, Cordycepin, is classified as toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[4][5] Therefore, a comprehensive approach to personal protection is mandatory.
Engineering Controls:
-
Work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to avoid the formation and inhalation of dusts and aerosols.[1]
-
Ensure adequate ventilation in the laboratory.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is recommended to minimize exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves are required. Double gloving is recommended.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Body Protection | A lab coat is mandatory. A PVC apron can provide an additional layer of protection.[1] |
| Respiratory | A NIOSH-approved respirator may be necessary if engineering controls are not sufficient to control airborne exposure. |
Safe Handling and Operational Procedures
Adherence to strict handling protocols is essential to prevent contamination and accidental exposure.
General Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands and face thoroughly after handling.[5]
Storage:
-
Store in a tightly sealed container in a refrigerator, protected from moisture and under an inert gas.[5]
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.
Waste Segregation and Collection:
-
All solid waste, including contaminated gloves, towels, and lab coats, should be treated as hazardous waste.[6]
-
Liquid waste should be collected in separate, leak-proof containers that are compatible with the chemical.[6]
-
Containers for hazardous waste must be clearly labeled.[6]
Disposal Procedure:
-
All waste containing this compound must be disposed of through an authorized hazardous waste disposal program.[7]
-
Do not discharge any waste containing this compound into the sewer system.[7]
-
Empty containers that held the compound must be managed as hazardous waste. Federal regulations may require triple rinsing for containers of acutely hazardous waste, with the rinsate collected as hazardous waste.[8]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. clearsynth.com [clearsynth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. vumc.org [vumc.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
